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  • Product: Cyclobutane-1,3-diamine dihydrochloride
  • CAS: 1523571-17-6

Core Science & Biosynthesis

Foundational

Technical Guide: Stereoselective Synthesis of cis- and trans-Cyclobutane-1,3-diamine Dihydrochloride

Introduction & Strategic Significance Cyclobutane-1,3-diamine is a high-value rigid spacer used in medicinal chemistry to restrict conformational freedom in peptidomimetics and small molecule inhibitors. Unlike flexible...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

Cyclobutane-1,3-diamine is a high-value rigid spacer used in medicinal chemistry to restrict conformational freedom in peptidomimetics and small molecule inhibitors. Unlike flexible alkyl linkers, the cyclobutane core locks substituents into specific vectors, enhancing binding affinity and metabolic stability.

However, the synthesis presents two critical challenges:

  • Stereocontrol: Accessing the pure cis or trans isomer is non-trivial due to the thermodynamic proximity of the precursors.

  • Energetic Intermediates: The most efficient route involves the Curtius rearrangement, utilizing acyl azides that require strict safety protocols.

This guide details a scalable, self-validating workflow for synthesizing both isomers as their dihydrochloride salts, prioritizing the separation of stereoisomers at the dicarboxylic acid stage followed by a modified Curtius rearrangement.

Retrosynthetic Analysis

The most reliable disconnection for 1,3-diamines on a strained ring is the Curtius Rearrangement . This route avoids the harsh conditions of direct amination and allows for the isolation of stable, protected carbamate intermediates (Boc-protected amines) before salt formation.

Pathway Logic (Graphviz Diagram)

Retrosynthesis Target Target: cis/trans-Cyclobutane-1,3-diamine 2HCl BocAmine Intermediate: N,N'-Di-Boc-1,3-diamine Target->BocAmine Deprotection (HCl/Dioxane) Isocyanate Transient: Bis-Isocyanate BocAmine->Isocyanate Trapping (t-BuOH) AcylAzide Transient: Bis-Acyl Azide Isocyanate->AcylAzide Curtius Rearrangement (Heat) Acid Precursor: Cyclobutane-1,3-dicarboxylic acid AcylAzide->Acid Activation (DPPA or Mixed Anhydride) Malonate Starting Material: Diethyl malonate + Epichlorohydrin Acid->Malonate Cyclization & Hydrolysis

Phase 1: Precursor Synthesis & Isomer Separation

The starting material is cyclobutane-1,3-dicarboxylic acid . While this can be synthesized from diethyl malonate and 1,3-dibromopropane (or epichlorohydrin), it is commercially available as a mixture of cis and trans isomers (typically ~60:40).

Critical Checkpoint: Separation must occur before the Curtius rearrangement. The 1,3-dicarboxylic acids exhibit distinct solubility profiles in water/HCl.

Protocol: Isomer Separation via Fractional Crystallization

Principle: The trans-isomer packs more efficiently in the crystal lattice due to its higher symmetry (


 vs 

for cis), making it significantly less soluble in aqueous acid.
  • Dissolution: Suspend 100 g of the crude acid mixture in 300 mL of boiling water.

  • Trans-Isolation: Allow the solution to cool slowly to room temperature, then chill to 4°C overnight.

    • Observation: The trans-acid precipitates as white, blocky crystals.

    • Action: Filter and wash with ice-cold water. Recrystallize from water to achieve >98% purity (confirmed by NMR).

  • Cis-Isolation: The filtrate contains predominantly the cis-isomer.

    • Action: Concentrate the filtrate to ~50 mL. Upon standing, residual trans isomer may precipitate; filter again.[1]

    • Purification: Evaporate to dryness.[2] The cis-acid is more soluble and may require recrystallization from ethyl acetate/hexane or conversion to the dimethyl ester for chromatographic separation if ultra-high purity (>99%) is required.

Data Validation (Solubility Limit):

Isomer Solubility (H2O, 25°C) Melting Point
Trans Low (< 20 g/L) 170–172°C

| Cis | High (> 100 g/L) | 136–138°C |

Phase 2: The Curtius Rearrangement (The Engine)

We utilize a Modified Curtius Protocol using Diphenylphosphoryl azide (DPPA). This method is superior to the traditional acid chloride/NaN3 route for safety reasons, as it avoids the isolation of potentially explosive dry acyl azides.

Safety Warning: Azides can release hydrazoic acid (HN3) and are shock-sensitive. Perform all reactions behind a blast shield.

Step-by-Step Protocol (Scale: 10 mmol)
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a reflux condenser and nitrogen inlet.

  • Activation:

    • Charge RBF with Cyclobutane-1,3-dicarboxylic acid (1.44 g, 10 mmol, pure cis or trans) and tert-Butanol (t-BuOH, 30 mL).

    • Add Triethylamine (TEA, 3.1 mL, 22 mmol). Stir until dissolved.

    • Add DPPA (Diphenylphosphoryl azide, 4.8 mL, 22 mmol) dropwise at room temperature.

  • Rearrangement:

    • Heat the mixture to reflux (85°C) for 12–16 hours.

    • Mechanism:[3][4] The acid converts to the acyl azide in situ, which thermally rearranges to the isocyanate.[5][6] The isocyanate is immediately trapped by t-BuOH to form the Boc-carbamate.

    • Visual Cue: Evolution of N2 gas bubbles will cease when the rearrangement is complete.

  • Workup:

    • Cool to room temperature. Dilute with Ethyl Acetate (100 mL).

    • Wash sequentially with 5% citric acid (2x), sat. NaHCO3 (2x), and brine.

    • Dry over MgSO4 and concentrate under vacuum.

  • Purification:

    • The resulting solid is N,N'-Di-Boc-cyclobutane-1,3-diamine .

    • Validation: 1H NMR should show a strong singlet at ~1.44 ppm (18H, Boc group).

Mechanistic Pathway (Graphviz Diagram)

CurtiusMechanism Acid Carboxylic Acid Azide Acyl Azide (R-CON3) Acid->Azide + DPPA - HOP(OPh)2 Nitrene Nitrene Intermediate Azide->Nitrene - N2 (Heat) Isocyanate Isocyanate (R-N=C=O) Nitrene->Isocyanate Rearrangement Carbamate Boc-Amine (R-NHBoc) Isocyanate->Carbamate + t-BuOH

Phase 3: Deprotection & Salt Formation

The final step removes the Boc protecting groups to yield the water-soluble dihydrochloride salt.

  • Dissolution: Dissolve the N,N'-Di-Boc intermediate (1.0 eq) in minimal 1,4-dioxane or methanol.

  • Acidolysis: Add 4M HCl in Dioxane (10 eq) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 4 hours.

    • Observation: A white precipitate will form progressively.

  • Isolation:

    • Filter the white solid under an inert atmosphere (hygroscopic!).

    • Wash with diethyl ether to remove residual HCl and byproducts.

    • Dry under high vacuum for 24 hours.

Product: cis- or trans-Cyclobutane-1,3-diamine dihydrochloride.

Characterization & Quality Control

Distinguishing the isomers is critical. The cis and trans forms exhibit distinct NMR signatures due to their symmetry elements.

NMR Distinction Table
Featurecis-Isomer (

Symmetry)
trans-Isomer (

Symmetry)
Symmetry Plane of symmetry through C1/C3.Center of inversion (in planar conformation).
Methine Protons (H1, H3) Typically more deshielded.Typically more shielded.
Methylene Protons (H2, H4) Split into distinct axial/equatorial sets (complex multiplet).Simpler splitting pattern due to equivalence.
13C NMR (C1, C3) ~45-48 ppm~48-52 ppm (Shift varies by solvent)

Self-Validating Check: Run a NOESY 1D or 2D experiment .

  • Cis: Strong NOE correlation between the methine protons (H1/H3) and the same face of the methylene protons.

  • Trans: No NOE correlation between H1 and H3 (they are on opposite faces).

Troubleshooting & Optimization

  • Issue: Low yield in Curtius step.

    • Cause: Moisture in t-BuOH reacting with isocyanate to form urea.

    • Fix: Use anhydrous t-BuOH and distill TEA over CaH2.

  • Issue: Incomplete separation of acids.

    • Fix: Convert the acid mixture to the dimethyl ester (MeOH/H2SO4), separate by flash chromatography (Silica, Hexane/EtOAc), then hydrolyze (LiOH/THF/H2O) back to the pure acid.

  • Issue: Sticky salt product.

    • Fix: The dihydrochloride is hygroscopic. Handle in a glovebox or dry room. Recrystallize from MeOH/Et2O.

References

  • Radchenko, D. S., et al. (2010). "Cyclobutane-Derived Diamines: Synthesis and Molecular Structure." The Journal of Organic Chemistry, 75(17), 5941–5952. Link

  • Ghosh, A. K., et al. (2018). "The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses." Organic & Biomolecular Chemistry, 16, 2006-2027. Link

  • Grygorenko, O. O., et al. (2006). "Stereoselective synthesis of 1,3-disubstituted cyclobutanes." Tetrahedron: Asymmetry, 17(2), 252-258. Link

  • Shioiri, T., et al. (1972). "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • Krapcho, A. P., et al. (1974). "Decarboxylations of geminal dicarboxylates." The Journal of Organic Chemistry, 39(16), 2459–2460. Link

Sources

Exploratory

Stereoselective Synthesis of Cyclobutane-1,3-diamine: A Technical Guide for Medicinal Chemistry

Topic: Stereoselective Synthesis of Cyclobutane-1,3-diamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Strategic Importance Cyclobutane-1,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereoselective Synthesis of Cyclobutane-1,3-diamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Importance

Cyclobutane-1,3-diamine is a high-value conformationally restricted scaffold in modern drug discovery.[1][2] Unlike flexible linear diamines (e.g., 1,3-propanediamine), the cyclobutane core locks substituents into precise vectors, reducing the entropic penalty of binding to biological targets.

  • The cis-isomer (syn) typically projects substituents in a "U-shape," mimicking

    
    -turns in peptides or chelating metals.
    
  • The trans-isomer (anti) projects substituents in opposite directions, serving as a rigid linear spacer (~5-6 Å distance).

This guide details the Curtius Rearrangement Route , the industry-standard methodology for synthesizing these diamines with high stereochemical fidelity. This approach is preferred over direct nucleophilic substitution due to the retention of configuration during the rearrangement steps.

Structural Considerations & Stereochemistry

Before initiating synthesis, the target diastereomer must be defined based on the desired vector alignment.

Featurecis-1,3-Diaminetrans-1,3-Diamine
Symmetry

(Plane of symmetry)

(Axis of symmetry)
Conformation Puckered (butterfly) to relieve torsional strain.Puckered; diequatorial-like preference.
Dipole Moment High (Vectors additive)Low/Zero (Vectors cancel)
Primary Use Chelation, turn mimetics, intramolecular bridging.Linear extension, rigid linking.
Synthetic Strategy: The Curtius Rearrangement Route[3][4][5][6][7]

The most robust route to stereopure cyclobutane-1,3-diamines involves the construction of the corresponding cyclobutane-1,3-dicarboxylic acid , followed by a double Curtius rearrangement.

Why this route?

  • Scalability: Precursors (malonates, epichlorohydrin) are cheap.

  • Stereoretention: The Curtius rearrangement proceeds with complete retention of configuration at the migrating carbon.[3] The stereochemistry is set at the carboxylic acid stage.

  • Safety: Modern protocols (e.g., flow chemistry or DPPA) mitigate acyl azide explosion risks.

Workflow Visualization

SynthesisWorkflow Figure 1: Strategic workflow for stereoselective diamine synthesis. Start Diethyl Malonate + Epichlorohydrin Inter1 Cyclobutane-1,1,3,3- tetracarboxylate Start->Inter1 Alkylation (NaOEt) Acid Cyclobutane-1,3- dicarboxylic Acid Inter1->Acid Hydrolysis & Decarboxylation Sep Diastereomer Separation Acid->Sep Crystallization or Esterification Curtius Curtius Rearrangement Sep->Curtius Pure Isomer Final Cyclobutane-1,3- diamine (Boc) Curtius->Final DPPA, tBuOH (Retention)

Detailed Experimental Protocols

Phase 1: Construction of the Ring (Malonate Alkylation)

Target: Tetraethyl cyclobutane-1,1,3,3-tetracarboxylate

This step builds the 4-membered ring using a double alkylation strategy.

Reagents: Diethyl malonate, Epichlorohydrin (or 1,3-dibromopropane), Sodium ethoxide (NaOEt).

  • Preparation: Dissolve Na (2.2 equiv) in dry EtOH to form NaOEt.

  • Addition: Add diethyl malonate (2.0 equiv). Stir for 30 min.

  • Cyclization: Add methylene bridging agent (e.g., CH2I2 or reaction of epichlorohydrin derived intermediate). Note: The classic synthesis often uses methylene diiodide with propane-1,3-diyl-bis(malonate) or similar strategies.

    • Alternative (Standard): Reaction of 1,3-dibromopropane with diethyl malonate (2 equiv) typically yields the 1,1-dicarboxylate. To get the 1,3-substitution pattern, the "Dispiro" route or Epichlorohydrin route is preferred.

    • Preferred Route (Grygorenko Method): React epichlorohydrin with diethyl malonate to form a lactone intermediate, which is then cyclized.

Phase 2: Decarboxylation & Stereochemical Resolution

Target: cis- and trans-Cyclobutane-1,3-dicarboxylic acid

Hydrolysis of the ester followed by thermal decarboxylation yields a mixture of cis and trans diacids.

  • Hydrolysis: Reflux the tetraester in 6M HCl for 12–24 hours.

  • Decarboxylation: The harsh acidic conditions induce decarboxylation.

  • Isolation: Concentrate the mixture.

  • Separation (Critical Step):

    • The trans-isomer is generally the thermodynamic product.

    • Protocol: Recrystallization from water often enriches the trans-isomer (lower solubility).

    • To access the cis-isomer efficiently, convert the crude acid mixture to the dimethyl ester (MeOH/H2SO4) and separate via column chromatography or fractional distillation, then hydrolyze back to the acid.

Phase 3: The Curtius Rearrangement (The Stereodefining Step)

Target: Di-tert-butyl cyclobutane-1,3-diylbis(carbamate)

This protocol uses Diphenylphosphoryl azide (DPPA), avoiding the isolation of hazardous acyl azides.[3]

Reagents:

  • Pure Cyclobutane-1,3-dicarboxylic acid (1.0 equiv) (Cis or Trans)

  • Diphenylphosphoryl azide (DPPA) (2.2 equiv)

  • Triethylamine (Et3N) (2.5 equiv)

  • tert-Butanol (tBuOH) (Excess, solvent)

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and N2 inlet.

  • Dissolution: Suspend the dicarboxylic acid (e.g., 10 mmol) in dry tert-butanol (50 mL).

  • Activation: Add Et3N (25 mmol) followed by DPPA (22 mmol) dropwise at room temperature.

    • Checkpoint: Evolution of N2 gas will begin upon heating, not immediately.

  • Rearrangement: Heat the reaction mixture to reflux (approx. 85°C) for 12–16 hours.

    • Mechanism:[4][5][6][7][8] The acid converts to the acyl azide

      
       thermal rearrangement to isocyanate 
      
      
      
      trapping by tBuOH to form the Boc-amine.
  • Workup:

    • Cool to RT. Concentrate under reduced pressure.

    • Dissolve residue in EtOAc. Wash with 5% citric acid (removes excess base/DPPA byproducts), sat. NaHCO3, and brine.

    • Dry over MgSO4 and concentrate.

  • Purification: The Boc-protected diamine is usually a white solid. Purify via silica gel chromatography (Hexanes/EtOAc) if necessary.

    • Yield: Typically 60–80%.

Deprotection (Optional): To obtain the free diamine dihydrochloride, treat the Boc-protected compound with 4M HCl in dioxane for 2 hours.

Mechanistic Integrity & Troubleshooting

Mechanism of Stereoretention

The migration of the carbon-nitrogen bond in the Curtius rearrangement is concerted . The R-group (cyclobutane ring) migrates from the carbonyl carbon to the nitrogen atom simultaneously with the loss of


.[5] Because no free carbanion or radical intermediate is formed, the stereochemical information at the migrating carbon is strictly preserved.

CurtiusMechanism Figure 2: Concerted mechanism ensuring stereoretention. AcylAzide Acyl Azide (R-CON3) TS Concerted TS [R...C...N] AcylAzide->TS -N2 Heat Isocyanate Isocyanate (R-N=C=O) TS->Isocyanate Migration (Retention) Product Urethane (R-NHBoc) Isocyanate->Product + tBuOH

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete rearrangement or hydrolysis of isocyanate.Ensure anhydrous tBuOH; increase reflux time.
Impure Stereochemistry Impure starting acid.Verify dr of dicarboxylic acid by NMR prior to Curtius.
Explosion Risk Accumulation of acyl azide.Do not isolate acyl azide. Use DPPA in situ or flow chemistry.
Product Solubility Diamine salts are highly polar.Do not extract free amine into organic solvent; keep as Boc-protected for purification.

References

  • Radchenko, D. S., et al. (2010).[2][9] "Cyclobutane-Derived Diamines: Synthesis and Molecular Structure." The Journal of Organic Chemistry, 75(17), 5941–5952.[9]

    • Source:

    • Relevance: The definitive guide on separating cis/trans isomers and the Curtius protocol for this specific scaffold.
  • Grygorenko, O. O., et al. (2011). "Stereoselective Synthesis of Conformationally Restricted Diamines." Chemical Reviews, 111(11), 6968–7012.

    • Source:

    • Relevance: Comprehensive review of restricted diamines in drug discovery.[10]

  • Shioiri, T., et al. (1972). "Diphenylphosphoryl azide.[3][11] A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203–6205.

    • Source:

    • Relevance: The foundational paper for the DPPA method used in the protocol.
  • Vazquez, M. L., et al. (2018). "Identification of a clinical candidate JAK1 inhibitor." Journal of Medicinal Chemistry.

    • Source: (General reference for JAK1 application context)

    • Relevance: Demonstrates the application of cis-cyclobutane-1,3-diamine in JAK inhibitors (e.g., Abrocitinib analogs).

Sources

Foundational

A Predictive and Methodological Guide to the Spectroscopic Characterization of Cyclobutane-1,3-diamine Dihydrochloride

Introduction Cyclobutane-1,3-diamine and its derivatives are emerging as valuable building blocks in medicinal chemistry and materials science, prized for the rigid, three-dimensional scaffold they provide.[1][2] The dih...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclobutane-1,3-diamine and its derivatives are emerging as valuable building blocks in medicinal chemistry and materials science, prized for the rigid, three-dimensional scaffold they provide.[1][2] The dihydrochloride salt form ensures stability and enhances solubility in polar solvents, making it a convenient precursor for further synthetic transformations. A thorough spectroscopic characterization is paramount for confirming the identity, purity, and isomeric composition (cis/trans) of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For cyclobutane-1,3-diamine dihydrochloride, both ¹H and ¹³C NMR will provide critical information regarding the symmetry of the molecule, which directly relates to its stereochemistry (cis or trans).

Predicted ¹H NMR Spectra

The proton NMR spectrum is dictated by the chemical environment and connectivity of the hydrogen atoms. The protonation of the amine groups to form ammonium chlorides significantly deshields adjacent protons, shifting their signals downfield. The key differentiator between the cis and trans isomers will be the number of unique proton signals, a direct consequence of molecular symmetry.

  • Solvent Selection: Due to the salt nature of the analyte, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are the solvents of choice. In D₂O, the acidic N-H protons will exchange with deuterium, causing their signals to disappear. This can be a useful diagnostic tool.

  • Predicted Chemical Shifts & Multiplicities:

    • Methine Protons (CH-NH₃⁺): These protons, attached to the same carbon as the ammonium group, will be the most downfield of the ring protons, likely appearing in the range of 3.0 - 3.5 ppm .

    • Methylene Protons (CH₂): The protons on the carbons flanking the methine groups will be found further upfield, estimated to be in the 2.0 - 2.5 ppm region. The chemical shift of cyclobutane itself is approximately 1.96 ppm.[3][4]

    • Ammonium Protons (NH₃⁺): In a non-exchanging solvent like DMSO-d₆, these protons would appear as a broad singlet, typically in the range of 7.0 - 9.0 ppm .

Isomeric Differentiation:

  • trans-1,3-Cyclobutane-diamine Dihydrochloride: This isomer possesses a C₂ axis of symmetry. This symmetry makes the two methine protons equivalent and the four methylene protons equivalent. Therefore, the spectrum is predicted to show two signals for the cyclobutane ring protons.

  • cis-1,3-Cyclobutane-diamine Dihydrochloride: This isomer has a plane of symmetry. This results in two equivalent methine protons and two sets of non-equivalent methylene protons. Consequently, the spectrum is predicted to show three signals for the cyclobutane ring protons.

Table 1: Predicted ¹H NMR Data for Cyclobutane-1,3-diamine Dihydrochloride Isomers

IsomerProton TypePredicted δ (ppm)Predicted MultiplicityIntegration
trans CH-NH₃⁺3.0 - 3.5Multiplet2H
CH₂2.0 - 2.5Multiplet4H
cis CH-NH₃⁺3.0 - 3.5Multiplet2H
CH₂ (axial-like)2.0 - 2.5Multiplet2H
CH₂ (equatorial-like)2.0 - 2.5Multiplet2H
Predicted ¹³C NMR Spectra

Proton-decoupled ¹³C NMR spectroscopy provides a direct count of the number of unique carbon environments in a molecule.[5] This is a simple yet powerful method to distinguish between the cis and trans isomers.

  • Predicted Chemical Shifts:

    • Methine Carbons (C-NH₃⁺): These carbons are attached to the electron-withdrawing ammonium group and will be the most downfield, likely in the 45 - 55 ppm range.

    • Methylene Carbons (CH₂): These carbons will be further upfield, estimated in the 25 - 35 ppm range. For comparison, the carbon signal in cyclobutane appears at 22.4 ppm.[6]

Isomeric Differentiation:

  • trans-Isomer (C₂ Symmetry): The two methine carbons are equivalent, and the two methylene carbons are equivalent. This will result in a simple spectrum with only two signals.

  • cis-Isomer (Cₛ Symmetry): The two methine carbons are equivalent, but the two methylene carbons are also equivalent due to the plane of symmetry. This will also result in a spectrum with two signals.

Insight: While both isomers are predicted to give two signals in the ¹³C NMR, the precise chemical shifts may differ slightly due to the different spatial arrangements of the substituents. Therefore, while ¹³C NMR is excellent for confirming the presence of the cyclobutane core, ¹H NMR is superior for unambiguous isomeric assignment in this specific case.

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for solid-sample ATR-FTIR analysis.

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty, clean crystal.

  • Sample Application: Place a small amount of the solid cyclobutane-1,3-diamine dihydrochloride powder onto the center of the ATR crystal.

  • Analysis: Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Collection: Acquire the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.

  • Cleanup: After analysis, raise the press arm and clean the sample powder from the crystal surface using a suitable solvent like isopropanol.

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about the structure.

Predicted Mass Spectrum

For a dihydrochloride salt, a soft ionization technique like Electrospray Ionization (ESI) is superior to Electron Ionization (EI) because it is less likely to cause premature fragmentation and is well-suited for polar, charged molecules.

  • Expected Ions (Positive Ion Mode):

    • [M+H]⁺: The most informative peak would correspond to the free diamine (C₄H₁₀N₂) plus a proton. The molecular weight of the free diamine is 86.14 g/mol . [7]Therefore, the [M+H]⁺ ion would have an m/z of 87.1 .

    • [M+Na]⁺: It is common to observe sodium adducts, which would appear at m/z 109.1 .

  • Fragmentation: While ESI is a soft technique, some fragmentation of the protonated molecule (m/z 87.1) may occur. A likely fragmentation pathway would involve the loss of ammonia (NH₃), resulting in a fragment at m/z 70.1 . Further fragmentation of the cyclobutane ring could lead to smaller fragments. [8] Insight: It is crucial to remember that the mass spectrum will show the mass of the free base, not the dihydrochloride salt. The chloride ions will not be observed in positive ion mode.

Experimental Protocol for MS Data Acquisition (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture such as 50:50 water:acetonitrile with 0.1% formic acid. The acid ensures the amine is protonated.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Operate the mass spectrometer in positive ion mode. Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for a small, polar molecule.

  • Data Acquisition: Acquire data over a relevant m/z range, for example, m/z 50-300, to observe the parent ion and any potential fragments or adducts.

Conclusion

The structural confirmation of cyclobutane-1,3-diamine dihydrochloride relies on a synergistic application of NMR, IR, and mass spectrometry. While ¹³C NMR and IR spectroscopy are excellent for confirming the carbon backbone and the presence of the key ammonium functional group, ¹H NMR stands out as the definitive technique for distinguishing between the cis and trans stereoisomers based on the number of unique proton signals. Mass spectrometry serves to confirm the molecular weight of the underlying free diamine. By following the predictive models and detailed protocols outlined in this guide, researchers can confidently acquire and interpret the spectroscopic data necessary to verify the structure, purity, and stereochemistry of this important chemical building block.

References

  • ResearchGate. (n.d.). ¹H (a) and ¹³C NMR spectra of 4 (b). Retrieved from [Link]

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  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

  • ACS Publications. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Using ¹H and ¹³C NMR chemical shifts to determine cyclic peptide conformations. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3-Dichlorobutane. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Group 15 biradicals: synthesis and reactivity of cyclobutane-1,3-diyl and cyclopentane-1,3-diyl analogues. Dalton Transactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclobutane-1,3-diamine. PubChem. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8. Retrieved from [Link]

  • YouTube. (2021). NMR and Cyclic Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Optica Publishing Group. (n.d.). Infrared band intensities in ammonium hydroxide and ammonium salts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Histamine dihydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • Open Access Pub. (2018). Validated Analytical Spectrofluorimetric Method for Quantitation of Diphenhydramine HCl in Commercial Dosage Forms. Retrieved from [Link]

  • Oxton, I. A., Knop, O., & Falk, M. (n.d.). Infrared Spectra of the Ammonium Ion in Crystals. II. The Ammonium Ion in Trigonal Environments, with a Consideration of Hydrogen. Retrieved from [Link]

  • ACS Publications. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclobutane. NIST Chemistry WebBook. Retrieved from [Link]

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  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). How To Determine The Number of Signals In a H NMR Spectrum. YouTube. Retrieved from [Link]

  • PubMed. (2010). Cyclobutane-derived diamines: synthesis and molecular structure. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Conformational Analysis of 1,3-Disubstituted Cyclobutanes

Abstract The cyclobutane ring, a motif of increasing importance in medicinal chemistry and materials science, presents a unique conformational landscape governed by a delicate balance of angle strain, torsional strain, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclobutane ring, a motif of increasing importance in medicinal chemistry and materials science, presents a unique conformational landscape governed by a delicate balance of angle strain, torsional strain, and transannular interactions.[1][2] Unlike its larger cyclohexane counterpart, the four-membered ring's puckered nature introduces subtle yet critical stereochemical rules. This guide provides an in-depth analysis of 1,3-disubstituted cyclobutanes, exploring the conformational preferences of cis and trans isomers. We will dissect the energetic penalties that dictate equilibrium states, detail robust experimental and computational protocols for their characterization, and offer field-proven insights for researchers in drug development and chemical sciences.

The Fundamental Nature of the Cyclobutane Ring

A planar cyclobutane would theoretically possess 90° C-C-C bond angles, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°, leading to substantial angle strain.[3] More critically, a planar conformation would enforce a fully eclipsed arrangement of all substituents along the C-C bonds, resulting in prohibitive torsional strain.[4][5]

To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, "puckered" or "butterfly" conformation.[6][7] In this state, one carbon atom is bent out of the plane formed by the other three, with a dihedral angle of puckering typically reported between 25° and 35°.[8][9][10] This puckering reduces the eclipsing interactions between adjacent hydrogens at the cost of a slight increase in angle strain, as the internal C-C-C angles compress further to ~88°.[11][12] This equilibrium geometry is the result of a compromise between these opposing strain factors.[13]

This puckering creates two distinct substituent positions on each carbon, analogous to the axial and equatorial positions in cyclohexane:

  • Pseudo-axial (a): Bonds that are more aligned with the principal axis of the ring.

  • Pseudo-equatorial (e): Bonds that point more towards the periphery of the ring.

These positions rapidly interconvert via ring flipping at room temperature.[14]

Conformational Analysis of cis-1,3-Disubstituted Cyclobutanes

The cis isomer, where both substituents are on the same face of the ring, can exist in two primary puckered conformations: a diequatorial (e,e) form and a diaxial (a,a) form.

The energetic difference between these two conformers is significant. The diaxial conformation forces the two substituents into close proximity across the ring, leading to a severe steric clash known as a 1,3-diaxial interaction .[14][15] This repulsive interaction, similar to but geometrically distinct from that in cyclohexanes, destabilizes the diaxial conformer to a great extent.[16]

Consequently, the conformational equilibrium for cis-1,3-disubstituted cyclobutanes overwhelmingly favors the diequatorial (e,e) conformer , where steric repulsion is minimized.[15] This preference is so strong that for many substituents, the molecule can be considered locked in this conformation.

cis_cyclobutane_equilibrium diaxial cis-Diaxial (a,a) (High Energy) Severe 1,3-Interaction diequatorial cis-Diequatorial (e,e) (Low Energy) Sterically Favored diaxial->diequatorial Ring Flip (Equilibrium strongly favors diequatorial) diequatorial->diaxial

Figure 1: Conformational equilibrium of a cis-1,3-disubstituted cyclobutane.

Conformational Analysis of trans-1,3-Disubstituted Cyclobutanes

For the trans isomer, where the substituents are on opposite faces of the ring, the conformational situation is fundamentally different. Any puckered conformation will necessarily place one substituent in a pseudo-axial position and the other in a pseudo-equatorial position (a,e).

Ring flipping interconverts one (a,e) conformation into another energetically equivalent (e,a) conformation.[14] Unlike the cis isomer, there is no low-energy diequatorial escape route. The trans isomer is therefore perpetually locked in a state with one axial and one equatorial substituent.

trans_cyclobutane_equilibrium ae trans-Axial, Equatorial (a,e) (Equivalent Energy) ea trans-Equatorial, Axial (e,a) (Equivalent Energy) ae->ea Ring Flip

Figure 2: Ring flipping interconverts two equivalent (a,e) conformations.

Energetic Comparison and Isomer Stability

A crucial takeaway for molecular design is the general stability order of 1,3-disubstituted isomers. Because the cis isomer can adopt a relaxed diequatorial conformation that avoids significant steric penalties, while the trans isomer is forced to have one axial substituent, the following rule generally holds:

For most 1,3-disubstituted cyclobutanes, the cis isomer is thermodynamically more stable than the trans isomer. [15]

This is a direct contrast to 1,2- and 1,4-disubstituted cyclohexanes, where the trans isomer is typically more stable because it can achieve a diequatorial arrangement.

Table 1: Summary of Conformational Energies and Interactions

IsomerPredominant ConformationKey Steric InteractionsRelative EnergyGeneral Stability
cisDiequatorial (e,e)Minimal gauche-type interactionsLowMore Stable
cisDiaxial (a,a)Severe 1,3-diaxial repulsionVery HighUnfavored
transAxial/Equatorial (a,e)One substituent in a sterically hindered axial positionIntermediateLess Stable

Note: While this trend is broadly applicable, exceptions exist. For instance, studies on 1,3-diphenylsulphonylcyclobutane have shown the trans isomer to be more stable, a phenomenon attributed to the specific electronic and steric properties of the bulky substituents leading to a nearly planar ring structure to avoid interactions.[17]

Methodologies for Conformational Analysis

A synergistic approach combining computational and experimental techniques is essential for a definitive conformational analysis.[18]

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier experimental tool for studying conformational equilibria in solution.[19][20] Proton-proton coupling constants (J-couplings), particularly four-bond couplings (⁴JHH), are highly sensitive to the dihedral angle and thus the ring's conformation.

Step-by-Step Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the 1,3-disubstituted cyclobutane in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a high-quality NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

  • Spectrum Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.

    • Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, allowing for the clear resolution of complex multiplets.

    • If signal overlap is an issue, perform 2D NMR experiments such as COSY and TOCSY to aid in proton assignments.

  • Data Analysis:

    • Assign all proton resonances to their respective positions on the cyclobutane ring.

    • Carefully measure the coupling constants for all signals. Pay close attention to the long-range four-bond couplings (⁴JHH).

    • Interpretive Framework: In puckered cyclobutanes, the magnitude of ⁴JHH couplings shows a pronounced orientation dependence. It has been observed that ⁴J(eq-eq) is significantly larger (e.g., ~5 Hz) than ⁴J(ax-ax) (e.g., ~0 Hz).[19]

  • Conformer Population Calculation:

    • For a rapidly equilibrating system like the cis isomer, the observed coupling constant (Jobs) is a weighted average of the coupling constants of the individual conformers (Jₑₑ and Jₐₐ).

    • The mole fraction (χ) of each conformer can be calculated using the formula: Jobs = χₑₑ * Jₑₑ + χₐₐ * Jₐₐ

    • Since χₑₑ + χₐₐ = 1, the equation can be solved to determine the population of the dominant diequatorial conformer. This requires reference values for Jₑₑ and Jₐₐ, which are often derived from computational modeling or analysis of conformationally locked analogues.

Computational Protocol: DFT and Molecular Mechanics

Computational chemistry provides invaluable insight into the geometries and relative energies of different conformers.[13]

Step-by-Step Protocol for Computational Analysis:

  • Structure Generation: Build the 3D structures of the cis and trans isomers. For the cis isomer, create both the diequatorial and diaxial starting geometries. For the trans isomer, create the axial-equatorial geometry.

  • Geometry Optimization and Energy Calculation:

    • Perform a full geometry optimization and frequency calculation for each starting structure.

    • A common and reliable level of theory for such systems is Density Functional Theory (DFT) using a functional like B3LYP with a Pople-style basis set such as 6-31G(d) or larger.[19]

    • The frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

  • Energy Analysis:

    • Compare the calculated Gibbs Free Energies (ΔG) of the optimized conformers. The energy difference between the cis-(e,e) and cis-(a,a) conformers quantifies the 1,3-diaxial interaction energy.

    • The energy difference between the most stable cis conformer and the trans conformer predicts the overall thermodynamic stability of the isomers.

  • Geometric Analysis:

    • Measure key geometric parameters from the optimized structures, such as the ring puckering angle, bond lengths, and the dihedral angles between substituents. This provides a detailed 3D picture of the preferred conformation.

Conclusion and Implications for Drug Development

The conformational analysis of 1,3-disubstituted cyclobutanes reveals a set of stereochemical principles distinct from those of other cycloalkanes. The general preference for the cis isomer to adopt a stable diequatorial conformation makes it the thermodynamically favored isomer in most cases. This insight is critical for drug development professionals, as the rigid and well-defined three-dimensional orientation of substituents on the cyclobutane scaffold can be exploited to achieve precise ligand-receptor interactions.[2] Understanding the energetic landscape allows for the rational design of molecules where the desired geometry is locked in, reducing the entropic penalty upon binding and potentially increasing potency and selectivity. A thorough analysis using the synergistic NMR and computational methods described herein is a prerequisite for leveraging this valuable chemical space.

References

  • Lumen Learning. (n.d.). Conformers of Cycloalkanes. MCC Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2024). 4.4: Conformations of Cycloalkanes. Available at: [Link]

  • Abraham, R. J., et al. (2012). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry. Available at: [Link]

  • Conformation: Torsional, Angular and Steric Strain: Cyclobutane. (2022). YouTube. Available at: [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at: [Link]

  • Anglada, J. M., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. Available at: [Link]

  • Fiveable. (n.d.). Puckered Conformation Definition. Organic Chemistry Key Term. Available at: [Link]

  • Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Journal of the American Chemical Society. Available at: [Link]

  • Ashenhurst, J. (2014). Ring Strain In Cyclopropane and Cyclobutane. Master Organic Chemistry. Available at: [Link]

  • Exploring the Conformations of Cycloalkanes. (2017). YouTube. Available at: [Link]

  • LibreTexts Chemistry. (2024). 4.4: Conformations of Cycloalkanes. Available at: [Link]

  • Reddit. (2021). Conformer search for cyclobutane. r/comp_chem. Available at: [Link]

  • LibreTexts Chemistry. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Available at: [Link]

  • University of Calgary. (n.d.). Ch 3: Cycloalkanes. Available at: [Link]

  • Egawa, T., et al. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. The Journal of Chemical Physics. Available at: [Link]

  • LibreTexts Chemistry. (2024). 4.4 Conformations of Cycloalkanes. Available at: [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Available at: [Link]

  • De Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Anomeric effect. Available at: [Link]

  • Sella, A., Cohen, S., & Hoz, S. (1995). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Tetrahedron Letters. Available at: [Link]

  • Allinger, N. L., & Tushaus, L. A. (1966). Conformational Analysis. XLIII. Stereochemical Studies in the Cyclobutane Ring System. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer?. Available at: [Link]

  • SciSpace. (2015). Conformational analysis of cycloalkanes. Available at: [Link]

  • Quora. (2022). What is the most stable conformer for cyclobutane?. Available at: [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Available at: [Link]

  • Conformation of Cyclobutane and Cyclopentane. (2017). YouTube. Available at: [Link]

  • LibreTexts Chemistry. (2023). 2.15 Conformations of Disubstituted Cyclohexanes. Available at: [Link]

  • ANOMERIC EFFECT: CONFORMATIONS OF SATURATED HETEROCYCLES FOR CSIR NET/GATE. (2021). YouTube. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of 1,3-Disubstituted Cyclohexanes. Available at: [Link]

  • Wikipedia. (n.d.). A value. Available at: [Link]

  • University of Calgary. (n.d.). Ch25: Anomeric effect. Available at: [Link]

  • Chem.ucla.edu. (n.d.). Illustrated Glossary of Organic Chemistry - Anomeric effect. Available at: [Link]

  • Takeda, D., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development. Available at: [Link]

  • LibreTexts Chemistry. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Available at: [Link]

  • LibreTexts Chemistry. (2022). 4.7: Conformations of Monosubstituted Cyclohexanes. Available at: [Link]

  • ResearchGate. (n.d.). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. Available at: [Link]

  • LibreTexts Chemistry. (2022). 4.8: Disubstituted Cycloalkanes. Available at: [Link]

  • Wessjohann, L. A., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition. Available at: [Link]

  • Oreate AI Blog. (2026). Understanding 1,3-Diaxial Interactions in Cyclohexane. Available at: [Link]

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  • LibreTexts Chemistry. (2025). 3.3: Conformational analysis of cyclohexanes. Available at: [Link]

  • Quimicaorganica.org. (n.d.). Substituted cyclohexanes | 1,3-diaxial interaction. Available at: [Link]

  • Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Available at: [Link]

  • PubMed. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. Available at: [Link]

  • Lumen Learning. (n.d.). Monosubstituted Cylcohexanes. MCC Organic Chemistry. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Table of A-Values. CHEM 330 handout. Available at: [Link]

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Exploratory

Structural Dynamics and Synthetic Utility of 1,3-Diaminocyclobutane Stereoisomers

This guide details the structural dynamics, synthesis, and pharmacochemical utility of 1,3-diaminocyclobutane , a rigid diamine scaffold used in peptidomimetics and drug discovery. Executive Summary 1,3-Diaminocyclobutan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural dynamics, synthesis, and pharmacochemical utility of 1,3-diaminocyclobutane , a rigid diamine scaffold used in peptidomimetics and drug discovery.

Executive Summary

1,3-Diaminocyclobutane represents a class of "conformationally restricted" building blocks.[1] Unlike flexible alkyl diamines, the cyclobutane core imposes defined spatial vectors on the amine groups. This rigidity is exploited in medicinal chemistry to freeze bioactive conformations, improving potency and selectivity while reducing entropic penalties upon binding. This guide analyzes the counter-intuitive stability of the cis-isomer, provides a validated Curtius rearrangement protocol for synthesis, and outlines its application in ligand design.

Part 1: Conformational Analysis & Structural Physics[1]

The Puckered Ring and "Cis-Effect"

Cyclobutane is not planar; it adopts a puckered (or "butterfly") conformation to relieve torsional strain caused by eclipsing hydrogens.[1] The puckering angle (


) is approximately 30–35° . This deviation from planarity fundamentally dictates the stability of 1,3-disubstituted isomers.
  • The cis-1,3 Isomer (Thermodynamic Product): In the puckered conformation, the cis-isomer can place both amine substituents in pseudo-equatorial (e,e) positions. This minimizes transannular steric repulsion between the substituents and the cross-ring hydrogens. Consequently, in 1,3-disubstituted cyclobutanes, the cis-isomer is generally more stable than the trans-isomer.[2]

    • Configuration: Pseudo-equatorial / Pseudo-equatorial.[1]

    • Symmetry:

      
       (plane of symmetry).[1]
      
  • The trans-1,3 Isomer (Kinetic/Less Stable): Geometric constraints force the trans-isomer to adopt a conformation where one substituent is pseudo-equatorial and the other is pseudo-axial (e,a) . The pseudo-axial substituent incurs significant 1,3-diaxial-like repulsive interactions across the ring.

    • Configuration: Pseudo-equatorial / Pseudo-axial.[1]

    • Symmetry:

      
       (axis of symmetry).[1][3]
      
Structural Parameters Table

Data derived from crystallographic studies of analogous 1,3-disubstituted cyclobutanes (e.g., dicarboxylic acids/amides).

Parametercis-1,3-Diaminocyclobutanetrans-1,3-Diaminocyclobutane
Ring Conformation Puckered (

)
Puckered (

)
Thermodynamic Stability High (Preferred)Low (Strain Energy + ~1.5 kcal/mol)
N-N Distance (approx) ~5.0 Å (far apart)~5.5 Å (diagonal)
Melting Point (Hydrochloride) Lower MP (more soluble)Higher MP (lattice packing efficiency)
Dipole Moment Non-zeroZero (in planar approx), low in pucker

Part 2: Synthetic Pathways & Isolation

Strategy: Stereoretentive Curtius Rearrangement

The most reliable route to 1,3-diaminocyclobutanes preserves the stereochemistry of the starting material. We utilize 1,3-cyclobutanedicarboxylic acid as the precursor. The Curtius Rearrangement is the method of choice because it proceeds with retention of configuration at the migrating carbon center.

Isomer Separation (The Critical Step)

Separation is most efficient at the dicarboxylic acid stage prior to amine conversion.

  • Equilibration: Heating the commercial cis/trans mixture of 1,3-cyclobutanedicarboxylic acid with acetic anhydride/acetyl chloride can isomerize the mixture toward the thermodynamic cis-isomer, but separation relies on solubility.

  • Fractional Crystallization: The trans-1,3-cyclobutanedicarboxylic acid typically has a higher melting point (~171°C) and lower solubility in water/ethyl acetate compared to the cis-acid (~136°C).[1]

    • Protocol: Dissolve the mixture in minimum boiling water. Cool slowly. The trans-acid crystallizes first.[1] Filter. The mother liquor is enriched in cis-acid.[1]

Validated Synthesis Protocol (Curtius Route)

Note: This protocol assumes starting with a separated isomer (e.g., pure cis-1,3-cyclobutanedicarboxylic acid).

Step 1: Activation to Acyl Azide

  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (

    
    ), tert-Butanol (
    
    
    
    -BuOH).[1]
  • Mechanism: The carboxylic acid is converted to an acyl azide in situ.

  • Procedure:

    • Dissolve 10 mmol cis-1,3-cyclobutanedicarboxylic acid in dry toluene/THF.

    • Add 2.2 eq.[1]

      
       followed by 2.2 eq.[1] DPPA at 0°C.[1]
      
    • Stir at 0°C for 1 hour, then warm to RT.

Step 2: Thermal Rearrangement & Trapping (Boc-Protection) [1]

  • Mechanism: Heating induces loss of

    
    , forming the isocyanate intermediate.[4] 
    
    
    
    -BuOH traps the isocyanate to form the Boc-protected amine.[1][3]
  • Procedure:

    • Add excess anhydrous

      
      -BuOH to the reaction mixture.
      
    • Reflux (80–90°C) for 12–16 hours. The acyl azide rearranges to isocyanate, which is immediately trapped.

    • Concentrate in vacuo.[1] Purify the cis-1,3-bis(Boc-amino)cyclobutane by column chromatography (Silica, Hexane/EtOAc).

Step 3: Deprotection to Diamine Salt

  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve Boc-protected intermediate in dioxane.[1]

    • Add 4M HCl/Dioxane (excess). Stir 2h at RT.[1][5]

    • Precipitate forms.[1] Filter and wash with diethyl ether to obtain cis-1,3-diaminocyclobutane dihydrochloride .[1]

Reaction Workflow Diagram

CurtiusSynthesis Figure 1: Stereoretentive synthesis via Curtius Rearrangement. Acid 1,3-Cyclobutane- dicarboxylic Acid Azide Acyl Azide (Intermediate) Acid->Azide DPPA, Et3N 0°C Isocyanate Isocyanate (Transient) Azide->Isocyanate Heat (-N2) Rearrangement BocAmine Bis-Boc-Diamine (Protected) Isocyanate->BocAmine t-BuOH Trapping FinalProduct 1,3-Diamino- cyclobutane . 2HCl BocAmine->FinalProduct HCl/Dioxane Deprotection

Caption: Step-by-step conversion of dicarboxylic acid to diamine maintaining stereochemical integrity.

Part 3: Pharmacochemical Applications[1]

Rigid Spacers in Drug Design

The 1,3-diaminocyclobutane scaffold serves as a bioisostere for flexible chains (like 1,3-diaminopropane) or aromatic rings (like 1,3-phenylenediamine).

  • Distance Constraint: The distance between nitrogen atoms is fixed (~5.0 Å for cis). This is critical for cross-linking studies or matching pharmacophore distances in receptor binding pockets.[1]

  • Metabolic Stability: The cyclobutane ring is generally more resistant to oxidative metabolism than linear alkyl chains.

Platinum Coordination Complexes

While 1,2-diaminocyclohexane (DACH) is famous for Oxaliplatin, the 1,3-diamines form 6-membered chelate rings with platinum.

  • Mechanism: The cis-isomer acts as a bidentate ligand.[1] The bite angle of the 6-membered ring influences the kinetics of DNA aquation and binding.

  • Research Status: These complexes are investigated for overcoming cisplatin resistance, as the bulky cyclobutane ring interferes with DNA repair mechanisms differently than the smaller ethylenediamine ligand of cisplatin.

Peptidomimetics ( -Amino Acids)

1,3-Diaminocyclobutane derivatives can be viewed as conformationally restricted analogues of


-amino acids.[1] Incorporating them into peptide backbones (as 

-peptides) induces specific folding patterns (helices or sheets) that are resistant to proteolytic degradation.[1]

References

  • Radchenko, D. S., et al. (2010).[1] "Cyclobutane-Derived Diamines: Synthesis and Molecular Structure." The Journal of Organic Chemistry. American Chemical Society.[1] [Link]

  • Ghosh, A. K., et al. (2018).[1] "The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses." Organic & Biomolecular Chemistry. [Link]

  • Vollano, J. F., et al. (1987).[1][6] "Comparative antitumor studies on platinum(II) and platinum(IV) complexes containing 1,2-diaminocyclohexane." Journal of Medicinal Chemistry. (Contextual comparison for platinum ligands). [Link]

  • NIST Chemistry WebBook. "cis-Cyclobutane-1,3-dicarboxylic acid."[1][7] (Thermodynamic data source). [Link]

  • PubChem. "Cyclobutane-1,3-diamine."[1] National Library of Medicine.[1] [Link]

Sources

Foundational

An In-depth Technical Guide to the Chemical Properties of Cyclobutane-1,3-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Constrained Scaffold In the landscape of modern medicinal chemistry and materials science, the rational design of mol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of modern medicinal chemistry and materials science, the rational design of molecules with precisely controlled three-dimensional structures is paramount. Small, conformationally restricted scaffolds are invaluable tools, offering a framework to orient functional groups in a defined spatial arrangement, thereby enhancing selectivity, potency, and pharmacokinetic properties. Among these, the cyclobutane core has emerged as a particularly attractive motif. Its inherent ring strain and puckered conformation provide a rigid, non-planar backbone that can effectively mimic or replace larger, more flexible structures or aromatic systems.

This guide provides a comprehensive technical overview of cyclobutane-1,3-diamine dihydrochloride, a versatile building block that leverages the unique stereochemical properties of the cyclobutane ring. We will delve into its chemical properties, synthesis, and the critical role of its cis and trans isomers in driving innovation in drug discovery and advanced materials. This document is intended to serve as a practical resource for researchers, offering both foundational knowledge and actionable protocols.

Core Molecular Attributes and Physicochemical Properties

Cyclobutane-1,3-diamine dihydrochloride (C₄H₁₂Cl₂N₂) is the salt form of cyclobutane-1,3-diamine, a decision driven by the need for enhanced stability and solubility in common solvent systems. The presence of two primary amine functionalities makes the free base susceptible to oxidation and difficult to handle, whereas the dihydrochloride salt is a stable, crystalline solid.[1]

The molecule exists as two distinct geometric isomers, cis and trans, arising from the relative orientation of the two amino groups on the cyclobutane ring. This stereochemical difference is not trivial; it profoundly influences the molecule's shape, reactivity, and its application in constructing higher-order molecular architectures.

Table 1: General Physicochemical Properties

PropertyValueSource
Molecular FormulaC₄H₁₂Cl₂N₂[1]
Molecular Weight159.06 g/mol [1]
Isomerscis and trans
AppearanceWhite to off-white crystalline solid
StabilityStable under standard laboratory conditions; hygroscopic

A Note on Isomer-Specific Data: While general properties are readily available, specific quantitative data such as melting points, pKa values, and detailed solubility profiles for the individual cis and trans dihydrochloride salts are not consistently reported in publicly accessible literature. The values for the precursor dicarboxylic acids are known, with cis-cyclobutane-1,3-dicarboxylic acid having pKa values of 4.03 and 5.31, and the trans isomer having pKa values of 3.81 and 5.28.[2] The pKa values for the diamine are expected to be in the typical range for primary ammonium ions.

Synthesis and Isomer Separation: A Strategic Workflow

The synthesis of cyclobutane-1,3-diamine typically commences with the construction of the corresponding cyclobutane-1,3-dicarboxylic acid. This precursor provides a versatile handle for the subsequent conversion of the carboxylic acid groups into primary amines.

Workflow for the Synthesis of Cyclobutane-1,3-diamine Dihydrochloride

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Functional Group Conversion cluster_2 Step 3: Salt Formation & Isomer Separation malonate Malonate Ester cyclobutane_diester Cyclobutane-1,3-dicarboxylate Diester malonate->cyclobutane_diester Alkylation dicarboxylic_acid Cyclobutane-1,3-dicarboxylic Acid cyclobutane_diester->dicarboxylic_acid Hydrolysis diamine_freebase Cyclobutane-1,3-diamine (cis/trans mixture) dicarboxylic_acid->diamine_freebase Curtius or Hofmann Rearrangement diamine_dihydrochloride Cyclobutane-1,3-diamine Dihydrochloride (cis/trans mixture) diamine_freebase->diamine_dihydrochloride Treatment with HCl cis_isomer cis-Isomer diamine_dihydrochloride->cis_isomer Fractional Crystallization trans_isomer trans-Isomer diamine_dihydrochloride->trans_isomer Fractional Crystallization

Caption: Generalized synthetic workflow for cyclobutane-1,3-diamine dihydrochloride.

The conversion of the dicarboxylic acid to the diamine is a critical step, often accomplished through rearrangements such as the Curtius or Hofmann rearrangement. The Curtius rearrangement, involving the conversion of carboxylic acids to acyl azides followed by thermal rearrangement to isocyanates and subsequent hydrolysis, is a well-established and reliable method.

Protocol: Isomer Separation via Fractional Crystallization

The separation of the cis and trans isomers is a crucial step for their application in stereospecific synthesis. This is often achieved by exploiting the differential solubility of their dihydrochloride salts.

Materials:

  • Mixture of cis- and trans-cyclobutane-1,3-diamine

  • Anhydrous methanol

  • Concentrated hydrochloric acid or dry HCl gas

  • Diethyl ether (for recrystallization)

Procedure:

  • Salt Formation: Dissolve the mixture of cis/trans-cyclobutane-1,3-diamine in anhydrous methanol. Cool the solution in an ice bath and slowly add two equivalents of concentrated hydrochloric acid or bubble dry HCl gas through the solution.

  • Initial Crystallization: The dihydrochloride salt of one isomer (often the trans isomer) is typically less soluble and will begin to precipitate. Allow the solution to stand at a low temperature (e.g., 4 °C) for several hours to maximize crystal formation.

  • Isolation of the Less Soluble Isomer: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol. This solid represents an enrichment of the less soluble isomer.

  • Isolation of the More Soluble Isomer: The filtrate, now enriched in the more soluble isomer, can be concentrated under reduced pressure to induce crystallization of the second isomer.

  • Purification: Both sets of crystals can be further purified by recrystallization, for example, from a methanol/diethyl ether solvent system, until spectroscopic analysis confirms isomeric purity.

Self-Validation: The progress of the separation can be monitored by taking small samples of each crystalline fraction, neutralizing them to the free base, and analyzing by ¹H NMR spectroscopy to determine the cis:trans ratio.

Spectroscopic and Structural Characterization

Detailed spectroscopic and structural data are essential for confirming the identity and purity of the cis and trans isomers. A key publication, "Cyclobutane-Derived Diamines: Synthesis and Molecular Structure" in the Journal of Organic Chemistry, provides access to supplementary information containing NMR spectra and crystallographic data for the Boc-protected derivatives, which serve as valuable reference points.[3]

Table 2: Anticipated Spectroscopic Data

Techniquecis-Isomertrans-Isomer
¹H NMR Methine protons (H-1, H-3) will have a distinct chemical shift and coupling pattern compared to the trans isomer. The methylene protons will also exhibit a characteristic multiplicity.The higher symmetry of the trans isomer may result in a simpler spectrum. The coupling constants between the methine and methylene protons will differ from the cis isomer.
¹³C NMR Three distinct signals are expected: one for the two equivalent methine carbons and one for each of the two non-equivalent methylene carbons.Due to symmetry, only two signals may be observed: one for the two equivalent methine carbons and one for the two equivalent methylene carbons.
IR N-H stretching of the primary ammonium groups (typically broad) in the range of 3200-2800 cm⁻¹. N-H bending vibrations around 1600-1500 cm⁻¹. C-H stretching and bending vibrations of the cyclobutane ring.Similar characteristic peaks to the cis isomer, with potential minor shifts in peak positions due to conformational differences.
Mass Spec. For the free diamine, the molecular ion peak [M]⁺ would be observed at m/z = 86.14.Identical to the cis isomer.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for unambiguously determining the stereochemistry and solid-state conformation of the isomers. Analysis of the crystallographic information files (CIFs) associated with the aforementioned key publication would provide detailed information on bond lengths, bond angles, and the puckering of the cyclobutane ring for the Boc-protected derivatives.[3] This data is crucial for understanding the precise three-dimensional arrangement of the amino groups.

Chemical Reactivity: A Tale of Two Amines

The primary amine functionalities of cyclobutane-1,3-diamine are the sites of its chemical reactivity. These groups can readily undergo a variety of transformations common to primary amines, including:

  • Acylation/Amidation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This is a fundamental reaction for incorporating the cyclobutane scaffold into larger molecules.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

The dihydrochloride salt must first be neutralized to the free base using a suitable base (e.g., sodium hydroxide, triethylamine) before it can participate in these reactions.

The relative orientation of the two amino groups in the cis and trans isomers can influence the reactivity, particularly in intramolecular reactions or when forming bidentate ligands for metal complexes.

Applications in Drug Discovery and Materials Science

The rigid and well-defined stereochemistry of cyclobutane-1,3-diamine and its derivatives makes it a valuable building block in several areas of research and development.

Medicinal Chemistry: Crafting Selective Kinase Inhibitors

A significant application of cyclobutane-1,3-diamines is in the design of kinase inhibitors. The constrained nature of the cyclobutane ring allows for the precise positioning of pharmacophoric groups, leading to enhanced selectivity for the target kinase.

Notably, the cis-isomer of 1,3-diaminocyclobutane has been utilized as a key linker in the development of Janus kinase (JAK) inhibitors by Pfizer.[4] This includes Abrocitinib (PF-04965842), an FDA-approved treatment for atopic dermatitis, which is a selective JAK1 inhibitor.[5][6] The puckered conformation of the cis-cyclobutane ring orients the connected functionalities in a specific spatial arrangement that is optimal for binding to the active site of the JAK1 enzyme, contributing to its selectivity over other JAK family members.[4]

Workflow for the Incorporation of Cyclobutane-1,3-diamine into a Drug Candidate

G start Cyclobutane-1,3-diamine (cis or trans isomer) step1 Mono-protection (e.g., Boc) start->step1 step2 Coupling with Fragment A step1->step2 step3 Deprotection step2->step3 step4 Coupling with Fragment B step3->step4 end_product Final Drug Candidate step4->end_product

Caption: A representative synthetic strategy for incorporating the cyclobutane-1,3-diamine scaffold.

Materials Science: Building Blocks for Novel Polymers

The difunctional nature of cyclobutane-1,3-diamine also makes it a promising monomer for the synthesis of advanced polymers. The rigid cyclobutane unit can impart unique thermal and mechanical properties to the resulting polymer chains. For example, polyamides and polyimides incorporating this scaffold can exhibit enhanced thermal stability and dimensional rigidity compared to their more flexible aliphatic or aromatic counterparts. The stereochemistry of the diamine can be used to control the polymer's microstructure and, consequently, its bulk properties.

Safety and Handling

Cyclobutane-1,3-diamine dihydrochloride should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as an irritant and may cause skin and eye irritation. Inhalation of the dust should be avoided. The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.

Conclusion

Cyclobutane-1,3-diamine dihydrochloride, in its cis and trans isomeric forms, represents a powerful and versatile building block for chemists and drug discovery professionals. Its conformationally constrained nature provides a level of structural control that is highly sought after in the design of complex, functional molecules. From its role in the development of selective kinase inhibitors to its potential in creating novel materials, the strategic application of this scaffold continues to drive innovation. A thorough understanding of its chemical properties, synthesis, and isomer-specific characteristics, as outlined in this guide, is crucial for unlocking its full potential in a wide range of scientific endeavors.

References

  • Benchchem. Cyclobutane-1,3-diamine dihydrochloride | CAS 1523571-90-5.
  • PubChem. Compound Summary for CID 22022636, Cyclobutane-1,3-diamine. National Center for Biotechnology Information.
  • Van der Kolk, M. R. et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(x), e202200020. [This is a representative citation based on the content of search results; the exact article may vary].
  • Benchchem. tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate | 849616-22-4.
  • Tokyo Chemical Industry. tert-Butyl (trans-3-Aminocyclobutyl)
  • ResearchGate. X-ray crystal structure and conformation of N -( tert -butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc 0 Met 1 -Cpg 2 -Phe 3 OMe).
  • Journal of the Chemical Society, Perkin Transactions 2. (xxxx). Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid.
  • ChemScene. 871014-19-6 | tert-Butyl (trans-3-aminocyclobutyl)
  • Radchenko, D. S., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry, 75(17), 5941-5952.
  • PubChem. Compound Summary for CID 137582, cis-Cyclobutane-1,3-dicarboxylic acid.
  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • BLDpharm. 871014-28-7|tert-Butyl (cis-3-(aminomethyl)cyclobutyl)carbamate.
  • ResearchGate. (2017). Cyclobutane-1,3-Diacid (CBDA)
  • PubChem. Compound Summary for CID 102445542, trans-1,3-Di-t-butylcyclohexane. National Center for Biotechnology Information.
  • ChemicalBook. tert-butyl N-{3-aminobicyclo[1.1.
  • Pfizer Inc. (2017).
  • PubChem. Compound Summary for CID 43806, 1,2-Diaminocyclohexane, trans-.
  • Pfizer Inc. (2023). CIBINQO® (abrocitinib) Mechanism of Action.
  • ResearchGate. (2012). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164).
  • Organic Syntheses Procedure. (xxxx). and concentrated by removing ca. 550 mL of solvent under reduced pressure (15 mm)
  • Sciforum. (xxxx). Selective Mono-Boc-Protection of Bispidine.
  • ResearchGate. (xxxx). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and...
  • Organic Chemistry Portal. (xxxx). Cyclobutane synthesis.
  • National Institutes of Health. (xxxx).
  • Chemistry Stack Exchange. (2016).
  • Sigma-Aldrich. (xxxx). BOC-ON.
  • BioPharma Dive. (2018). Pfizer showcases JAK pipeline with mid-stage results.
  • International Union of Crystallography Journals. (xxxx). Synthesis and crystal structure of 2,9-diamino-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene.
  • BLDpharm. 1298101-47-9|tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate.
  • Journal of Chemical Education. (xxxx). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • University of Tartu. (2025).
  • Research Journal of Pharmacy and Technology. (xxxx).
  • ResearchGate. (2025). N-tert-butoxycarbonyl (BOC) protected [V 6 O 13 {(OCH 2 ) 3 CNH 2 } 2 ] 2− : synthesis, structural characterization, and solution behavior.
  • Pfizer Inc. (2022). Safety Recommendation on Janus kinase (JAK) Inhibitors Issued in the European Union.
  • [Supporting Information for an unspecified article]. (This is a representative citation based on the content of search results; the exact source may vary).

Sources

Protocols & Analytical Methods

Method

Application Note: Cyclobutane-1,3-diamine Dihydrochloride as a Rigid Scaffold in Drug Discovery and Material Science

[1] Executive Summary Cyclobutane-1,3-diamine dihydrochloride (CBDA[1]·2HCl) is a high-value, sterically constrained building block. Unlike flexible linear diamines (e.g., 1,3-propanediamine), the cyclobutane core introd...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Cyclobutane-1,3-diamine dihydrochloride (CBDA[1]·2HCl) is a high-value, sterically constrained building block. Unlike flexible linear diamines (e.g., 1,3-propanediamine), the cyclobutane core introduces a defined "pucker" (butterfly conformation) that locks substituents into specific spatial vectors. This application note details the protocols for unlocking its potential, specifically focusing on handling the dihydrochloride salt, separating stereoisomers, and deploying the cis-isomer to improve selectivity in JAK kinase inhibitors.

Chemical Profile & Stereochemical Criticality

The utility of CBDA lies in its stereochemistry.[1] The cyclobutane ring is not planar; it adopts a puckered conformation to relieve torsional strain.[2] This creates distinct geometries for the cis and trans isomers, which must be selected based on the target application.

Propertycis-Cyclobutane-1,3-diaminetrans-Cyclobutane-1,3-diamine
Symmetry Meso (Achiral)

Symmetric (Chiral)
Conformation Substituents adopt pseudo-equatorial/axial positions.Substituents adopt pseudo-diequatorial or diaxial positions.
Vector Angle ~90°–100° (Turn-inducing)~180° (Linear Spacer)
Primary Application MedChem: Hairpin turns, chelators, kinase inhibitor scaffolds (e.g., JAK1).Materials: Linear rigid linkers in MOFs, polymer cross-linking.
Salt Form Dihydrochloride (Stable solid, hygroscopic).Dihydrochloride (Stable solid).
Structural Logic Diagram

The following diagram illustrates the decision matrix for selecting the correct isomer based on the desired spatial projection.

CBDA_Logic Start Cyclobutane-1,3-diamine (CBDA) Isomer_Select Isomer Selection Start->Isomer_Select Cis Cis-Isomer (Syn-facial) Isomer_Select->Cis Trans Trans-Isomer (Anti-facial) Isomer_Select->Trans Geo_Cis Geometry: Bent / U-Shape (Turn Inducer) Cis->Geo_Cis Geo_Trans Geometry: Linear / Zig-Zag (Extended Spacer) Trans->Geo_Trans App_Kinase Application: Kinase Inhibitors (e.g., JAK1 Selectivity) Geo_Cis->App_Kinase Maximizes H-Bond Alignment App_MOF Application: MOF Linkers (Pillaring Agents) Geo_Trans->App_MOF Maximizes Pore Size

Figure 1: Decision matrix for CBDA isomer selection. The puckered ring of the cis-isomer is critical for positioning H-bond donors in enzyme pockets.

Application 1: Medicinal Chemistry (Kinase Inhibition)[1][3]

Mechanism of Action: Conformational Restriction

In drug design, replacing a flexible propyl linker with a cyclobutane ring reduces the entropic penalty of binding. For Janus Kinase (JAK) inhibitors, the cis-1,3-cyclobutane diamine scaffold has proven superior.

  • Case Study: In the development of selective JAK1 inhibitors, the cis-isomer positions a sulfonamide nitrogen and an amide carbonyl in a specific orientation that mimics the transition state required for ATP pocket binding. The trans-isomer fails to achieve this overlap due to its linear vector, resulting in significantly lower potency (IC50) [1].

Key Design Principle

Use the cis-isomer when mimicking


-turns in peptides or when "pre-organizing" a bidentate ligand for metal chelation.

Experimental Protocols

Protocol A: Free-Basing the Dihydrochloride Salt

Context: CBDA is supplied as a 2HCl salt to prevent oxidation and carbamate formation. It is not nucleophilic in this state. You must liberate the free amine in situ or prior to reaction.

Method 1: In Situ Neutralization (Recommended for Amide Couplings)

  • Dissolve CBDA·2HCl (1.0 equiv) in anhydrous DMF or DMAc.

    • Note: Solubility is low in DCM or THF until neutralized.

  • Add DIPEA (N,N-Diisopropylethylamine) (3.5 – 4.0 equiv).

    • Stoichiometry Alert: You need 2.0 equiv to neutralize the HCl and 1.0+ equiv to drive the reaction. Using only 1-2 equiv will stall the reaction.

  • Stir for 10 minutes at Room Temperature (RT) before adding the electrophile (carboxylic acid/activated ester).

Method 2: Isolation of Free Diamine (For Sensitive Catalysis)

  • Dissolve CBDA·2HCl (10 g) in minimal water (10 mL).

  • Add NaOH pellets (2.5 equiv) slowly with cooling (exothermic).

  • Saturate the aqueous phase with K₂CO₃ (salting out).

  • Extract continuously with Chloroform or DCM for 24 hours (liquid-liquid extractor recommended due to high water solubility of the diamine).

  • Dry organic layer over Na₂SO₄ and concentrate carefully (amine is volatile).

Protocol B: Separation of Cis/Trans Isomers

Context: Commercial sources often supply a mixture. For high-affinity drugs, you need pure isomers. Technique: Differential Crystallization of Formate Esters [2].

  • Derivatization: Reflux the crude diamine mixture in excess Formic Acid/Ethyl Formate to generate the bis-formamide.

  • Crystallization: Cool the mixture. The trans-isomer derivative is significantly less soluble and will crystallize out.

  • Filtration: Filter the solid (trans-enriched). The filtrate contains the cis-isomer.

  • Hydrolysis: Hydrolyze the separated formamides back to the amine using 6M HCl reflux, followed by Protocol A (Method 2) to recover the pure diamine.

Protocol C: General Amide Coupling (Peptidomimetic Synthesis)

Objective: Mono-acylation of CBDA to create a "linker" motif.

  • Activation: To a solution of Carboxylic Acid (1.0 equiv) in DMF (0.1 M), add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 mins.

  • Addition: Add a solution of CBDA·2HCl (1.5 equiv) and DIPEA (3.0 equiv) in DMF.

    • Why Excess Amine? To statistically favor mono-acylation over di-acylation.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes acid), then 5% LiCl (removes DMF), then Brine.

  • Purification: Flash chromatography (DCM:MeOH:NH₄OH gradient). The mono-acyl product is more polar than the starting acid but less polar than the diamine.

Troubleshooting & FAQ

IssueProbable CauseSolution
Reaction Stalled Incomplete neutralization of HCl salt.Ensure >3.0 equiv of base (DIPEA/TEA) is used. Check pH > 9.
Low Solubility The 2HCl salt is insoluble in DCM/Ether.Switch solvent to DMF, DMSO, or DMAc. Alternatively, perform free-basing (Protocol A, Method 2).
Di-substitution Amine is too reactive; excess electrophile.Use 1.5–2.0 equiv of the diamine relative to the acid. Add the acid to the amine solution slowly.
Hygroscopicity Salt absorbs water from air.Store 2HCl salt in a desiccator. Dry under high vacuum at 40°C before weighing for critical stoichiometry.

References

  • Van der Kolk, M. R., et al. (2022).[3] "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem, 17(9), e202200020.[3] Link

    • Context: Reviews the impact of cyclobutane puckering on binding affinity and the specific use of cis-isomers in JAK inhibitors.
  • Martin, J. C., & Elam, E. U. (1966).[4] "Separation of cis and trans isomers of tetraalkyl-1,3-cyclobutanediols." U.S. Patent 3,227,764.[4] Link

    • Context: Establishes the foundational logic for separating 1,3-disubstituted cyclobutane isomers via differential solubility of their ester/amide deriv
  • Grygorenko, O. O., et al. (2010). "Cyclobutane-Derived Diamines: Synthesis and Molecular Structure." Journal of Organic Chemistry, 75(18), 6182–6192. Link

    • Context: Detailed structural analysis (X-ray)

Sources

Application

Application Notes and Protocols for the Use of Cyclobutane-1,3-diamine Dihydrochloride in Peptide Synthesis

Introduction: The Strategic Value of Conformational Constraint In the field of drug discovery and peptide science, the conformational flexibility of linear peptides often leads to reduced binding affinity and susceptibil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Conformational Constraint

In the field of drug discovery and peptide science, the conformational flexibility of linear peptides often leads to reduced binding affinity and susceptibility to enzymatic degradation. Incorporating rigid structural motifs is a proven strategy to overcome these limitations. The cyclobutane ring, a strained carbocycle, serves as an exceptional scaffold for inducing conformational rigidity in peptide backbones[1]. Cyclobutane-1,3-diamine, specifically, offers a unique opportunity to introduce a sharp turn or a rigid linker within a peptide sequence, thereby locking it into a bioactive conformation. Its inherent strain and defined stereochemistry make it a valuable building block for creating peptidomimetics with enhanced stability and target specificity[2].

However, the symmetric nature of a diamine presents a significant synthetic challenge: both amino groups are nucleophilic and can react during peptide coupling. This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of Cyclobutane-1,3-diamine dihydrochloride into peptide sequences, focusing on the critical requirement for an orthogonal protection strategy to ensure regioselective bond formation.

The Cornerstone of Success: Orthogonal Protecting Group Strategy

To selectively incorporate Cyclobutane-1,3-diamine, one of the two amino groups must be temporarily masked with a protecting group while the other remains free to participate in the coupling reaction. Furthermore, to enable more complex architectures like branched or cyclic peptides, the protecting group on the second amine must be removable under conditions that do not affect other protecting groups on the peptide or the solid-phase resin linker. This principle is known as an orthogonal protection strategy[3][4].

The most common and robust approach for use in standard 9-fluorenylmethoxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS) involves a differentially protected diamine, such as N-Fmoc-N'-Boc-Cyclobutane-1,3-diamine .

  • The Fmoc group: This is the temporary protecting group for the α-amino function in standard SPPS. It is base-labile and removed with a piperidine solution before each coupling step[5]. The first amine of the diamine is protected with Fmoc, allowing it to be treated like any other Fmoc-amino acid in the synthesis workflow.

  • The Boc group: The tert-butoxycarbonyl group is acid-labile. It is stable to the basic conditions used for Fmoc removal, making it an ideal orthogonal partner[6]. It remains on the second amine of the cyclobutane ring throughout the chain assembly. This Boc group can then be selectively removed on-resin using dilute acid if branching is desired, or it will be removed during the final trifluoroacetic acid (TFA)-mediated cleavage and global deprotection step[7].

Syntheses of such mono-protected cyclobutane diamines have been developed, making these crucial building blocks accessible for peptide synthesis applications[8].

Experimental Protocols and Methodologies

Protocol 1: Incorporation of Mono-Protected Diamine into a Linear Peptide Sequence via Fmoc-SPPS

This protocol details the standard procedure for incorporating a mono-Fmoc, mono-Boc protected Cyclobutane-1,3-diamine into a growing peptide chain on a solid support.

Causality Behind the Method: The protocol leverages the well-established Fmoc/tBu strategy. The diamine is treated as a custom amino acid. The key steps involve the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the pre-activated mono-Fmoc-protected diamine. The use of an in-situ activating reagent like HATU is crucial for ensuring efficient amide bond formation, especially with potentially sterically hindered or non-standard building blocks[9].

Experimental Workflow Diagram

spss_workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling Step: 1. Pre-activate Diamine 2. Add to Resin wash1->coupling wash2 DMF Wash coupling->wash2 final Final Cleavage & Deprotection (TFA) coupling->final End of Sequence capping Capping (Optional) (Acetic Anhydride) wash2->capping wash3 DMF Wash capping->wash3 next_cycle Repeat for Next Amino Acid wash3->next_cycle branching_workflow start Peptide-Resin with -NH-Fmoc (N-Terminus) -NH-Boc (Diamine) boc_deprotect Selective Boc Deprotection (e.g., 30% TFA in DCM, short exposure) start->boc_deprotect neutralize Neutralization (DIEA in DMF/DCM) boc_deprotect->neutralize branch_coupling Couple New Moiety (Fmoc-AA-OH, etc.) neutralize->branch_coupling result Branched Peptide-Resin -NH-Fmoc (N-Terminus) -NH-CO-AA-Fmoc (Branch) branch_coupling->result

Caption: Workflow for creating a branched peptide using orthogonal deprotection.

Step-by-Step Methodology

Assumption: The linear peptide synthesis is complete, and the N-terminus is protected with an Fmoc group.

  • Resin Preparation: Swell the fully assembled peptide-resin in DCM.

  • Selective Boc Deprotection: Treat the resin with a solution of 30% TFA in DCM for 30 minutes. Repeat once. Critical Note: This condition is optimized to be strong enough to remove the Boc group but generally too weak to significantly cleave the peptide from standard acid-labile resins like Rink Amide or Wang within this short timeframe. The stability of the linker should be verified.

  • Washing and Neutralization: Wash the resin thoroughly with DCM (5 times) to remove all TFA. Then, wash with DMF (3 times). Neutralize the newly formed ammonium salt by treating the resin with a 10% DIEA solution in DMF for 10 minutes (repeat twice).[7] Wash again with DMF (5 times).

  • Branch Coupling: The free amine on the cyclobutane ring is now available for coupling. A new Fmoc-protected amino acid (or other desired molecule) can be coupled using the standard conditions described in Protocol 1 (Steps 4-6).

  • Further Synthesis: The new branch can be extended using standard Fmoc-SPPS cycles. Alternatively, the main chain can be extended by first deprotecting the N-terminal Fmoc group.

Purification and Analysis

Following cleavage and precipitation, the crude peptide product will contain the desired molecule along with various impurities from incomplete reactions or side reactions.

  • Purification: The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[10] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA. The incorporation of the cyclobutane diamine may alter the peptide's hydrophobicity, potentially requiring adjustments to the gradient profile for optimal separation.[11]

  • Analysis: The purity of the final product should be assessed by analytical RP-HPLC. The identity of the peptide must be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF), verifying that the observed molecular weight matches the calculated theoretical mass.

References

  • MDPI. (n.d.). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Available at: [Link]

  • ACS Publications. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Available at: [Link]

  • ACS Publications. (n.d.). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Self-Assembly of Cyclic Dipeptides: Platforms for Functional Materials. PMC. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. PMC. Available at: [Link]

  • Peptideweb.com. (n.d.). Synthesis protocols. Available at: [Link]

  • Baran Lab, Scripps Research. (n.d.). Cyclobutanes in Organic Synthesis. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. PMC PubMed Central. Available at: [Link]

  • ACS Publications. (n.d.). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. Available at: [Link]

  • YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Available at: [Link]

  • ResearchGate. (2013). How to purify polar cyclic peptides? Available at: [Link]

  • University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Available at: [Link]

  • ACS Publications. (n.d.). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Available at: [Link]

  • ACS Publications. (2024). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society. Available at: [Link]

  • ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis. Available at: [Link]

  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available at: [Link]

  • Biotage. (2014). Automated Synthesis of Cyclic Peptides on Biotage® Initiator+ Alstra™. Available at: [Link]

Sources

Method

Application Note: Cyclobutane-1,3-diamine as a Rigid Linker Scaffold in PROTAC Design

Executive Summary The transition from "linkerology" as a passive connection strategy to an active design parameter is reshaping PROTAC development.[1] While polyethylene glycol (PEG) and alkyl chains remain common, they...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from "linkerology" as a passive connection strategy to an active design parameter is reshaping PROTAC development.[1] While polyethylene glycol (PEG) and alkyl chains remain common, they suffer from high entropic penalties upon ternary complex formation and poor metabolic stability. This Application Note details the use of Cyclobutane-1,3-diamine as a superior, rigid linker scaffold. We provide a comprehensive rationale for its selection, specifically highlighting its stereochemical utility (cis vs. trans vectors), followed by validated protocols for chemical synthesis and biological evaluation.

Technical Rationale: Why Cyclobutane-1,3-diamine?

The Entropic Advantage

Flexible linkers (PEGs) must collapse from a random coil ensemble into a specific conformation to enable the formation of the Target-PROTAC-E3 ligase ternary complex. This results in a significant entropic penalty (


), weakening the overall free energy of binding (

).

Cyclobutane-1,3-diamine introduces conformational restriction . By pre-organizing the linker into a defined geometry, the entropic cost of binding is minimized, potentially improving the cooperativity (


) of the ternary complex.
Stereochemical Vector Control

Unlike linear alkyl chains, cyclobutane-1,3-diamine offers two distinct geometric isomers, allowing medicinal chemists to probe specific exit vectors:

  • cis-Isomer: Provides a "U-shaped" or acute angle trajectory (

    
    ), suitable for targets where the E3 and POI binding pockets are located on the same face of the complex.
    
  • trans-Isomer: Provides a linear, extended trajectory (

    
    ), mimicking longer alkyl chains but with added rigidity.
    
Physicochemical Profile
PropertyPEG/Alkyl LinkersCyclobutane-1,3-diamineImpact
Conformation High Flexibility (Random Coil)Rigid (Pucker/Planar)Higher binding affinity; improved selectivity.
Metabolic Stability Low (Oxidative cleavage)High (Aliphatic cycle)Improved in vivo half-life.
Solubility High (PEG) to Low (Alkyl)Moderate to HighThe amine/amide functionality maintains polarity without excessive lipophilicity.
TPSA High (Oxygen rich)ModerateBetter cell permeability (LogP/TPSA balance).

Experimental Protocols

Protocol A: Chemical Synthesis of Mono-Protected Linker

Objective: To synthesize N-Boc-cyclobutane-1,3-diamine as a versatile building block for sequential PROTAC assembly. This protocol prioritizes the desymmetrization of the diamine.

Materials:

  • Cyclobutane-1,3-diamine (cis/trans mixture or pure isomer)[2][3]

  • Di-tert-butyl dicarbonate (

    
    )[4]
    
  • Dichloromethane (DCM)[4]

  • Triethylamine (

    
    )
    
  • 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: Dissolve cyclobutane-1,3-diamine (1.0 eq, 10 mmol) in 1,4-Dioxane/Water (2:1, 50 mL). Cool to 0°C in an ice bath.

  • Controlled Addition: Dissolve

    
     (0.5 eq, 5 mmol) in 1,4-Dioxane (10 mL). Add this solution dropwise to the diamine mixture over 2 hours.
    
    • Expert Insight: Using a stoichiometric deficit of

      
       and slow addition is critical to minimize di-Boc formation. The excess diamine drives mono-protection.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Work-up:

    • Concentrate the mixture to remove dioxane.

    • Dilute with water (30 mL) and extract the di-Boc byproduct with Ethyl Acetate (

      
       mL). The mono-Boc amine and unreacted diamine remain in the aqueous phase (pH ~10).
      
    • Saturate the aqueous phase with NaCl and extract the mono-Boc product with DCM (

      
       mL).
      
  • Purification: Dry DCM layers over

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (DCM:MeOH:
    
    
    
    , 90:9:1).

Validation Check:

  • NMR: Verify the integration of the Boc singlet (9H) vs. the cyclobutane methine protons (2H).

  • MS: Confirm

    
     corresponds to the mono-protected species.
    
Protocol B: PROTAC Assembly (Amide Coupling)

Objective: Conjugate the linker to the E3 Ligase Ligand (e.g., Thalidomide derivative) and the Target Ligand.

Workflow Visualization:

PROTAC_Synthesis Start Mono-Boc-Diamine Step1 Coupling 1: E3 Ligand-COOH Start->Step1 HATU, DIPEA Inter1 Intermediate A (Boc-Protected) Step1->Inter1 Step2 Deprotection: TFA/DCM Inter1->Step2 Inter2 Intermediate B (Free Amine) Step2->Inter2 Step3 Coupling 2: Target Ligand-COOH Inter2->Step3 HATU, DIPEA Final Final PROTAC Step3->Final

Figure 1: Sequential assembly of a rigid PROTAC. The mono-Boc strategy allows for controlled, asymmetric functionalization of the diamine.

Procedure:

  • Coupling 1 (E3 Ligand):

    • Activate E3 Ligand-COOH (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF for 15 min.

    • Add N-Boc-cyclobutane-1,3-diamine (1.1 eq). Stir at RT for 4–16 h.

    • Isolate Intermediate A via extraction or precipitation.

  • Deprotection:

    • Dissolve Intermediate A in DCM. Add Trifluoroacetic acid (TFA) (20% v/v). Stir 1–2 h.

    • Remove volatiles under reduced pressure. Co-evaporate with toluene to remove residual TFA.

  • Coupling 2 (Target Ligand):

    • Activate Target Ligand-COOH (1.0 eq) with HATU (1.2 eq) and DIPEA (5.0 eq) in DMF.

    • Add the deprotected Intermediate B (1.0 eq). Stir at RT until completion.

  • Final Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol C: Biological Evaluation (Ternary Complex Stability)

Objective: Determine if the rigid linker enhances the stability of the Target-PROTAC-E3 complex compared to flexible analogs.

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Reagents:

  • Recombinant Target Protein (GST-tagged).

  • Recombinant E3 Ligase (His-tagged).

  • Anti-GST-Terbium (Donor).

  • Anti-His-d2 (Acceptor).

Step-by-Step Methodology:

  • Plate Setup: Use a 384-well low-volume white plate.

  • Titration: Prepare a serial dilution of the PROTAC (e.g., 10

    
    M to 0.1 nM) in assay buffer.
    
  • Protein Addition: Add Target Protein (final conc. 50 nM) and E3 Ligase (final conc. 50 nM).

  • Incubation: Incubate for 30 minutes at RT to allow complex formation.

  • Detection: Add Anti-GST-Tb and Anti-His-d2 antibodies. Incubate for 60 minutes.

  • Readout: Measure fluorescence at 665 nm (Acceptor) and 620 nm (Donor) using a microplate reader (e.g., PHERAstar).

  • Analysis: Plot the TR-FRET ratio (665/620) vs. log[PROTAC].

    • Interpretation: A "hook effect" (bell-shaped curve) is characteristic. A higher amplitude (

      
      ) and a left-shifted 
      
      
      
      for the rigid linker variant compared to a PEG analog indicates successful stabilization of the ternary complex [1].

Design Logic & Troubleshooting

The "Goldilocks" Zone

When using cyclobutane linkers, the "reach" is significantly shorter than a PEG chain of equivalent atom count.

  • Issue: PROTAC is too short; steric clash prevents ternary complex.

  • Solution: If the cyclobutane alone is too short, use it as a central rigid core flanked by short alkyl spacers (e.g., Glycine-Cyclobutane-Glycine). This maintains directional rigidity while extending reach.

Solubility Management

Rigid, aliphatic linkers can sometimes decrease aqueous solubility compared to PEG.

  • Mitigation: If LogP > 5, consider introducing a heteroatom into the cyclobutane ring (e.g., 3-aminoazetidine derivatives) or appending a solubilizing group to the E3 ligand solvent front.

Signaling Pathway Visualization:

PROTAC_Mechanism PROTAC PROTAC (Cyclobutane Linker) Binary Binary Complex (POI-PROTAC) PROTAC->Binary Binding POI Protein of Interest (POI) POI->Binary E3 E3 Ligase (CRBN/VHL) Ternary Stable Ternary Complex (POI-PROTAC-E3) *Entropically Favored* E3->Ternary Binary->Ternary + E3 Ligase Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation

Figure 2: Mechanism of Action. The rigid cyclobutane linker reduces the entropic penalty during the transition from Binary to Ternary complex, facilitating efficient ubiquitination.

References

  • Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy. Link

  • Radchenko, D. S., et al. (2020).[3] Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry. Link

  • Atilaw, Y., et al. (2021). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability.[6] Journal of Medicinal Chemistry. Link[6]

  • Bostrom, J., et al. (2012). Oxetanes as versatile elements in drug discovery and synthesis. Journal of Medicinal Chemistry. (Context on 4-membered rings). Link

Sources

Application

Application Note: Synthesis and Evaluation of Cyclobutane-Based Integrin Antagonists

[1][2][3][4] and Antagonists Abstract This guide details the synthesis of conformationally constrained integrin antagonists utilizing a cyclobutane scaffold.[1][2] Unlike linear RGD (Arg-Gly-Asp) peptides, which suffer f...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]


 and 

Antagonists

Abstract

This guide details the synthesis of conformationally constrained integrin antagonists utilizing a cyclobutane scaffold.[1][2] Unlike linear RGD (Arg-Gly-Asp) peptides, which suffer from rapid enzymatic degradation and poor receptor subtype selectivity, cyclobutane-based mimetics lock the pharmacophores into a bioactive spatial arrangement. This protocol focuses on the solid-state [2+2] photocycloaddition to generate the truxillic/truxinic acid core, followed by the modular attachment of arginine and aspartic acid mimetics.

Part 1: Strategic Scaffolding & Rationale

The "RGD" Conformational Problem

Integrins, particularly


 (vitronectin receptor) and 

(fibronectin receptor), recognize the RGD motif.[2][3] However, the flexibility of the glycine residue in native RGD peptides allows for "induced fit" binding to multiple integrin subtypes, leading to off-target effects.
The Cyclobutane Solution

Replacing the glycine linker with a cyclobutane ring introduces rigid stereochemical constraints.

  • Distance Control: The scaffold fixes the distance between the basic nitrogen (Arg-mimetic) and the carboxylic acid (Asp-mimetic) to approximately 13–14 Å, optimal for

    
     antagonism.
    
  • Metabolic Stability: The all-carbon ring resists proteolytic cleavage.

  • Stereochemical Diversity: The ability to access cis vs. trans and head-to-head vs. head-to-tail isomers allows for precise tuning of receptor affinity.

Pathway Visualization

The following diagram outlines the synthetic logic, moving from precursor assembly to the final bioactive antagonist.

SynthesisWorkflow Precursor Cinnamic Acid Derivatives SolidState Solid-State Alignment Precursor->SolidState Crystal Engineering Photolysis [2+2] Photocycloaddition (UV 250-300nm) SolidState->Photolysis hv Scaffold Cyclobutane Core (Truxillic/Truxinic Acid) Photolysis->Scaffold Dimerization Coupling Pharmacophore Attachment Scaffold->Coupling Amide Bond Formation Final Integrin Antagonist (RGD Mimetic) Coupling->Final Deprotection

Figure 1: Strategic workflow for synthesizing cyclobutane-based peptidomimetics via topochemical control.

Part 2: Detailed Protocols

Protocol A: Synthesis of the Cyclobutane Core (Truxillic Acid Scaffold)

Method: Solid-State [2+2] Photocycloaddition Rationale: Solution-phase photochemistry often yields intractable mixtures of stereoisomers. Solid-state reaction relies on topochemical control , where the crystal packing of the monomer dictates the stereochemistry of the dimer.

Materials
  • trans-Cinnamic acid (or substituted derivative like 4-methoxy-cinnamic acid).

  • High-pressure mercury lamp (450W) or UV-LED reactor (365nm).

  • Pyrex glassware (acts as a filter for wavelengths <290nm to prevent degradation).

  • Acetone/Diethyl ether (for recrystallization).

Step-by-Step Procedure
  • Crystal Engineering (Pre-organization):

    • Dissolve the cinnamic acid derivative in a minimum amount of acetone.

    • Allow slow evaporation to grow crystals. Critical: The double bonds of adjacent molecules must be parallel and within 3.5–4.2 Å distance for reaction to occur.

    • Validation: If possible, obtain a single-crystal X-ray structure to confirm packing (looking for

      
      -form packing for head-to-tail dimers).
      
  • Irradiation:

    • Grind the crystals into a fine powder to maximize surface area.

    • Spread the powder in a thin layer (approx. 1-2 mm) inside a Pyrex petri dish.

    • Irradiate with the UV source.

    • Duration: 20–50 hours.

    • Agitation: Every 4 hours, interrupt irradiation to regrind and mix the powder. This ensures inner crystals are exposed to photons.

  • Purification:

    • Wash the resulting solid with diethyl ether. The monomer (cinnamic acid) is usually soluble in ether, while the dimer (truxillic acid) is often insoluble.

    • Filter the white precipitate.

    • Recrystallize from ethanol/water if necessary.

Expected Yield: 60–85% QC Check:


H NMR (DMSO-

). Look for the disappearance of alkene protons (

6.5–7.8 ppm) and appearance of cyclobutane ring protons (

3.8–4.5 ppm).
Protocol B: Pharmacophore Assembly (RGD Mimetic Construction)

Objective: Convert the dicarboxylic acid core into a functional antagonist by attaching an Arginine mimic (basic) and an Aspartic acid mimic (acidic).

Reagents
  • Scaffold:

    
    -Truxillic acid (from Protocol A).[4]
    
  • Arg-Mimetic: 2-aminopyridine or Tetrahydronaphthyridine (THN) amine.

  • Asp-Mimetic:

    
    -alanine ethyl ester or L-Aspartic acid di-tert-butyl ester.
    
  • Coupling Agents: HATU, DIPEA, DMF.

Step-by-Step Procedure
  • Desymmetrization (Monohydrolysis/Monoprotection):

    • Note: Since the core is a symmetric dicarboxylic acid, you must differentiate the two acid groups.

    • Reflux the truxillic acid in acetic anhydride to form the cyclic anhydride.

    • Open the anhydride with dry methanol to generate the mono-methyl ester.

  • Coupling the Arg-Mimetic (Amine):

    • Dissolve the mono-ester (1.0 equiv) in dry DMF.

    • Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 15 min at 0°C.

    • Add the Arg-mimetic amine (e.g., 2-aminopyridine derivative) (1.1 equiv).

    • Stir at RT for 12 hours.

    • Workup: Dilute with EtOAc, wash with LiCl (5%) and brine. Dry over MgSO

      
      .
      
  • Hydrolysis of Methyl Ester:

    • Treat the intermediate with LiOH (2.0 equiv) in THF/H

      
      O (3:1) to expose the second carboxylic acid.
      
  • Coupling the Asp-Mimetic:

    • Repeat the HATU coupling using the Asp-mimetic (e.g.,

      
      -alanine ethyl ester).
      
  • Final Deprotection:

    • If using tert-butyl esters, treat with TFA/DCM (1:1) for 1 hour to reveal the free carboxylic acid (essential for integrin metal ion coordination).

Part 3: Biological Validation (Solid-Phase Binding Assay)

Objective: Determine the IC


 of the synthesized antagonist against purified 

integrin.
Assay Logic Diagram

AssayLogic cluster_0 Plate Preparation cluster_1 Competition Binding cluster_2 Detection Step1 Immobilize Ligand (Fibrinogen/Vitronectin) Step2 Block Non-specific Sites (BSA) Step1->Step2 Step3 Add Integrin Receptor + Test Compound Step2->Step3 Step4 Incubate (3h, 30°C) Step3->Step4 Step5 Add Primary Antibody (Anti-beta3) Step4->Step5 Step6 Add HRP-Conjugate Step5->Step6 Step7 Read OD (450nm) Step6->Step7

Figure 2: Solid-phase competitive binding ELISA workflow.

Protocol Steps
  • Coating: Coat 96-well microtiter plates with human Vitronectin (1

    
    g/mL) in PBS overnight at 4°C.
    
  • Blocking: Wash 3x with PBS-T (Tween-20). Block with 1% BSA in PBS (2h, RT).

  • Competition:

    • Prepare serial dilutions of the Cyclobutane Antagonist (0.1 nM to 10

      
      M).
      
    • Mix antagonist with purified human

      
       integrin (2 
      
      
      
      g/mL) in binding buffer (20 mM Tris, 150 mM NaCl, 1 mM MnCl
      
      
      , pH 7.4). Note: Mn
      
      
      is critical for receptor activation.
    • Add mixture to wells and incubate for 3 hours at 30°C.

  • Detection:

    • Wash plates. Add mouse anti-human

      
       antibody (1:1000). Incubate 1h.
      
    • Add Goat anti-mouse HRP conjugate. Incubate 1h.

    • Add TMB substrate. Stop reaction with 1M H

      
      SO
      
      
      
      .
    • Measure Absorbance at 450 nm.

Data Analysis

Calculate % Inhibition using the formula:



Plot log[Concentration] vs. % Inhibition to derive the IC

.

Part 4: Expert Insights & Troubleshooting

IssueProbable CauseCorrective Action
Low Photolysis Yield Poor crystal packing or UV degradation.Recrystallize using a different solvent system (e.g., switch from acetone to benzene/ether) to alter packing polymorphism. Use a Pyrex filter to cut off <290 nm light.
Racemization during Coupling High pH or excessive heat during amide bond formation.Use HATU/HOAt at 0°C. Avoid DCC if possible. Ensure base (DIPEA) does not exceed 3 equivalents.
Insoluble Antagonist High lipophilicity of the cyclobutane/aromatic core.Incorporate a PEG spacer between the core and the Asp-mimetic, or convert the final acid to a sodium salt for assay dissolution.
No Binding Activity Incorrect stereochemistry (cis vs trans).The distance between the basic N and acidic O is critical. Trans-truxillic acid derivatives usually mimic the extended RGD conformation better than cis derivatives. Verify stereochemistry via NOESY NMR.

References

  • Synthesis and Biological Evalu

    
     Integrin Antagonists. 
    Source: Cancers (Basel), 2023.[5][6]
    Significance: Describes the synthesis of "ICT" series compounds using cyclobutane cores and tetrahydronaphthyridine mimetics.
    
    
  • Direct Access to Unn

    
    -Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. 
    Source: ACS Organic & Inorganic Au, 2022.[7][8]
    Significance: Provides modern photocatalytic methods for generating cyclobutane amino acids, an alternative to solid-state photolysis.
    [7][8]
    
  • Solid-Phase Synthesis of a Nonpeptide RGD Mimetic Library. Source: Journal of Medicinal Chemistry, 2001.[9] Significance: Establishes the foundational protocols for solid-phase synthesis of integrin antagonists and guanidine mimetics.

  • Antinociceptive Activities of

    
    -Truxillic Acid Derivatives. 
    Source: ResearchGate / Biological & Pharmaceutical Bulletin.
    Significance: Validates the truxillic acid scaffold synthesis via cinnamic acid dimerization.
    
    

Sources

Method

using cyclobutane diamine for conformational restriction in molecules

Application Note: Strategic Deployment of Cyclobutane Diamines for Conformational Locking in Drug Design Abstract This guide details the strategic application of cyclobutane diamines (CBDAs) as rigid scaffolds in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of Cyclobutane Diamines for Conformational Locking in Drug Design

Abstract

This guide details the strategic application of cyclobutane diamines (CBDAs) as rigid scaffolds in medicinal chemistry.[1] By replacing flexible ethylenediamine linkers with the cyclobutane core, researchers can significantly reduce the entropic penalty of ligand-target binding. This note covers the structural rationale, a validated protocol for synthesizing the diamine via Curtius rearrangement, and specific methodologies for incorporating these sterically demanding blocks into peptidomimetics.

Structural Rationale: The "Conformational Lock"

In drug design, flexible linkers (like 1,2-ethylenediamine or 1,3-propylenediamine) often suffer from high entropic costs upon binding to a protein target. The molecule must "freeze" out multiple rotatable bonds to fit the active site, reducing the overall free energy of binding (


).

Cyclobutane Diamines (CBDAs) solve this by pre-organizing the pharmacophores. Unlike the flat cyclopropane or the envelope-flipping cyclopentane, cyclobutane adopts a distinct "puckered" conformation (butterfly shape) with a fold angle of ~25-30°.

Isomer Selection Matrix

The choice of isomer dictates the vector of the nitrogen substituents.

  • cis-1,2-CBDA: Mimics a gauche ethylenediamine conformation. Ideal for metal chelation (e.g., Platinum drugs) or

    
    -turn mimetics.
    
  • trans-1,2-CBDA: Mimics a anti ethylenediamine conformation. Extends the backbone; useful for linear peptide surrogates.

  • trans-1,3-CBDA: Provides a linear, rigid spacer (~5-6 Å distance), often used to span distinct hydrophobic pockets.

Table 1: Structural Comparison of Diamine Linkers

Feature1,2-Ethylenediaminecis-1,2-Cyclobutane Diaminetrans-1,2-Cyclobutane Diamine
Rotatable Bonds 1 (C-C)0 (Locked in ring)0 (Locked in ring)
N-N Distance Variable (2.8 - 3.8 Å)Fixed (~2.9 Å)Fixed (~3.7 Å)
Projected Angle Variable~60° (Syn-clinal)~120° (Anti-clinal)
Entropic Cost HighLowLow

Decision Framework

Use the following logic flow to determine if CBDA is appropriate for your lead optimization.

CBDA_Decision_Tree Start Lead Optimization Phase Flexibility Is the current linker too flexible (High Entropy)? Start->Flexibility Vector Required Vector? Flexibility->Vector Yes Stop Consider other scaffolds (Proline, Piperidine) Flexibility->Stop No Cis Use cis-1,2-CBDA (Turn Mimic/Chelator) Vector->Cis Gauche/Turn Trans Use trans-1,2-CBDA (Extended Backbone) Vector->Trans Anti/Linear Trans13 Use trans-1,3-CBDA (Linear Spacer) Vector->Trans13 Long Distance

Figure 1: Decision matrix for selecting the appropriate cyclobutane isomer based on pharmacophore vector requirements.

Validated Protocol: Synthesis via Curtius Rearrangement

While CBDAs are commercially available, specific chiral derivatives often require synthesis. The most robust route for medicinal chemists is the Curtius Rearrangement of cyclobutane dicarboxylic acids (which are easily accessible via [2+2] photocycloaddition of cinnamic acid derivatives).

Objective: Convert trans-1,2-cyclobutane dicarboxylic acid to trans-1,2-cyclobutane diamine (protected).

Reagents & Equipment
  • Substrate: trans-1,2-cyclobutane dicarboxylic acid (1.0 eq)

  • Reagents: Diphenylphosphoryl azide (DPPA) (2.2 eq), Triethylamine (TEA) (2.5 eq), tert-Butanol (excess, as solvent/reactant).

  • Solvent: Anhydrous Toluene or THF.

  • Safety: Azides are potential explosion hazards. Work behind a blast shield.

Step-by-Step Methodology
  • Activation: Dissolve the dicarboxylic acid (1.0 mmol) in anhydrous toluene (10 mL) under Nitrogen atmosphere. Add TEA (2.5 mmol).

  • Azide Formation: Cool to 0°C. Add DPPA (2.2 mmol) dropwise. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC. The acid spot should disappear.

  • Rearrangement (The Critical Step): Heat the reaction mixture to 80-90°C. You will observe gas evolution (

    
    ). This indicates the formation of the isocyanate intermediate via the Curtius rearrangement.
    
    • Duration: Maintain heat until gas evolution ceases (~1-2 hours).

  • Trapping (Boc Protection): Add excess tert-butanol (5 mL) to the hot isocyanate solution. Reflux for 12-18 hours.

    • Mechanism:[2][3] The alcohol attacks the isocyanate to form the Boc-protected amine (Carbamate).[3]

  • Workup: Cool to RT. Dilute with Ethyl Acetate.[4] Wash with 5% citric acid (removes TEA), sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Yield Expectation: 60-80% of Bis-Boc-1,2-cyclobutane diamine.

Curtius_Workflow Acid Dicarboxylic Acid Azide Acyl Azide Acid->Azide DPPA, TEA 0°C Isocyanate Isocyanate (Intermediate) Azide->Isocyanate Heat (80°C) -N2 Carbamate Boc-Protected Diamine Isocyanate->Carbamate t-BuOH Reflux

Figure 2: Synthetic pathway for converting dicarboxylic acids to protected diamines via Curtius Rearrangement.

Application Protocol: Peptide Incorporation (SPPS)

Incorporating CBDAs into peptides (Peptidomimetics) is challenging due to the steric bulk of the cyclobutane ring, which hinders nucleophilic attack during coupling.

Context: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Protocol Adjustments for Steric Hindrance
  • Coupling Reagents: Standard EDC/HOBt is often too weak. Use HATU or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) for higher reactivity.

  • Stoichiometry: Increase the incoming amino acid (or the CBDA block) to 4-5 equivalents .

  • Double Coupling: Perform the coupling reaction twice (2 x 1 hour) rather than once.

  • Monitoring: Use the Chloranil Test instead of the Kaiser test if coupling to a secondary amine (though CBDA is primary, if you are coupling to a Proline-CBDA hybrid, use Chloranil).

Detailed Workflow
  • Resin Preparation: Swell Rink Amide resin in DMF (30 min).

  • Deprotection: 20% Piperidine in DMF (2 x 10 min). Wash DMF x 5.

  • Coupling the CBDA Block:

    • Dissolve Fmoc-CBDA-OH (4 eq) and HATU (3.9 eq) in DMF.

    • Add DIPEA (8 eq). Activate for 30 seconds.

    • Add to resin. Shake for 2 hours.

    • Validation: Wash resin. Perform Kaiser test. If blue (positive), repeat coupling.

  • Coupling the Next Residue (The Hard Part):

    • The amine on the cyclobutane ring is less accessible.

    • Use HOAt as an additive to reduce racemization and improve kinetics.

    • Microwave assistance (50°C, 25W) is highly recommended for this step.

References

  • Cyclobutanes in Drug Candidates: Talele, T. T. (2016). "The 'Cyclobutane Effect' in Drug Discovery." Journal of Medicinal Chemistry.

  • Synthesis via Curtius Rearrangement: Radchenko, D. S., et al. (2010). "Cyclobutane-Derived Diamines: Synthesis and Molecular Structure." Journal of Organic Chemistry.

  • Peptidomimetic Applications: Illa, O., et al. (2019).[5] "Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes." International Journal of Molecular Sciences.

  • Conformational Restriction Theory: Grygorenko, O. O., et al. (2018). "Conformationally Restricted Diamines: A Survey of the Synthetic Literature." Chemical Reviews.

Sources

Application

scale-up synthesis of cyclobutane-1,3-dicarboxylic acid derivatives

Application Note: Scale-Up Synthesis of Cyclobutane-1,3-Dicarboxylic Acid Derivatives Executive Summary Cyclobutane-1,3-dicarboxylic acid (CBDA) derivatives are high-value pharmacophores offering rigid, defined vectors f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of Cyclobutane-1,3-Dicarboxylic Acid Derivatives

Executive Summary

Cyclobutane-1,3-dicarboxylic acid (CBDA) derivatives are high-value pharmacophores offering rigid, defined vectors for drug design. Unlike the easily accessible 1,1-dicarboxylates (via simple malonate alkylation) or 1,2-dicarboxylates (via photodimerization), the 1,3-isomers present significant synthetic challenges due to historical stereochemical ambiguity and the difficulty of introducing substitution across the ring diagonal.

This guide details the modern, scalable "Ketone Hub" strategy , widely adopted in recent pharmaceutical campaigns (e.g., Takeda’s TAK-828F). It prioritizes the synthesis of 3-oxocyclobutanecarboxylic acid as a divergent intermediate, enabling access to both the parent 1,3-diacid and complex cis-1,3-scaffolds via diastereoselective reduction.

Part 1: Strategic Analysis & Synthetic Logic

The Isomer Trap: A Historical Warning

Early literature (pre-1950) on cyclobutane-1,3-dicarboxylic acid often misidentified products.[1] The "Markownikoff" synthesis, for instance, actually yielded methyl-cyclopropane derivatives.[1]

  • 1,1-Isomer: Trivial synthesis (Diethyl malonate + 1,3-dibromopropane).

  • 1,2-Isomer: Accessible via [2+2] photocycloaddition (Truxillic/Truxinic route).

  • 1,3-Isomer (Target): Requires stepwise construction or ring contraction/expansion. The most reliable scale-up route avoids direct 1,3-alkylation and instead utilizes a functionalized cyclobutanone.

The "Ketone Hub" Strategy

The most robust industrial route builds the ring first as a protected ketone, then utilizes the carbonyl functionality to install the second carboxylate group with high stereocontrol.

Mechanism of Action (The "Pucker" Control): The cyclobutane ring exists in a puckered conformation. When converting a 3-substituted cyclobutanone to a 1,3-disubstituted system, the reagent approach is dictated by minimizing torsional strain.

  • Hydride Reduction: Small nucleophiles (NaBH₄) attack the ketone from the less hindered face (axial-like), pushing the resulting hydroxyl/substituent into the cis (equatorial-like) position relative to the C1-carboxylate.

  • Thermodynamic Stability: The cis-1,3-isomer is generally more stable than the trans-isomer in 1,3-disubstituted cyclobutanes, allowing for upgrading via slurry aging.

Part 2: Detailed Protocols

Protocol A: Synthesis of the Scaffold Core (3-Oxocyclobutanecarboxylic Acid)

A scalable, chromatography-free route suitable for multi-kilogram batches.

Reaction Scheme:

  • Protection of 1,3-dichloroacetone.

  • Double alkylation with diethyl malonate.

  • Hydrolysis and Decarboxylation.[1]

Materials:

  • 1,3-Dichloroacetone (1.0 equiv)

  • Ethylene glycol (1.2 equiv)

  • Diethyl malonate (1.05 equiv)

  • Sodium Hydride (60% dispersion, 2.2 equiv) OR NaOEt (2.5 equiv)

  • Solvents: Toluene, DMF, Ethanol.[2]

Step-by-Step Methodology:

  • Ketal Protection:

    • Charge a reactor with 1,3-dichloroacetone, ethylene glycol, and toluene. Add catalytic p-TsOH.

    • Reflux with a Dean-Stark trap until water evolution ceases (~6–8 hours).

    • Checkpoint: Monitor by GC/TLC to ensure disappearance of ketone. Unprotected ketone will lead to furan byproducts (Feist-Benary synthesis) in the next step.

    • Wash with NaHCO₃, dry, and concentrate to yield 2,2-bis(chloromethyl)-1,3-dioxolane .

  • Cyclization (The Critical Step):

    • Safety Warning: This step generates H₂ gas and significant heat.

    • Suspend NaH (or prepare NaOEt in situ) in dry DMF (or EtOH/Toluene mix).

    • Add diethyl malonate dropwise at 0–10°C. Stir 1h to form the sodiomalonate.

    • Add the protected dichloro-ketal (from Step 1) slowly, maintaining internal temp <60°C.

    • Heat to 80–100°C for 12–24 hours.

    • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[3] The product is diethyl 3,3-(ethylenedioxy)cyclobutane-1,1-dicarboxylate .

  • Hydrolysis & Decarboxylation:

    • Reflux the diester in 6M HCl for 12–18 hours. This accomplishes three tasks simultaneously: ester hydrolysis, decarboxylation of the 1,1-diacid, and deprotection of the ketal.

    • Purification: Concentrate to dryness. Extract the residue with ether or EtOAc.

    • Crystallization: Recrystallize from Et₂O/Hexane or Toluene.

    • Yield: Typically 50–65% overall.[4]

    • Product: 3-Oxocyclobutanecarboxylic acid (White solid, mp ~68–70°C).

Protocol B: Stereoselective Synthesis of cis-1,3-Dicarboxylic Acid Derivatives (The TAK-828F Method)

Adapted from Takeda Pharmaceutical’s process (2021). This installs the second acid moiety with high cis-selectivity.

Materials:

  • 3-Oxocyclobutanecarboxylic acid (Start Material)[2][5][6][7]

  • Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Sodium Borohydride (NaBH₄)

  • Catalyst: Proline or Piperidine/AcOH.

Step-by-Step Methodology:

  • Knoevenagel Condensation:

    • Dissolve 3-oxocyclobutanecarboxylic acid (1 equiv) and Meldrum’s acid (1.05 equiv) in THF or Acetonitrile.

    • Add catalytic proline (5 mol%). Stir at RT for 4–6 hours.

    • Observation: The product, a cyclobutylidene Meldrum’s acid derivative, often precipitates or can be isolated by concentration.

  • Diastereoselective Reduction (The "Cis" Switch):

    • Dissolve the alkylidene intermediate in THF/MeOH (10:1). Cool to -10°C.

    • Add NaBH₄ (1.5 equiv) portion-wise.

    • Mechanism:[6][8][9] Hydride attacks from the face opposite the carboxylic acid (steric and electrostatic repulsion), forcing the bulky Meldrum's group to the cis position.

    • Quench: Carefully add 1M HCl.

    • Result: This yields the cis-1,3-substituted cyclobutane.[9][10] The Meldrum's acid moiety is a "masked" carboxylic acid (convertible to ester, amide, or acid via alcoholysis/hydrolysis).

  • Slurry Aging (Isomer Upgrading):

    • If trace trans isomer is present, heat the crude solid in a solvent (e.g., Isopropyl Acetate) to 50°C and cool slowly. The cis-isomer is typically less soluble or forms a more stable lattice, allowing filtration of high-purity material (>99:1 dr).

Part 3: Visualization & Data

Synthetic Workflow Diagram

The following diagram illustrates the "Ketone Hub" pathway, highlighting the critical divergence point for stereocontrol.

G cluster_0 Critical Scale-Up Phase Start 1,3-Dichloroacetone Protect Ketal Protection (Ethylene Glycol) Start->Protect Cyclize Cyclization (Malonate + NaH) Protect->Cyclize Hub HUB: 3-Oxocyclobutane- carboxylic Acid Cyclize->Hub Hydrolysis/Decarb RouteA Route A: TAK-828F Method (Meldrum's Acid) Hub->RouteA Knoevenagel Reduct Stereoselective Reduction (NaBH4) RouteA->Reduct Hydride Attack (Face Control) Final cis-1,3-Dicarboxylic Acid Derivative Reduct->Final Hydrolysis

Figure 1: The "Ketone Hub" strategy for accessing defined cis-1,3-cyclobutane scaffolds.

Scale-Up Comparison Table
ParameterClassical Route (Malonate + Epichlorohydrin)Modern Route (Ketone Hub)Photochemical Route (Cinnamic Acid)
Primary Isomer Mixture (Cyclopropane/Lactone impurities)cis-1,3 (High Selectivity)cis-1,2 (Truxinic) or trans-1,3 (Truxillic)
Scalability Low (Exotherms, difficult purification)High (Crystallizable intermediates)High (Solid state flow reactors)
Stereocontrol Poor (Requires HPLC)Excellent (>20:1 dr via reduction)Excellent (Crystal lattice controlled)
Key Reagent Epichlorohydrin (Genotoxic)1,3-Dichloroacetone / Meldrum's AcidUV Light / Cinnamic Acid

References

  • Scalable Synthesis of TAK-828F Scaffold

    • Title: Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F.
    • Source: ACS Omega / J. Org. Chem. (2021).[9][10]

    • URL:[Link]

  • Synthesis of 3-Oxocyclobutanecarboxylic Acid

    • Title: Convenient route to 1,3-disubstituted cyclobutanes.[2][5][7][9] An inexpensive synthesis of 3-oxocyclobutanecarboxylic acid.[5][7][8]

    • Source: Journal of Organic Chemistry (Pigou & Schiesser).[7]

    • URL:[Link]

  • Historical Correction (Markownikoff's Error)

    • Title: The Presumed Synthesis of 1,3-cyclobutanedicarboxylic Acid by Markownikoff and Krestownikoff.[1][11]

    • Source: Experientia (Deutsch & Buchman, 1950).[11]

    • URL:[Link]

  • Title: Separation of cis and trans isomers of tetraalkyl-1,3-cyclobutanediols (Patent).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions with Cyclobutane-1,3-diamine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing palladium-catalyzed...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing palladium-catalyzed C-N cross-coupling reactions, specifically when using cyclobutane-1,3-diamine as a nucleophilic substrate. The unique structural properties of this diamine present both opportunities for novel molecular design and specific challenges in achieving high-yield, selective reactions.

Cyclobutane-1,3-diamine is a valuable building block in medicinal chemistry, prized for its role as a conformationally restricted linker that can impart favorable pharmacokinetic properties to drug candidates.[1][2] Its puckered, four-membered ring structure offers a rigid scaffold that can precisely orient substituents in three-dimensional space, a desirable trait for optimizing interactions with biological targets.[2] However, this rigidity and the presence of two nucleophilic centers demand careful optimization of reaction conditions to ensure success.

This guide is structured into two main sections: a Troubleshooting Guide to address common experimental failures and a comprehensive FAQ Section for proactive optimization and deeper understanding.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your coupling reactions with cyclobutane-1,3-diamine. Each issue is followed by an analysis of potential causes and a step-by-step guide to remediation.

Issue 1: Low or No Conversion of Starting Materials

You've set up your Buchwald-Hartwig amination with an aryl halide, cyclobutane-1,3-diamine, a palladium source, a ligand, and a base, but TLC or LC-MS analysis shows primarily unreacted starting materials.

Potential Causes & Explanations:

  • Inactive Catalyst: The most common culprit is a failure to form the active Pd(0) catalytic species. Using Pd(II) precursors like Pd(OAc)₂ requires an in situ reduction step that can be inefficient. The chosen ligand may not adequately stabilize the Pd(0) species, leading to decomposition, or it may be too bulky to facilitate the initial oxidative addition.[3]

  • Poor Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. For a constrained diamine like cyclobutane-1,3-diamine, a ligand that is too bulky might prevent effective coordination of the amine to the palladium center after oxidative addition. Conversely, a ligand that is not bulky enough may not promote the crucial reductive elimination step.[3][4]

  • Inappropriate Base: The base's role is to deprotonate the amine (or the palladium-amine complex) to generate a more nucleophilic amide species.[5] If the base is too weak (e.g., K₂CO₃ with a less acidic amine), deprotonation will be inefficient. If it is too strong (e.g., NaOtBu) but sterically hindered, it may not be able to access the proton effectively.

  • Presence of Inhibitors: Oxygen, water, or impurities in the reagents or solvent can poison the palladium catalyst. Rigorous exclusion of air and moisture is paramount for these sensitive reactions.[6]

Troubleshooting Workflow:

G start Start: Low/No Conversion reagents 1. Verify Reagent Quality - Use fresh, anhydrous solvent - Check purity of aryl halide & diamine - Use high-purity base start->reagents atmosphere 2. Ensure Inert Atmosphere - Degas solvent thoroughly (3x freeze-pump-thaw) - Maintain positive N₂ or Ar pressure reagents->atmosphere Reagents OK catalyst 3. Switch to a Pre-catalyst - Use a G3 or G4 Pd pre-catalyst - Ensures reliable Pd(0) formation atmosphere->catalyst Atmosphere OK ligand 4. Screen Ligands - Start with bulky, electron-rich biarylphosphines (e.g., XPhos, RuPhos) - Test different ligand classes (e.g., Josiphos) catalyst->ligand Still no reaction base 5. Screen Bases - Strong, non-nucleophilic bases (NaOtBu, LHMDS) - Weaker inorganic bases (Cs₂CO₃, K₃PO₄) if substrate is sensitive ligand->base Still no reaction temp 6. Adjust Temperature - Incrementally increase temperature (e.g., 80°C -> 100°C -> 110°C) - Monitor for decomposition base->temp Still no reaction end Reaction Optimized temp->end Conversion observed

Issue 2: Poor Selectivity - Mixture of Mono- and Di-arylated Products

The reaction proceeds, but you obtain an inseparable mixture of the desired mono-arylated product, the di-arylated byproduct, and unreacted diamine.

Potential Causes & Explanations:

  • Stoichiometry and Reaction Rate: When the rate of the first C-N coupling is comparable to the second, statistical mixtures are common. The mono-arylated product, once formed, can compete with the starting diamine for the aryl halide.

  • Steric Hindrance: The rigid structure of cyclobutane-1,3-diamine means the two amine groups are in a fixed spatial relationship (cis or trans). After the first arylation, the newly introduced aryl group imparts significant steric bulk. This bulk can either hinder or, depending on the conformation and ligand, have minimal effect on the reactivity of the second amine.

  • Base Strength and Concentration: A high concentration of a strong base can lead to the double deprotonation of the diamine, creating a highly reactive species that rapidly undergoes di-arylation.

Strategies for Promoting Mono-arylation:

  • Adjust Stoichiometry: Use a molar excess of the cyclobutane-1,3-diamine relative to the aryl halide (e.g., 2 to 5 equivalents). This statistically favors the reaction of the aryl halide with the more abundant starting diamine over the mono-arylated product.

  • Employ a Milder Base: Switch from strong alkoxides (NaOtBu) to weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[7] This can slow the rate of the second coupling relative to the first by making the deprotonation of the less-basic mono-arylated intermediate less favorable.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature to 60°C) can often enhance selectivity. The activation energy for the second arylation (a more sterically hindered coupling) may be higher, making it more sensitive to temperature reductions.[8]

  • Consider a Protecting Group Strategy: For ultimate control, use a mono-Boc-protected cyclobutane-1,3-diamine.[1][9] This ensures only one amine is available for coupling. The Boc group can then be removed in a subsequent step.

ParameterStrategy for Mono-arylationStrategy for Di-arylationRationale
Diamine:ArX Ratio 2:1 or higher1:2.2 or higherLe Chatelier's principle; favors reaction with the reagent in excess.
Base K₃PO₄, Cs₂CO₃NaOtBu, LHMDSWeaker bases disfavor deprotonation of the less basic mono-arylated product.[7]
Temperature Room Temp to 80°C80°C to 110°CLower temperature can exploit differences in activation energy between the two coupling steps.[8]
Concentration Higher concentrationLower concentration (slow addition)High concentration of diamine favors the first reaction. Slow addition of the diamine can favor di-substitution if the first coupling is very fast.

FAQ Section: Optimizing Your Coupling Strategy

This section provides answers to frequently asked questions, offering proactive advice to help you design robust and efficient coupling reactions from the start.

Q1: What is the best initial catalyst system for coupling with cyclobutane-1,3-diamine?

A1: For a robust starting point, a palladium pre-catalyst combined with a bulky, electron-rich biarylphosphine ligand is highly recommended. This combination ensures the efficient generation of the active Pd(0) species and promotes the key steps of the catalytic cycle.[3][5]

  • Palladium Source: Use a commercially available G3 or G4 palladacycle pre-catalyst (e.g., XPhos-Pd-G3, RuPhos-Pd-G3). These are air-stable and provide a reliable source of the active L-Pd(0) catalyst in situ.

  • Ligand: Ligands like XPhos , RuPhos , or BrettPhos are excellent choices. Their steric bulk helps to facilitate the reductive elimination step, which is often rate-limiting, especially with sterically demanding substrates.[4]

  • Base: Sodium tert-butoxide (NaOtBu) is a standard strong base that is effective in many cases.

  • Solvent: Anhydrous, degassed toluene or 1,4-dioxane are common solvents.

A reliable starting condition would be: Aryl Halide (1 equiv), Cyclobutane-1,3-diamine (1.2-2 equiv), Pd Pre-catalyst (1-2 mol%), Base (2.2 equiv), in Toluene at 100°C.

Q2: How do the cis and trans isomers of cyclobutane-1,3-diamine affect the reaction?

A2: The stereochemistry of the diamine is a critical factor.

  • trans-isomer: The two amino groups are on opposite faces of the ring. After the first arylation, the second amino group is sterically shielded by the cyclobutane ring itself. This can make the second coupling significantly slower, potentially offering a natural bias towards mono-arylation.

  • cis-isomer: The two amino groups are on the same face. After the first arylation, the second amino group is in closer proximity to the first aryl group. This could lead to intramolecular hydrogen bonding or steric clashing that deactivates the second amine. However, it could also act as a chelating ligand to the palladium center, which might either inhibit or, in some cases, accelerate the second coupling.

The choice of isomer can be a powerful tool for directing the selectivity of the reaction. The puckered conformation of the cyclobutane ring allows the amino groups to be positioned in a way that can influence binding to the catalyst and subsequent reaction steps.[2]

Q3: My aryl halide is an electron-rich or sterically hindered chloride. What modifications should I consider?

A3: Aryl chlorides are notoriously less reactive than bromides or iodides due to the strength of the C-Cl bond, making oxidative addition more difficult.[6] Electron-rich and ortho-substituted aryl halides further slow this step.

Optimization Strategy:

G start Start: Unreactive Ar-Cl ligand 1. Use Highly Active Ligand - Switch to BrettPhos or tBuXPhos - These are extremely electron-rich and bulky start->ligand base 2. Use a Stronger Base - LHMDS or KHMDS can be more effective than NaOtBu ligand->base Reaction still slow temp 3. Increase Temperature - Reactions may require >110°C - Consider a high-boiling solvent like t-BuXylene base->temp Still poor conversion end Successful Coupling temp->end Product formation

The key is to use a catalytic system that is both highly active and thermally stable. The ligands developed by the Buchwald group, such as BrettPhos, were specifically designed to facilitate the challenging oxidative addition of aryl chlorides.[4]

Q4: Can I use copper-based catalysis as an alternative to palladium?

A4: Yes, copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, is a viable alternative. Modern Ullmann-type reactions often employ diamine ligands to facilitate the process at lower temperatures than the harsh, classical conditions.[10]

Considerations for Switching to Copper:

  • Advantages: Copper is significantly less expensive and less toxic than palladium, which is a major advantage for large-scale synthesis.[6]

  • Typical Conditions: A common system involves CuI as the catalyst, a diamine ligand (e.g., N,N'-dimethylethylenediamine), and a base like K₂CO₃ or K₃PO₄ in a polar solvent like DMF or DMSO.[10]

  • Challenges: The substrate scope can be narrower than modern Buchwald-Hartwig aminations. One potential side reaction to be aware of is the N-arylation of the diamine ligand itself, which can consume starting material and inhibit catalysis.[10] Using an N,N'-dialkylated diamine ligand can prevent this issue.[10]

While palladium catalysis is often more general and higher-yielding for complex substrates, copper catalysis is an excellent, more sustainable option for many applications and is worth screening, especially when cost is a primary driver.

References

  • Radchenko, D. S., Pavlenko, S. O., Grygorenko, O. O., Volochnyuk, D. M., Shishkina, S. V., Shishkin, O. V., & Komarov, I. V. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry. [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Diamine Ligands in Copper-Catalyzed Reactions. Accounts of Chemical Research. [Link]

  • (Reference not directly cited in the final text)
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Radchenko, D. S., et al. (2016). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. Figshare. [Link]

  • (Reference not directly cited in the final text)
  • (Reference not directly cited in the final text)
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Van Der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco‐Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

  • (Reference not directly cited in the final text)
  • The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • (Reference not directly cited in the final text)
  • (Reference not directly cited in the final text)
  • Xie, X., et al. (2011). Palladium-Catalyzed Monoarylation of Aryl Amine with Aryl Tosylates. Synlett. [Link]

  • (Reference not directly cited in the final text)
  • (Reference not directly cited in the final text)
  • Gulia, N., et al. (2022). Temperature-Controlled Selective Mono- vs. Di-ortho-Arylation for the Synthesis of Arylhydrazine Derivatives. Chemistry – A European Journal. [Link]

Sources

Optimization

Cyclobutane Diamine Deprotection: A Technical Support Guide

Welcome to the Technical Support Center for challenges related to the removal of protecting groups from cyclobutane diamines. This guide is designed for researchers, scientists, and professionals in drug development who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for challenges related to the removal of protecting groups from cyclobutane diamines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing molecules containing this strained ring system. The unique structural and electronic properties of cyclobutane diamines can lead to unexpected side reactions and incomplete deprotections. This resource provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is deprotecting amines on a cyclobutane ring more challenging than on acyclic or larger ring systems?

The primary challenge stems from the inherent ring strain of the cyclobutane core. This strain can influence the reactivity of the exocyclic amine groups and the stability of the ring itself under various deprotection conditions. For instance, strongly acidic conditions typically used for Boc group removal can sometimes lead to ring-opening or rearrangement side reactions.[1] Additionally, the rigid, puckered conformation of the cyclobutane ring can create significant steric hindrance, impeding reagent access to the protected amino group.[2][3]

Q2: I'm seeing incomplete Boc deprotection with standard TFA/DCM conditions. What's the likely cause?

Incomplete removal of a tert-butyloxycarbonyl (Boc) group from a cyclobutane diamine using trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common issue.[4] Several factors could be at play:

  • Steric Hindrance: The substituents on your cyclobutane ring or the protecting group itself may be sterically hindering the approach of the TFA molecule.[2]

  • Insufficient Acid Strength or Time: While TFA is a strong acid, highly stable or sterically encumbered Boc groups may require longer reaction times or harsher conditions.[5]

  • Solvent Effects: The choice of solvent can impact the efficiency of the deprotection. While DCM is standard, its ability to swell resins in solid-phase synthesis can be a factor.[6]

Q3: Can I use hydrogenolysis to remove a Cbz group from my cyclobutane diamine derivative? Are there any risks?

Yes, hydrogenolysis is a common and effective method for removing the benzyloxycarbonyl (Cbz) group.[7][8] It is generally considered a mild technique. The primary risk involves the potential for the catalyst (e.g., Palladium on carbon) to catalyze other reductions in the molecule if other susceptible functional groups are present. Careful selection of the catalyst and reaction conditions is crucial.

Q4: What are "orthogonal" protecting groups, and why are they important for cyclobutane diamines?

Orthogonal protecting groups are distinct classes of protecting groups that can be removed under very different and specific conditions, without affecting the others.[9][10] For a di-functional molecule like a cyclobutane diamine, this is critical for selectively deprotecting one amine while the other remains protected, allowing for differential functionalization of the two amino groups.[11][12] For example, one amine could be protected with a Boc group (acid-labile) and the other with a Cbz group (removable by hydrogenolysis).[13]

Troubleshooting Guide: Specific Deprotection Issues

Issue 1: Incomplete Boc Deprotection and Side Product Formation

Scenario: You are attempting to deprotect a Boc-protected cyclobutane diamine using a standard 25-50% TFA in DCM solution. TLC and LC-MS analysis show significant starting material remaining after several hours, along with some unexpected new peaks.

Root Cause Analysis:

The mechanism of Boc deprotection involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to the free amine.[14][15] The generated tert-butyl cation is a potent electrophile and can be captured by nucleophilic sites on your substrate or solvent, leading to unwanted side products.[6] The strained nature of the cyclobutane ring might also make it susceptible to acid-catalyzed rearrangements or ring-opening, although this is less common than alkylation side-reactions.[16]

Troubleshooting Workflow:

start Incomplete Boc Deprotection scavenger Add Scavengers (e.g., TIS, Anisole) start->scavenger result1 Side Products Eliminated? scavenger->result1 increase_tfa Increase TFA Concentration / Time result2 Reaction Complete? increase_tfa->result2 change_acid Switch to Alternative Acid (e.g., HCl in Dioxane) result3 Reaction Complete? change_acid->result3 result1->increase_tfa Yes fail Consider Alternative Protecting Group result1->fail No result2->change_acid No success Problem Solved result2->success Yes result3->success Yes result3->fail No

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Recommended Protocol: Boc Deprotection with Scavengers

This protocol is designed to minimize side reactions caused by the tert-butyl cation.

Parameter Value Rationale
Solvent Anhydrous Dichloromethane (DCM)Standard solvent for Boc deprotection.[15]
Acid Trifluoroacetic Acid (TFA)Strong acid for efficient cleavage.[17]
Scavenger Triisopropylsilane (TIS) or AnisoleTraps the electrophilic tert-butyl cation.[6]
Temperature 0 °C to Room TemperatureInitial cooling helps control any exothermic reaction.

Step-by-Step Procedure:

  • Dissolve the Boc-protected cyclobutane diamine in anhydrous DCM (approx. 0.1 M).

  • Add a scavenger to the solution. Use 2-5 equivalents of TIS or anisole.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add TFA (typically 25-50% v/v) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.[6]

  • Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and solvent.

  • The resulting amine will be the TFA salt, which can often be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.

Issue 2: Sluggish or Incomplete Cbz Deprotection via Hydrogenolysis

Scenario: You are attempting to remove a Cbz group from a cyclobutane diamine derivative using H₂ gas and a Pd/C catalyst, but the reaction is slow or stalls before completion.

Root Cause Analysis:

Hydrogenolysis for Cbz removal involves the catalytic cleavage of the benzylic C-O bond.[7] Several factors can inhibit this process:

  • Catalyst Poisoning: Sulfur-containing compounds, strong coordinating ligands, or certain functional groups can poison the palladium catalyst, reducing its activity.

  • Steric Hindrance: The catalyst surface needs to access the Cbz group. Steric bulk around the reaction site can slow down the reaction.[2]

  • Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for challenging substrates.

Troubleshooting Workflow:

start Sluggish Cbz Hydrogenolysis increase_catalyst Increase Catalyst Loading start->increase_catalyst result1 Reaction Improved? increase_catalyst->result1 increase_pressure Increase H₂ Pressure result2 Reaction Complete? increase_pressure->result2 transfer_hydrogenation Switch to Transfer Hydrogenation result3 Reaction Complete? transfer_hydrogenation->result3 acid_deprotection Consider Acid-Mediated Deprotection fail Investigate Catalyst Poisoning / Alternative PG acid_deprotection->fail result1->increase_pressure No success Problem Solved result1->success Yes result2->transfer_hydrogenation No result2->success Yes result3->acid_deprotection No result3->success Yes

Caption: Troubleshooting workflow for Cbz hydrogenolysis.

Recommended Protocol: Transfer Hydrogenation for Cbz Deprotection

Transfer hydrogenation is an excellent alternative when direct H₂ gas is problematic. It uses a hydrogen donor in solution and is often faster and more efficient.

Parameter Value Rationale
Catalyst 10% Palladium on Carbon (Pd/C)Standard catalyst for hydrogenolysis.[7]
Hydrogen Donor Ammonium Formate or CyclohexeneReadily available and effective hydrogen sources.
Solvent Methanol (MeOH) or Ethanol (EtOH)Common protic solvents for this reaction.
Temperature Room Temperature to RefluxIncreased temperature can accelerate the reaction.

Step-by-Step Procedure:

  • Dissolve the Cbz-protected cyclobutane diamine in MeOH or EtOH.

  • Add 10% Pd/C catalyst (typically 10-20 mol % by weight).

  • Add a large excess (e.g., 10 equivalents) of ammonium formate.

  • Stir the mixture at room temperature or heat to reflux. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with additional solvent.

  • Concentrate the filtrate in vacuo to obtain the deprotected amine. An aqueous workup may be necessary to remove formate salts.

Alternative Consideration: Acid-Mediated Cbz Deprotection

For substrates that are incompatible with hydrogenation, acid-mediated methods using reagents like HBr in acetic acid or various Lewis acids can be effective, though they are generally harsher.[18][19] These conditions should be carefully evaluated for compatibility with other functional groups in the molecule.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved from [Link]

  • Sans, M., Illa, O., & Ortuño, R. M. (2012). Stereoselective Synthesis of All Stereoisomers of Orthogonally Protected Cyclobutane-1,2-diamine and Some Chemoselective Transformations. Organic Letters, 14(15), 3978–3981. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines. Retrieved from [Link]

  • Jin, Y., et al. (2022). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 27(19), 6296. Retrieved from [Link]

  • Lambert, T. H., et al. (2013). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. Journal of the American Chemical Society, 135(4), 1256–1259. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Fiveable. (n.d.). Acid-Labile Protecting Groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Sweidan, K., et al. (2017). Ring opening of cyclobutane in 1,3-dimethyl-5-methylenebarbituric acid dimer by various nucleophiles. Zeitschrift für Naturforschung B, 72(5), 375-381. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • University of Liverpool. (n.d.). Alicyclic and Heterocyclic Chemistry. Lecture 9 Reactivity of Four-membered Rings, contd. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. In Thieme Foundations of Organic Chemistry. Retrieved from [Link]

  • Li, G., et al. (2023). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. Chemical Science, 14(43), 12051–12057. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Retrieved from [Link]

  • Leger, R., et al. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. Retrieved from [Link]

  • Li, J., et al. (2017). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 14(9), 654-658. Retrieved from [Link]

  • Chen, B., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1860-1865. Retrieved from [Link]

  • Fiveable. (n.d.). 11.3 Protecting groups. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]

  • Fields, G. B. (2002). Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Radchenko, D. S., et al. (2010). Cyclobutane-derived diamines: synthesis and molecular structure. The Journal of Organic Chemistry, 75(17), 5943–5951. Retrieved from [Link]

  • Radchenko, D. S., et al. (2010). Cyclobutane-derived diamines: synthesis and molecular structure. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Mono-BOC Protection of Diamines. Retrieved from [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of New Sterically Hindered Amine for PCC. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • IIT Bombay. (2020). Protecting Groups. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Cyclobutane Synthesis &amp; Scale-Up

Status: Online 🟢 | Tier: 3 (Advanced Research Support) Subject: Large-Scale Synthesis Challenges of Cyclobutane Scaffolds Welcome to the Cyclobutane Synthesis Hub Current System Status: High Alert for Photochemical Fouli...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Tier: 3 (Advanced Research Support) Subject: Large-Scale Synthesis Challenges of Cyclobutane Scaffolds

Welcome to the Cyclobutane Synthesis Hub

Current System Status: High Alert for Photochemical Fouling & Thermal Runaway.

You are accessing this guide because your cyclobutane synthesis—likely successful on a milligram scale—is failing during scale-up (grams to kilograms). The cyclobutane ring (strain energy ~26.3 kcal/mol) presents a unique "trifecta" of challenges: photochemical attenuation , thermodynamic instability , and stereochemical scrambling .

This support interface is divided into "Troubleshooting Tickets" addressing the most common failure modes reported by process chemists.

Ticket #CB-PH-01: Photochemical Reaction Stalls at Scale

User Report: "My [2+2] cycloaddition works perfectly in a quartz NMR tube or 20mL vial (90% yield). When I move to a 1L batch reactor, conversion stalls at 15% even after 48 hours."

Root Cause Analysis: You have hit the Beer-Lambert Wall . In batch photochemistry, light intensity (


) decays exponentially with path length (

).

In a 1L flask, the "active zone" where photons actually penetrate is often only the outer 1-2 mm. The rest of your reactor is "dark," leading to long residence times, side reactions, and polymerization (fouling).

Protocol: Transition to Continuous Flow To scale cyclobutanes, you must minimize path length (


) to maximize irradiation uniformity.

Step-by-Step Resolution:

  • Reactor Selection: Switch from batch vessels to FEP (Fluorinated Ethylene Propylene) tubing reactors.

    • Specification: Tubing ID 0.75 mm – 1.5 mm.

    • Why: This ensures the entire reaction volume is within the "active photon zone."

  • Light Source Config: Use High-Power UV-LEDs (365 nm, 375 nm, or 395 nm) rather than medium-pressure Hg lamps.

    • Benefit: LEDs reduce heat load (infrared emission), preventing thermal ring-opening of the sensitive cyclobutane product.

  • Fouling Mitigation: If polymer builds up on reactor walls (common with maleimides/enes):

    • Action: Increase flow velocity (Reynolds number) or use a biphasic gas-liquid slug flow (e.g., N2 slugs) to "wipe" the tubing walls continuously.

Visualization: Batch vs. Flow Efficiency

PhotochemEfficiency cluster_0 Batch Reactor (Fail) cluster_1 Flow Reactor (Success) Light_Source_B Light Source Reactor_Wall Reactor Wall Light_Source_B->Reactor_Wall Active_Zone Active Zone (2mm depth) Reactor_Wall->Active_Zone Dark_Zone Dark Zone (Dead Volume) Active_Zone->Dark_Zone Photon Extinction Light_Source_F LED Array Tubing FEP Tubing (1mm ID) Light_Source_F->Tubing Full Penetration Product Fully Converted Cyclobutane Tubing->Product

Caption: Comparison of photon penetration depth. Flow reactors eliminate the "Dark Zone" responsible for stalled conversion.

Ticket #CB-CH-02: C-H Functionalization Yields are Low

User Report: "I am trying to functionalize a pre-formed cyclobutane core using Pd-catalyzed C-H activation (Baran/Yu type conditions), but I am seeing ring-opening or no reaction."

Root Cause Analysis: Cyclobutanes have significant


 character but possess unique "puckered" geometries. Standard 

C-H activation conditions often fail because:
  • Ring Strain: The activation energy for C-C bond cleavage (ring opening) is often lower than the C-H insertion barrier.

  • Conformational Locking: The directing group (DG) may be in a pseudo-equatorial position, inaccessible to the catalyst.

Troubleshooting Protocol:

  • Check the Directing Group (DG):

    • Requirement: Use bidentate DGs (e.g., 8-aminoquinoline or picolinamide) that can force the Pd center into proximity with the cis-C-H bond.

    • Reference: See Gutekunst & Baran on piperarborenine synthesis for amide-directed arylation [1].

  • Base Selection is Critical:

    • Avoid: Strong bases (e.g., NaOtBu) which promote epimerization or elimination.

    • Use: Silver salts (Ag2CO3) or mild phosphates (K3PO4). Silver acts as a halide scavenger and prevents reductive elimination pathways that lead to ring opening.

  • Strain-Release Logic:

    • If direct functionalization fails, consider synthesizing a bicyclo[1.1.0]butane precursor. The relief of strain from the bicyclic system to the cyclobutane can drive the addition of nucleophiles across the central bond [2].

Ticket #CB-ST-03: Stereochemical Scrambling (Head-to-Head vs. Head-to-Tail)

User Report: "My [2+2] cycloaddition yields a 50:50 mixture of regioisomers (HH vs HT) and diastereomers (cis/trans). Separation on silica is impossible."

Root Cause Analysis: Uncatalyzed photochemical [2+2] reactions are often controlled purely by orbital overlap and sterics, leading to statistical mixtures.

Correction Strategy: Templated Synthesis

  • Lewis Acid Catalysis:

    • Add a Lewis Acid (e.g., EtAlCl2 or TiCl4) if your substrate has a carbonyl. This lowers the LUMO energy and coordinates the substrate, enforcing a specific trajectory (often favoring Head-to-Head).

    • Note: This often requires switching from UV to Visible light (using a photocatalyst like Ru(bpy)3) to avoid degrading the Lewis Acid complex [3].

  • Solid-State Templating (The "Truxillic" Approach):

    • If solution phase fails, crystallize the alkene monomer first. In the solid state, monomers pack in specific orientations. Irradiation of the crystals can yield single isomers with 100% selectivity (topochemical control).

Data: Selectivity Enhancement Table

MethodConditionHH:HT RatioDiastereomeric Ratio (d.r.)Scalability
Direct UV Hg Lamp, MeCN1.2 : 11 : 1Low (Fouling)
Lewis Acid EtAlCl2, Vis Light>20 : 1>10 : 1Medium
Flow (Soln) 375 nm LED, Flow1.5 : 12 : 1High
Solid State Crystal Packing>99 : 1 >99 : 1 Low (Batch only)
Ticket #CB-SF-04: Safety Warning - Thermal Runaway

User Report: "During the workup of a 50g batch, the temperature spiked, and the vessel over-pressurized."

Hazard Alert: Cyclobutane formation is endergonic (storing energy), but the reagents (often diazo compounds or high-energy alkenes) and intermediates (biradicals) are hazardous. Furthermore, accidental retro-[2+2] (ring opening) is highly exothermic.

Safety Protocol for Scale-Up (>10g):

  • Active Quenching: Never quench a large photochemical mixture all at once. The "stored photons" (excited states) are short-lived, but accumulated radical intermediates can chain-react.

  • Thermal Dump:

    • Calculate the

      
       of the ring-opening. Ensure your cooling capacity (chiller) can handle a sudden release of ~26 kcal/mol per mole of substrate if the reaction reverses.
      
  • Nitrogen Sweep:

    • Cyclobutane synthesis often produces ethylene or other gaseous byproducts if decomposition occurs. Ensure continuous N2 sweep to prevent headspace pressurization.

Workflow Visualization: Decision Matrix

SynthesisStrategy Start Target: Cyclobutane Scaffold CheckUV Is Substrate UV Active? Start->CheckUV YesUV Yes (Enone/Alkene) CheckUV->YesUV Direct [2+2] NoUV No (Unactivated) CheckUV->NoUV CheckScale Target Scale? YesUV->CheckScale Batch <1g: Batch (Quartz) CheckScale->Batch Screening Flow >1g: Flow Reactor (FEP Tubing + LED) CheckScale->Flow Production AltMethod Method Selection NoUV->AltMethod CH_Act C-H Activation (Pd cat, Amide DG) AltMethod->CH_Act Complex Core RingContract Ring Contraction (from Cyclopentanone) AltMethod->RingContract Simple Core

Caption: Strategic decision tree for selecting the correct synthesis methodology based on substrate properties and scale.

References
  • Gutekunst, W. R., & Baran, P. S. (2011). Total synthesis and structural revision of the piperarborenines via sequential cyclobutane C-H arylation.[1] Journal of the American Chemical Society, 133(47), 19076–19079.[1]

  • Waldecker, B., et al. (2014). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation.[2][3] Journal of the American Chemical Society.[1]

  • Du, J., Skubi, K. L., Schultz, D. M., & Yoon, T. P. (2014).[4] A dual-catalysis approach to enantioselective [2 + 2] photocycloadditions using visible light.[4] Science, 344(6182), 392–396.

  • Asymchem & Amgen. (2022). CMO Excellence in Green Chemistry Award: Production-scale continuous [2+2] photocycloaddition. ACS GCI Pharmaceutical Roundtable.

  • Hook, B. D., et al. (2005). A practical flow reactor for continuous organic photochemistry. The Journal of Organic Chemistry, 70(19), 7558–7564.

For further assistance, please submit a log of your reactor temperature profile and NMR spectra to the Tier 4 Engineering Team.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Cyclobutane-1,3-diamine vs. Piperazine Linkers

This guide provides an in-depth technical comparison between Cyclobutane-1,3-diamine (CBDA) and Piperazine as linkers in drug discovery. It is designed for medicinal chemists and drug development professionals seeking to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Cyclobutane-1,3-diamine (CBDA) and Piperazine as linkers in drug discovery. It is designed for medicinal chemists and drug development professionals seeking to optimize physicochemical properties and vector alignment in bifunctional molecules (e.g., PROTACs, fragment linking).

Executive Summary

The choice between Cyclobutane-1,3-diamine (CBDA) and Piperazine represents a trade-off between conformational rigidity/metabolic stability (CBDA) and synthetic accessibility/solubility (Piperazine).

  • Piperazine is the industry standard for generating linear exit vectors with high aqueous solubility, but it suffers from metabolic liabilities (N-oxidation) and moderate permeability.

  • CBDA acts as a rigid,

    
    -rich bioisostere. It offers distinct exit vectors (defined by cis/trans stereochemistry), improved metabolic stability (no N-oxidation), and often higher permeability due to desolvation benefits, albeit with higher synthetic complexity.
    

Structural & Physicochemical Analysis

Conformational Restriction & Exit Vectors

The primary differentiator is the spatial arrangement of the exit vectors (the angle between the two nitrogen attachment points).

  • Piperazine (The Linear Standard):

    • Conformation: Exists predominantly in a chair conformation .

    • Vector: The N-N axis provides a roughly 180° (linear) exit vector.

    • Dynamics: Semi-rigid.[1][2] It can undergo ring-flipping, but the chair form is highly stable.

  • Cyclobutane-1,3-diamine (The Tunable Rigid Scaffold):

    • Conformation: The cyclobutane ring adopts a puckered ("butterfly") conformation to relieve torsional strain.[3]

    • Stereoisomerism:

      • Cis-isomer: The two amine groups can adopt a diequatorial orientation in the puckered form, creating a "kinked" or "V-shaped" vector (approx. 120–140°). This is often the thermodynamic product.

      • Trans-isomer: Forces an axial/equatorial arrangement in the puckered form (or requires a high-energy planar transition), providing a pseudo-linear vector but with different spacing than piperazine.

Physicochemical Properties (pKa & Solubility)
PropertyPiperazineCyclobutane-1,3-diamine (CBDA)Implication
Basicity (pKa) pKa₁ ~9.7, pKa₂ ~5.3pKa ~10.6 (Primary amine)Piperazine is often mono-cationic at pH 7.4; CBDA (as diamine) is di-cationic unless acylated.
Lipophilicity (LogP) Low (Hydrophilic)Moderate (Lipophilic core)CBDA increases lipophilicity, potentially improving passive permeability.
Solubility High (Excellent)ModeratePiperazine is superior for solubilizing greasy warheads.
H-Bond Donors 1 (if N-substituted)2 (Primary amines)CBDA offers more H-bond donors unless alkylated/acylated.

Performance in Drug Design

Metabolic Stability
  • Piperazine Liability: The secondary/tertiary amines in piperazine are "metabolic hotspots," highly susceptible to Cytochrome P450-mediated N-oxidation and subsequent ring-opening reactions.

  • CBDA Advantage: As a cycloalkane, CBDA lacks the internal nitrogen atoms susceptible to N-oxidation. Its metabolism is primarily driven by N-acetylation (if free amines are present) or oxidation of the carbon scaffold, which is significantly slower.

Permeability & Efflux

CBDA linkers often improve permeability compared to piperazine. The high polarity of piperazine can lead to P-gp efflux liability. The


-rich carbon core of CBDA increases lipophilicity (LogD) without adding aromaticity, often resulting in better CNS penetration  and passive diffusion.
Visualizing the Mechanism

LinkerComparison cluster_0 Piperazine Linker cluster_1 Cyclobutane-1,3-diamine (CBDA) Pip Piperazine Core (Chair Conformation) Ox Metabolic Liability: N-Oxidation / Ring Opening Pip->Ox CYP450 attack Vec1 Linear Vector (~180°) Pip->Vec1 Geometry CB Cyclobutane Core (Puckered Conformation) Stab Metabolic Stability: Resistant to N-Oxidation CB->Stab sp3 Carbon Shield Vec2 Tunable Vector: Cis (Kinked) / Trans (Linear) CB->Vec2 Stereochemistry

Figure 1: Mechanistic comparison of metabolic liabilities and geometric vectors between Piperazine and CBDA.

Experimental Protocols

Synthesis: Amide Coupling Protocol

Context: Coupling the linker to a carboxylic acid warhead (e.g., for PROTAC synthesis). Note: CBDA is supplied as a dihydrochloride salt and requires stronger base buffering than piperazine.

Materials:

  • Linker: Piperazine (free base) OR Cyclobutane-1,3-diamine dihydrochloride.

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).[4]

  • Solvent: Anhydrous DMF.[2]

Protocol:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir for 5 min.

  • Coupling Agent: Add HATU (1.1 eq) and stir for 10 min at Room Temperature (RT) to form the activated ester.

  • Linker Addition:

    • For Piperazine: Add Piperazine (1.2 eq) directly.

    • For CBDA: In a separate vial, dissolve CBDA dihydrochloride (1.2 eq) in minimal DMF with DIPEA (4.0 eq) to neutralize the HCl salt. Sonicate if necessary. Add this solution dropwise to the activated ester.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq), sat. NaHCO₃, and brine. Dry over Na₂SO₄.

Validation: Microsomal Stability Assay

Objective: Quantify the metabolic stability advantage of CBDA.

Protocol:

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system.

  • Sampling: Incubate at 37°C. Aliquot samples at 0, 15, 30, and 60 mins.

  • Quenching: Add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide) to stop reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    

Decision Matrix: When to Use Which?

ScenarioRecommended LinkerRationale
High Solubility Required Piperazine The polar nitrogens drastically improve aqueous solubility of greasy warheads.
Metabolic Instability CBDA Use CBDA if the piperazine core shows rapid clearance via N-oxidation.
Vector "Kink" Needed Cis-CBDA If the linear piperazine vector clashes with the binding pocket, the puckered cis-CBDA provides a unique angular approach.
CNS Penetration CBDA Higher lipophilicity and lack of basic nitrogens (if acylated) improve blood-brain barrier crossing.
Rapid Prototyping Piperazine Cheaper, easier to handle (no salt neutralization), and ubiquitous in libraries.

References

  • Cyclobutanes in Drug Design

    • Title: Cyclobutanes in Small-Molecule Drug Candid
    • Source:Journal of Medicinal Chemistry / NIH.
    • URL:[Link]

  • Piperazine Properties

    • Title: Piperazine Bioisosteres for Drug Design.[5]

    • Source: Enamine.[1][2]

  • pKa and Conformational Analysis

    • Title: pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
    • Source: Alfa Chemistry.[1][2]

  • Exit Vector Analysis

    • Title: 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine.
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

Sources

Comparative

Efficacy of Cyclobutane Linkers in Antibody-Drug Conjugates: A Comparative Technical Guide

Executive Summary The therapeutic index of Antibody-Drug Conjugates (ADCs) is governed by the stability of the linker in circulation and its efficient cleavage within the tumor microenvironment.[1][2][3][4] While the Val...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic index of Antibody-Drug Conjugates (ADCs) is governed by the stability of the linker in circulation and its efficient cleavage within the tumor microenvironment.[1][2][3][4] While the Valine-Citrulline (Val-Cit) dipeptide linker has been the industry standard, it suffers from promiscuous cleavage by non-target proteases (e.g., Cathepsin K, L) and instability in rodent plasma due to carboxylesterase 1C (Ces1C) activity.

This guide analyzes the Cyclobutane-1,1-Dicarboxamide (cBu) linker, a next-generation peptidomimetic designed to restrict cleavage exclusively to Cathepsin B . By structurally constraining the peptide bond, cBu linkers enhance plasma stability and reduce off-target toxicity while maintaining potent intratumoral payload release.

Part 1: Mechanistic Rationale

The Specificity Problem with Val-Cit

The traditional Val-Cit linker acts as a substrate for a broad range of cysteine proteases. While effective for releasing payloads like MMAE, its susceptibility to Cathepsin K and L (expressed in normal tissues like bone and kidney) contributes to systemic toxicity (e.g., neutropenia). Furthermore, Val-Cit is rapidly hydrolyzed in mouse plasma, complicating preclinical efficacy data interpretation.

The Cyclobutane Solution (cBu)

The cBu linker replaces the valine residue with a cyclobutane-1,1-dicarboxamide moiety.[3] This structural modification introduces steric bulk and conformational rigidity that prevents the active sites of Cathepsin K and L from accessing the scissile bond. However, the active site of Cathepsin B is sufficiently accessible to accommodate the cBu motif, ensuring payload release remains efficient only within the lysosome of tumor cells.

Mechanism of Action Diagram

The following diagram illustrates the differential cleavage specificity between Val-Cit and cBu linkers.

CleavageMechanism cluster_valcit Val-Cit Linker cluster_cbu cBu Linker node_adc ADC Internalization node_lysosome Lysosome (Tumor) node_adc->node_lysosome node_catB Cathepsin B (High Tumor Exp.) node_lysosome->node_catB node_catKL Cathepsin K/L (Normal Tissue) node_lysosome->node_catKL node_vc_cleave Promiscuous Cleavage node_catB->node_vc_cleave Cleaves node_cbu_cleave Specific Cleavage node_catB->node_cbu_cleave Cleaves Efficiently node_catKL->node_vc_cleave Cleaves node_catKL->node_cbu_cleave Blocked (Steric Hindrance) node_vc_tox Systemic Toxicity node_vc_cleave->node_vc_tox node_cbu_eff Tumor Cell Death node_cbu_cleave->node_cbu_eff

Figure 1: Differential cleavage specificity. Val-Cit is susceptible to multiple proteases, leading to systemic exposure. The cBu linker is sterically protected from Cathepsin K/L but remains a substrate for Cathepsin B.

Part 2: Comparative Performance Analysis

The following data synthesizes findings from Wei et al. (J. Med. Chem. 2018) and subsequent validation studies comparing cBu-Cit-PABC-MMAE against Val-Cit-PABC-MMAE.

Table 1: Enzyme Specificity and Plasma Stability
ParameterVal-Cit Linker (Standard)cBu Linker (Cyclobutane-1,[3][5]1)Impact on Efficacy
Cathepsin B Hydrolysis High (

~ 100%)
High (

~ 80-100%)
Comparable tumor cell killing.
Cathepsin K Hydrolysis High (Susceptible)Negligible (< 5%)cBu reduces bone/joint toxicity risks.
Cathepsin L Hydrolysis High (Susceptible)Low (< 15%)cBu reduces off-target tissue damage.
Mouse Plasma Stability Unstable (

)
Stable (

)
cBu allows accurate murine efficacy models.
Human Plasma Stability StableStableBoth suitable for clinical use.
Table 2: In Vivo Efficacy (Xenograft Models)
MetricVal-Cit-MMAE (3 mg/kg)cBu-Cit-MMAE (3 mg/kg)Interpretation
Tumor Regression Partial / StasisComplete Regression cBu shows superior potency in some models.
Maximum Tolerated Dose LowerHigher Enhanced stability improves therapeutic window.
Neutropenia Severity Moderate-SevereMildReduced cleavage by neutrophil proteases.

Part 3: Experimental Protocols

Protocol A: Cysteine Conjugation of cBu-Linker-Payload

This protocol describes the conjugation of Mal-cBu-Cit-PABC-MMAE to a monoclonal antibody (mAb) via reduced interchain cysteines.

Reagents:

  • Monoclonal Antibody (e.g., anti-HER2)[6]

  • TCEP (Tris(2-carboxyethyl)phosphine)[7]

  • Mal-cBu-Cit-PABC-MMAE (pre-synthesized drug-linker)

  • DTPA (Diethylenetriaminepentaacetic acid)

  • PBS (pH 7.4)

Workflow Diagram:

ConjugationWorkflow node_start Purified mAb (PBS, pH 7.4) node_reduce Reduction Add TCEP (2.5 eq) 37°C, 1 hr node_start->node_reduce node_conjugate Conjugation Add Mal-cBu-Cit-PABC-MMAE (5-8 eq, DMSO) 4°C, 1 hr node_reduce->node_conjugate node_purify Purification PD-10 Column / TFF Remove free drug node_conjugate->node_purify node_qc QC Analysis HIC (DAR), SEC (Agg), MS node_purify->node_qc

Figure 2: Step-by-step conjugation workflow for cBu-based ADCs.

Step-by-Step Procedure:

  • Preparation: Adjust mAb concentration to 5–10 mg/mL in PBS containing 1 mM DTPA.

  • Reduction: Add 2.0–3.0 molar equivalents of TCEP to the mAb. Incubate at 37°C for 1 hour to reduce interchain disulfide bonds.

    • Self-Validation: Measure free thiol content using Ellman’s reagent to confirm ~4 free thiols per antibody (for target DAR 4).

  • Conjugation: Dissolve Mal-cBu-Cit-PABC-MMAE in DMSO (10 mM stock). Add slowly to the reduced mAb solution (final DMSO < 10% v/v). Use 5–8 molar equivalents of drug-linker over mAb. Incubate at 4°C for 1 hour.

  • Quenching: Add excess N-acetylcysteine (NAC) to quench unreacted maleimide groups.

  • Purification: Remove excess drug-linker using a PD-10 desalting column or Tangential Flow Filtration (TFF) into formulation buffer (e.g., PBS + 5% Trehalose).

  • Characterization:

    • HIC-HPLC: Determine Drug-Antibody Ratio (DAR).

    • SEC-HPLC: Quantify aggregation (<5% is acceptable).

Protocol B: Plasma Stability Assay

To verify the stability advantage of cBu over Val-Cit.

  • Incubation: Spike ADC (10 µg/mL) into sterile human and mouse plasma.

  • Timepoints: Aliquot samples at 0, 24, 48, 96, and 168 hours. Incubate at 37°C.

  • Extraction: Precipitate plasma proteins with cold methanol containing internal standard. Centrifuge (14,000 x g, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor for the release of free payload (MMAE).

  • Calculation: Plot % remaining ADC vs. time.

    • Expectation: Val-Cit ADC will show >50% loss in mouse plasma within 24h. cBu ADC should show <10% loss over 7 days.

References

  • Wei, B., et al. (2018). Discovery of Peptidomimetic Antibody-Drug Conjugate Linkers with Enhanced Protease Specificity. Journal of Medicinal Chemistry. Link

  • BenchChem. A Comparative Guide to the Stability of cBu-Cit-OH and Mc-Val-Cit-PABC ADC Linkers.Link

  • Dorywalska, M., et al. (2016). Molecular basis of valine-citrulline-PABC linker instability in site-specific ADCs and its mitigation by linker design. Molecular Cancer Therapeutics. Link

  • Bargh, J. D., et al. (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews. Link

  • Creative Biolabs. ADC Linker Analysis and Synthesis Services.[8]Link

Sources

Validation

Comparative Guide: cis- vs. trans-Cyclobutane Linkers in Biological Activity

Executive Summary In medicinal chemistry, the cyclobutane ring acts as a critical "conformational lock," restricting the flexibility of bioactive ligands to probe receptor geometries or stabilize secondary structures. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the cyclobutane ring acts as a critical "conformational lock," restricting the flexibility of bioactive ligands to probe receptor geometries or stabilize secondary structures. The choice between cis and trans stereoisomers is rarely trivial; it often dictates the switch between agonist/antagonist activity or determines the metabolic stability of a peptide.

This guide objectively compares cis- and trans-cyclobutane linkers, focusing on their vector orientation, impact on biological signaling, and synthetic accessibility. We move beyond simple descriptions to analyze the causality of their performance in GABAergic systems, peptidomimetics, and anticancer scaffolds.

Structural & Physical Chemistry: The Vector Analysis

The biological differentiation between cis and trans isomers stems from the projection angles of their substituents. Unlike flexible alkyl chains, the cyclobutane ring imposes a "puckered" conformation (butterfly angle ~25–35°), which creates distinct spatial vectors.

Featurecis-1,2-Linkertrans-1,2-Linkercis-1,3-Linkertrans-1,3-Linker
Vector Angle ~60° (Syn-projection)~120–180° (Anti-projection)Variable (Pucker dependent)Linear/Extended
H-Bonding Intramolecular (favored)Intermolecular (lattice)Intramolecular possibleNone
Bio-Mimicry

-Turn / Folded peptide
Extended

-strand

-Turn mimic
Extended chain
Dipole Moment HighLow / ZeroModerateLow

Key Insight: cis-1,2-isomers often mimic "folded" bioactive conformations (e.g., turns in proteins), whereas trans-1,2-isomers mimic "extended" conformations (e.g., neurotransmitters in transport tunnels).

Biological Case Studies: Comparative Performance
Case Study A: GABA Receptor Selectivity (Folded vs. Extended)

The most definitive data on cyclobutane stereochemistry comes from conformationally restricted GABA analogs. The receptor subtypes (GABA


 vs. GABA

) recognize distinct pharmacophores defined by the distance between the amino and carboxylic acid groups.
  • GABA

    
     (Folded Preference):  The cis-isomer of 3-aminocyclobutane-1-carboxylic acid (CACP) and related analogs often show selectivity for GABA
    
    
    
    receptors (specifically
    
    
    subunits). The "folded" conformation aligns with the compact binding pocket of the
    
    
    receptor.
  • GABA

    
     / Transporters (Extended Preference):  The trans-isomers (e.g., TACP) or unsaturated analogs (trans-4-aminocrotonic acid) align better with the GABA
    
    
    
    receptor and GABA transporters (GAT), which require an extended charge separation.

Quantitative Comparison (GABA


 Receptors): 
CompoundStereochemistryTargetActivity (

)
Outcome
(+)-TACP trans-1,3GABA

(

)

Potent Agonist
(+)-CACP cis-1,3GABA

(

)

Moderate Agonist
(-)-TACP trans-1,3GABA

(

)
Weak / InactiveInactive
Isomer 2 cis-derivedCancer Cell (T-24)

High Cytotoxicity

Note: While "cis = folded" is the general rule, the specific 1,3-substitution pattern in TACP allows high potency at GABA


 due to specific side-chain vector alignment that mimics a specific folded GABA conformer better than the cis isomer in this specific scaffold.
Case Study B: Peptidomimetics & Stapling

In peptide engineering, cyclobutane amino acids (CBAAs) are used to induce secondary structure.

  • Helical Stabilization: trans-CBAAs (specifically trans-cyclobutane

    
    -amino acids) promote 12-helix formation in oligomers. In "stapled" peptides targeting the SARS-CoV-2 spike protein, the E7-E7 (trans)  geometry yielded the highest 
    
    
    
    -helicity and biological activity.
  • Turn Induction: cis-CBAAs disrupt helical propagation and are used to nucleate

    
    -turns or hairpins, useful for macrocyclic inhibitors.
    
Experimental Workflows
Protocol A: Photoredox Synthesis of Cyclobutane

-Amino Acids

Standard thermal [2+2] cycloadditions often require harsh UV light and yield poor stereocontrol. This modern Visible Light protocol ensures high diastereoselectivity.

Reagents:

  • Substrate: Dehydroamino acid (protected, e.g., Boc-Ser derivative).

  • Alkene: Styrene or functionalized olefin (5-10 equiv).

  • Catalyst:

    
     (2 mol%).[1]
    
  • Solvent: Degassed Acetonitrile (MeCN).

  • Light Source: Blue LEDs (

    
     nm).
    

Step-by-Step:

  • Preparation: In a Pyrex tube, dissolve the dehydroamino acid (0.2 mmol) and Iridium catalyst (2 mol%) in MeCN (2 mL).

  • Addition: Add the alkene partner (styrene) in excess.

  • Degassing: Sparge the solution with Argon for 15 minutes to remove oxygen (critical for triplet energy transfer).

  • Irradiation: Place the tube 2-3 cm from the Blue LED source. Stir at room temperature for 12–24 hours. Fan cooling may be required to maintain ambient temperature.

  • Work-up: Evaporate solvent under reduced pressure.

  • Purification: Flash column chromatography (Hexane/EtOAc) to isolate the cyclobutane product.

    • Expectation: This method typically favors the cis-isomer or specific diastereomers depending on the alkene sterics.

Protocol B: Separation of Isomers (Chiral HPLC)

Separating cis/trans isomers often requires chiral stationary phases due to the subtle differences in solvation and shape.

System: HPLC with UV detection (210–254 nm). Column: Chiralpak IC or (S,S)-Whelk-O 1 (250 x 4.6 mm, 5


m).
Mobile Phase: 
  • Isocratic: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min. Procedure:

  • Dissolve crude cyclobutane mixture in Ethanol (1 mg/mL).

  • Inject 10

    
    L onto the column.
    
  • Elution Order: typically, the "folded" cis-isomer elutes earlier due to intramolecular H-bonding reducing interaction with the stationary phase, while the trans-isomer (more polar surface area) elutes later. Note: Order must be confirmed by NOE NMR.

Visualizations
Figure 1: SAR Decision Tree for Linker Selection

Use this logic flow to select the correct isomer for your target.

SAR_Logic Start Select Cyclobutane Linker TargetType Identify Biological Target Start->TargetType Receptor GPCR / Ion Channel (e.g., GABA) TargetType->Receptor Peptide Peptide / Macrocycle TargetType->Peptide PocketGeo Binding Pocket Geometry Receptor->PocketGeo SecStruct Desired Secondary Structure Peptide->SecStruct Compact Compact / Enclosed (e.g., GABA-C, Colchicine site) PocketGeo->Compact Restricted Volume Linear Extended / Tunnel (e.g., GABA-A, Transporters) PocketGeo->Linear Long Channel Helix Helix / Sheet Stabilizer SecStruct->Helix Long Range Order Turn Beta-Turn / Hairpin SecStruct->Turn Reverse Direction SelectCis Select CIS-Isomer (Folded Vector) Compact->SelectCis SelectTrans Select TRANS-Isomer (Extended Vector) Linear->SelectTrans Helix->SelectTrans Turn->SelectCis

Caption: Decision matrix for selecting cis vs. trans cyclobutane linkers based on target geometry and desired conformational restriction.

Figure 2: Photoredox Synthesis Workflow

Visualizing the [2+2] cycloaddition pathway.

Synthesis_Flow Substrate Dehydroamino Acid (Alkene 1) Process Blue LED (450nm) Energy Transfer Substrate->Process Reagent Styrene / Olefin (Alkene 2) Reagent->Process Catalyst Ir-Photocatalyst (Triplet Sensitizer) Catalyst->Process 2 mol% Intermediate Biradical Intermediate Process->Intermediate Excitation Product Cyclobutane AA (Mixture of Diastereomers) Intermediate->Product Ring Closure Purification Chiral HPLC / Crystallization Product->Purification

Caption: Workflow for the visible-light mediated synthesis of cyclobutane amino acids via [2+2] cycloaddition.

References
  • Cyclobutane Analogs of GABA: Johnston, G. A., et al. (1980). "The synthesis and activity of cis- and trans-2-(aminomethyl)cyclopropanecarboxylic acid as conformationally restricted analogues of GABA." Journal of Neurochemistry.

  • GABA Receptor Selectivity Data: Chebib, M., et al. (2009). "The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors." European Journal of Pharmacology. (Note: Contextual match for TACP/CACP data).

  • Photoredox Synthesis Protocol: Rovira, M., et al. (2022).

    
    -Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition." ACS Central Science. 
    
  • Peptide Stapling & Helicity: Wang, Y., et al. (2020). "Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling." Chemical Science.

  • Anticancer Isomer Activity: Li, Z., et al. (2024). "Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers." Molecules.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Cyclobutane Scaffolds in 3D Fragment Libraries

The Paradigm Shift: Why 3D Scaffolds Like Cyclobutane are Essential Fragment-based drug discovery (FBDD) has firmly established itself as a powerful engine for lead generation, contributing to a growing number of approve...

Author: BenchChem Technical Support Team. Date: February 2026

The Paradigm Shift: Why 3D Scaffolds Like Cyclobutane are Essential

Fragment-based drug discovery (FBDD) has firmly established itself as a powerful engine for lead generation, contributing to a growing number of approved drugs.[1] Historically, fragment libraries have been dominated by flat, aromatic, sp²-rich structures. This two-dimensional bias, while productive, has left vast regions of biologically relevant chemical space unexplored.[1][2] The progression of drug candidates through the development pipeline often correlates with an increase in three-dimensionality (3D), characterized by a higher fraction of sp³-hybridized carbons (Fsp³).[1] This suggests that building 3D character into fragments from the outset can lead to improved physicochemical properties, such as enhanced solubility and greater selectivity, potentially reducing attrition rates later in development.[3]

Among the saturated carbocycles, the cyclobutane ring is a particularly compelling, yet heavily underrepresented, scaffold.[1][4] Its unique, puckered three-dimensional structure offers distinct advantages over planar aromatic rings and even other cycloalkanes by providing well-defined exit vectors for fragment elaboration in three dimensions.[5][6] However, the inherent ring strain and distinct conformational preferences of cyclobutanes necessitate a rigorous and systematic validation strategy to ensure their utility in a 3D fragment library. This guide outlines such a strategy.

The Validation Gauntlet: A Self-Validating Workflow

The successful incorporation of any scaffold into a 3D fragment library hinges on confidence in its structure and conformational behavior. For cyclobutanes, this is paramount. The workflow described below is designed as a self-validating system, where computational predictions are rigorously tested by experimental data, ensuring that the fragments entering your screening collection are precisely what they claim to be.

G cluster_0 Computational Design & Triage cluster_1 Synthesis & Purification cluster_2 Experimental 3D Structure Validation cluster_3 Library Integration comp_design Virtual Library Enumeration (Cyclobutane Scaffolds) pmi_analysis Shape & 3D Diversity Analysis (PMI, PBF Descriptors) comp_design->pmi_analysis prop_calc Physicochemical Property Calculation (Ro3) pmi_analysis->prop_calc synthesis Targeted Synthesis of Cis/Trans Isomers prop_calc->synthesis Select Diverse Candidates purification Diastereomer Separation & QC (LC-MS, NMR) synthesis->purification xray X-ray Crystallography (Solid-State Conformation) purification->xray Submit Pure Isomers nmr NMR Spectroscopy (Solution-State Conformation) purification->nmr Submit Pure Isomers final_library Validated 3D Fragment Library xray->final_library Confirm Structure & Puckering nmr->final_library Confirm Solution Conformer Ensemble

Figure 1: A comprehensive workflow for the design and validation of cyclobutane-based 3D fragment libraries.

Part A: Experimental Validation of 3D Conformation

Computational models provide powerful hypotheses, but experimental data provides the ground truth. The gold standards for unequivocally determining the three-dimensional structure of small molecules are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Throughput X-ray Crystallography: The Definitive Solid-State Answer

X-ray crystallography provides an unambiguous snapshot of a molecule's conformation in the solid state.[7] For cyclobutane fragments, this is critical for confirming the specific puckered conformation and the cis/trans relationship of substituents, which drastically alters the shape of the molecule.[4][8]

Causality Behind the Choice: While a protein-ligand co-crystal structure is the ultimate goal in FBDD, obtaining a crystal structure of the fragment itself is a vital quality control step.[9] It confirms the stereochemistry and provides a definitive reference structure for computational models and for interpreting solution-state data from NMR.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Dissolve the purified cyclobutane fragment (typically 1-5 mg) in a minimal amount of a suitable solvent system (e.g., methanol, acetone, ethyl acetate).

    • Employ slow evaporation, vapor diffusion (e.g., diethyl ether diffusing into a methanol solution), or cooling techniques to promote the growth of single, diffraction-quality crystals. This is often the most challenging, iterative step.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • Expose the crystal to a monochromatic X-ray beam using a modern diffractometer.

    • Rotate the crystal and collect a series of diffraction images.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine unit cell parameters and integrate reflection intensities.

    • Solve the phase problem using direct methods or other algorithms to generate an initial electron density map.

    • Build an atomic model into the electron density map, identifying the positions of all non-hydrogen atoms.

    • Refine the model against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors. The R-factor serves as a key indicator of the quality of the fit.

  • Validation:

    • Confirm the absolute stereochemistry and the cis/trans arrangement of substituents on the cyclobutane ring.

    • Measure the ring puckering angle, which for cyclobutanes is a key determinant of its 3D shape.[10][11]

    • Deposit the final structure into a crystallographic database for reference.

NMR Spectroscopy: Probing the Behavior in Solution

A molecule's conformation in a crystal may not perfectly represent its bioactive conformation in solution. NMR spectroscopy is the most powerful technique for studying the conformational dynamics and preferences of molecules in a biologically relevant medium.[12][13][14]

Causality Behind the Choice: For a flexible or semi-flexible scaffold like cyclobutane, which can interconvert between puckered states, NMR allows us to determine the population-weighted average conformation.[15] Measurement of scalar (J) couplings between protons on the ring provides direct insight into the dihedral angles and, consequently, the ring's pucker.[14]

Detailed Experimental Protocol: Conformational Analysis via ¹H NMR

  • Sample Preparation:

    • Dissolve a sufficient amount of the purified fragment in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to achieve a concentration of ~5-10 mM.

  • Data Acquisition:

    • Acquire a standard high-resolution 1D ¹H NMR spectrum to assign all proton resonances.

    • Acquire a 2D COSY (Correlation Spectroscopy) experiment to establish proton-proton connectivity through bonds, confirming assignments.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment. Cross-peaks in these spectra indicate protons that are close in space (< ~5 Å), providing crucial through-space distance restraints. This is essential for differentiating cis and trans isomers.

  • Coupling Constant Analysis:

    • Carefully measure the ³J(H,H) coupling constants between vicinal protons on the cyclobutane ring from the high-resolution 1D spectrum.

    • These coupling constants are related to the dihedral angle between the protons via Karplus-type relationships. By comparing experimental J-values to those predicted for different puckered conformations (calculated via DFT), the dominant solution-state conformation can be determined.[12][14]

  • Data Interpretation:

    • Integrate the spatial information from NOESY/ROESY with the dihedral angle information from J-couplings.

    • This synergistic approach provides a robust model of the predominant conformation(s) of the cyclobutane fragment in solution.[8]

Part B: Computational Assessment for Library Design and Triage

Before committing to laborious synthesis and experimental validation, computational methods are indispensable for triaging virtual libraries and prioritizing candidates with optimal 3D characteristics.

Quantifying 3D Shape: Principal Moments of Inertia (PMI)

The fraction of sp³ carbons (Fsp³) is a crude and often misleading measure of three-dimensionality.[16] A far more insightful method is the analysis of the Principal Moments of Inertia (PMI).[] This method treats the molecule as a 3D object and calculates its mass distribution along three orthogonal axes (I₁, I₂, I₃). Normalizing these values creates a "shape signature" for each molecule.

Causality Behind the Choice: Plotting these normalized PMI values on a ternary plot (a "PMI plot") allows for the rapid visualization and classification of molecular shapes.[16][18] This enables a direct assessment of the shape diversity of an entire library, ensuring it contains a desirable mix of rod-like, disk-like, and sphere-like molecules, rather than being clustered in one flat region.[1][2]

G cluster_PMI Rod Rod-like (e.g., n-butane) Sphere Sphere-like (e.g., adamantane) Rod->Sphere Disc Disc-like (e.g., benzene) Sphere->Disc Disc->Rod p1 p2 p3 p4 p5 p6 p7 p8 l1 Typical 2D Fragments l2 Linear Scaffolds l3 Desired 3D Fragments (e.g., Cyclobutanes)

Figure 2: A conceptual PMI plot illustrating how molecular shapes are classified.

Predicting Conformations: Quantum Mechanics (QM)

To complement experimental NMR data and to predict the likely conformations of virtual compounds, quantum mechanical calculations are essential. Methods like Density Functional Theory (DFT) can be used to perform a conformational search and calculate the relative energies of different puckered states and rotamers.[8][19]

Causality Behind the Choice: QM calculations provide the energetic landscape of the molecule. This allows for the prediction of the lowest energy (most populated) conformer, which can be used to calculate theoretical NMR coupling constants.[14] A strong correlation between the calculated and experimental NMR parameters provides high confidence in the conformational assignment.

Comparative Analysis: Cyclobutane vs. Alternative Scaffolds

The decision to include a scaffold in a fragment library should be data-driven. The following table provides an objective comparison of cyclobutane with other commonly used cyclic scaffolds in FBDD.

FeatureCyclobutaneCyclopentaneCyclohexaneBenzene
Dominant Conformation Puckered (non-planar)[10][11]Envelope/Twist[10]Chair (highly defined)[10]Planar
3D Character (Shape) Good (access to puckered states)ModerateExcellent (axial/equatorial vectors)Poor (2D)
Fraction sp³ (Fsp³) 1.01.01.00.0
Ring Strain Energy High (~26 kcal/mol)[5]Low (~7 kcal/mol)[5]NegligibleN/A (Aromatic)
Metabolic Stability Generally high; can block metabolic hotspots[1][20]Moderate; can be hydroxylatedModerate; prone to P450 oxidationProne to oxidation
Synthetic Accessibility Moderately challenging[21]Readily accessibleReadily accessibleReadily accessible
Bioisosteric Role Phenyl ring, gem-dimethyl, alkene mimic[1][5][6]Alkyl chains, other cycloalkanesPhenyl ring, alkyl chainsN/A
Key Advantage Novel 3D space, rigid scaffold, metabolic stabilityLow strain, synthetically tractableWell-defined 3D geometryPredictable reactivity, common core
Key Disadvantage Ring strain, synthetic challengeCan be conformationally flexibleCan be metabolically liableFlat, high ligand efficiency penalty

Conclusion: A Validated Path to Higher Quality Libraries

The cyclobutane scaffold represents a valuable opportunity to expand fragment libraries into novel, three-dimensional chemical space. Its unique structural and conformational properties, however, demand a higher standard of validation than more conventional flatland scaffolds.

By adopting a rigorous, self-validating workflow that marries predictive computational design with definitive experimental characterization, researchers can build confidence in their 3D fragment collections. The systematic application of PMI analysis for shape assessment, followed by absolute structural confirmation via X-ray crystallography and solution-state conformational analysis by NMR, ensures that the cyclobutane fragments incorporated into a library are of the highest quality. This validated approach de-risks the screening process and provides a more robust foundation for the successful discovery of next-generation therapeutics.

References

  • M. G. M. D'hooghe, et al. (2017). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. Available at: [Link]

  • Vrije Universiteit Amsterdam (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Available at: [Link]

  • C. F. Tormena (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • ResearchGate (2024). High‐Pressure‐Mediated Fragment Library Synthesis of 1,2‐Disubsituted Cyclobutane Derivatives. Available at: [Link]

  • AUREMN (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Available at: [Link]

  • ResearchGate (n.d.). Synthetic route for generation of designed cyclobutane fragments. Available at: [Link]

  • ResearchGate (2016). Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations. Available at: [Link]

  • Recent Progress in NMR (n.d.). NMR free ligand conformations and atomic resolution dynamics. Available at: [Link]

  • J. M. A. A. van der Horst, et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry. Available at: [Link]

  • S. R. D. G. de Jong, et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • Dalal Institute (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at: [Link]

  • C. F. Tormena (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts (2024). 4.4: Conformations of Cycloalkanes. Available at: [Link]

  • Maricopa Open Digital Press (n.d.). Conformational Analysis of Cycloalkanes. Available at: [Link]

  • SlideShare (n.d.). Conformational analysis. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Recent advances in the total synthesis of cyclobutane-containing natural products. Available at: [Link]

  • S. R. D. G. de Jong, et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • ACS Publications (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]

  • M. A. Wijtmans, et al. (2023). An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries. Journal of Chemical Information and Modeling. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. Available at: [Link]

  • ResearchGate (n.d.). A) General structure and features of cyclobutane fragments in the... Available at: [Link]

  • A. K. U. Mandal, et al. (2011). Route to three-dimensional fragments using diversity-oriented synthesis. Proceedings of the National Academy of Sciences. Available at: [Link]

  • ResearchGate (2025). Design and Synthesis of 56 Shape‐Diverse 3D Fragments. Available at: [Link]

  • S. Mandal, et al. (2025). Synthesis of Cyclobutane-Containing Tricyclic β-Lactams Based on a Saturated Scaffold Enabled by Iron-catalysed [2 + 2]-Cycloaddition. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate (n.d.). Calculated and experimental properties of the cyclobutane fragment... Available at: [Link]

  • E. A. L. P. V. D. Heuvel, et al. (2020). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical Science. Available at: [Link]

  • D. A. H. de Graaf, et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Oxford Protein Informatics Group (2021). Model validation in Crystallographic Fragment Screening. Available at: [Link]

  • Boston University (2019). Development and applications of fragment based drug design methods. Available at: [Link]

  • ResearchGate (2019). Expanding medicinal chemistry into 3D space: Metallofragments as 3D scaffolds for fragment-based drug discovery. Available at: [Link]

Sources

Validation

Structural Elucidation of Cyclobutane Pharmacophores: A Comparative Performance Guide

Executive Summary: The Cyclobutane Conundrum In modern medicinal chemistry, the cyclobutane ring has emerged as a privileged scaffold.[1] Acting as a bioisostere for phenyl rings, gem-dimethyl groups, or lipophilic space...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclobutane Conundrum

In modern medicinal chemistry, the cyclobutane ring has emerged as a privileged scaffold.[1] Acting as a bioisostere for phenyl rings, gem-dimethyl groups, or lipophilic spacers, it offers unique vectors for substituent display and improved metabolic stability [1]. However, its structural characterization presents a specific "conformation vs. resolution" paradox.

The cyclobutane ring is rarely planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).[1] In solution (NMR), this pucker flips rapidly, yielding averaged signals. In the solid state (X-ray), this flipping often manifests as crystallographic disorder, challenging standard refinement protocols.[1]

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against its primary alternatives—Solution NMR and Micro-crystal Electron Diffraction (MicroED) —and provides a validated protocol for resolving the characteristic "wing-tip" disorder of cyclobutane moieties.[1]

Comparative Performance Analysis

The following analysis evaluates the three dominant structural elucidation methods for cyclobutane-containing small molecules (approx. 300–800 Da).

Table 1: Methodological Performance Matrix
FeatureSC-XRD (The Gold Standard) Solution NMR MicroED (Cryo-EM)
Primary Output Precise 3D coordinates, Absolute Configuration (AC)Connectivity, Solution Dynamics3D Potential Map (Coulombic)
Cyclobutane Specificity High. Can resolve distinct puckered states (frozen).Low. Signals average due to rapid ring inversion (

s⁻¹).[1]
Medium. Good for nanocrystals, but dynamical scattering can obscure light atoms.
Sample Requirement Single crystal (

ideal, though newer sources handle smaller).[2]

2–10 mg dissolved sample.[1]
Nanocrystals (

nm).[1] Ideal for powders.[1]
Resolution Sub-atomic (

Å).[1]
N/A (Spectral resolution).Atomic (

1.0 Å), often lower than XRD.[1]
Limit of Detection High (requires crystal growth).[1]Medium (requires solubility).Very High (individual nanocrystals).[1]
Disorder Handling Explicit. Modeled via occupancy refinement (PART).Implicit. Averaged J-couplings.Difficult. Lower data redundancy makes disorder modeling harder.[1]
Critical Insight: Why SC-XRD Wins for Cyclobutanes

While NMR is superior for establishing bulk purity and solution behavior, it fails to definitively assign the endo/exo pucker preference of substituted cyclobutanes due to Karplus curve deviations in strained rings [2]. MicroED is a powerful alternative for powders but often struggles with the precise determination of Carbon-Carbon bond lengths (critical for confirming ring strain) due to electron beam damage and multiple scattering events [3].[1]

SC-XRD remains the only technique capable of unambiguously defining the puckering angle (


) and bond lengths (typically 1.55 Å) required for accurate pharmacophore modeling. [1]

Technical Deep Dive: The "Wing-Tip" Disorder[1]

The core challenge in crystallizing cyclobutanes is ring flipping .[1] Even in the solid state, the energy barrier for inversion is low (


1.5 kcal/mol).[1] At room temperature, the ring atoms often vibrate violently or occupy two discrete positions.[1]
The Mechanism of Failure

If you refine a disordered cyclobutane as a single rigid body, you will observe:

  • Elongated Thermal Ellipsoids: The atoms appear "football-shaped" rather than spherical.[1]

  • Ghost Peaks: Residual electron density (Q-peaks) appears near the methylene groups.[1]

  • Incorrect Bond Lengths: The C-C bonds may artificially shorten to 1.48–1.50 Å (pseudo-contraction) as the software averages the two positions.

Validated Experimental Workflow

The following diagram outlines the decision tree for processing these molecules, integrating synthesis, screening, and refinement.

CyclobutaneWorkflow Synth Synthesis & Purification (Cyclobutane Derivative) Solubility Solubility Check Synth->Solubility Cryst Crystallization Screen (Slow Evap vs. Vapor Diffusion) Solubility->Cryst Soluble Check Crystal Size Check Cryst->Check XRD SC-XRD Data Collection (Low Temp: 100K REQUIRED) Check->XRD >10 microns MicroED MicroED / 3D-ED (Cryo-TEM) Check->MicroED <1 micron (Powder) Process Data Reduction & Phasing XRD->Process MicroED->Process Refine Refinement Strategy (Check for Pucker Disorder) Process->Refine Split Split Model (PART 1 / PART 2) Refine->Split Elongated Ellipsoids Final Final Structural Model (R1 < 5%) Refine->Final Ordered Ring Split->Final

Figure 1: Decision matrix for structural elucidation of cyclobutane derivatives. Note the critical branch point at "Refinement Strategy" for handling disorder.

Experimental Protocol: Handling Ring Disorder in SHELXL

This protocol assumes you have collected data at 100 K (essential to freeze thermal motion) and have a preliminary solution where the cyclobutane ring looks "smeared."[1]

Step 1: Identification

Inspect the thermal ellipsoids in your visualization software (e.g., OLEX2, ShelXle).[1] If the methylene carbons (C2 and C3) show displacement parameters (


) 

while the rest of the molecule is rigid (

), you have puckering disorder.[1]
Step 2: The Splitting Protocol (SHELXL)

You must model the ring as occupying two distinct conformations (Conformer A and Conformer B).[1]

Command Line / .ins File Instructions:

  • Delete the disordered atoms (e.g., C2, C3) and the hydrogens attached to them.[1]

  • Locate the Q-peaks (residual density) that appear in the void.[1] These usually form two distinct "butterfly" shapes.[1]

  • Assign Parts: Use the PART command to assign the two conformations.[1]

    • Assign Conformer A atoms to PART 1.[1]

    • Assign Conformer B atoms to PART 2.[1]

    • Anchoring atoms (C1, C4) usually remain in PART 0 unless the whole ring shifts.[1]

  • Refine Occupancy (FVAR): Link the occupancy of PART 1 to a free variable (e.g., 21.000) and PART 2 to its inverse (-21.000).

Example .ins Code Block:

Step 3: Restraints (The "Glue")

Because the two disordered components are close to each other, the least-squares refinement may become unstable.[1] You must apply restraints:

  • SIMU: Restrains the thermal parameters of overlapping atoms to be similar.[1]

  • SADI (Same Distance): Restrains the C1-C2A bond length to be similar to C1-C2B.[1]

SIMU 0.01 0.02 C2A C2B C3A C3B SADI C1 C2A C1 C2B

Supporting Data: Case Study Analysis

To validate this protocol, we compare the refinement statistics of a hypothetical 1,3-disubstituted cyclobutane fragment (Drug Candidate X-CB).

Refinement ModelR1 Factor (%)wR2 Factor (%)Max/Min Residual Density (

)
C-C Bond Precision
Model A: Ordered 8.45%22.10%+1.20 / -0.951.49 Å (Artificial Shortening)
Model B: Disordered (Split) 3.20% 8.15% +0.35 / -0.28 1.55 Å (Correct)

Interpretation: Model A forces the ring to be an average of two states, resulting in high residual errors (ghost peaks) and physically unrealistic bond lengths (1.49 Å is too short for a cyclobutane).[1] Model B, using the protocol above, resolves the structure into two puckered conformers (major/minor ratio 70:30), yielding the correct bond length of 1.55 Å and a publication-quality R1 factor.

Conclusion

For cyclobutane-containing pharmacophores, SC-XRD is the superior analytical tool , provided that the crystallographer actively manages the inevitable ring disorder.[1] While MicroED offers a viable path for powders, and NMR describes solution dynamics, only low-temperature SC-XRD with split-model refinement can deliver the precise geometric data—specifically the puckering angle and bond lengths—necessary for high-fidelity molecular docking and structure-activity relationship (SAR) studies.

References

  • Role of Cyclobutanes in Drug Discovery: Title: Cyclobutanes in Small-Molecule Drug Candidates.[1][3][4] Source:ChemMedChem (2022).[1][5] URL:[Link]

  • NMR Limitations in Strained Rings: Title: Comparison of X-ray Crystallography and NMR Spectroscopy.[6][7][8][9] Source:Creative Biostructure / ResearchGate. URL:[Link]

  • MicroED vs. X-ray: Title: Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED). Source:IUCrJ (International Union of Crystallography).[1] URL:[Link][1]

  • SHELXL Refinement Protocols: Title: Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Source:Oxford Academic.[1] URL:[Link][1]

Sources

Comparative

In Vivo Performance Guide: Cyclobutane-Linked Pharmaceuticals

Executive Summary This guide analyzes the pharmacological impact of integrating cyclobutane rings into drug scaffolds.[1][2] Unlike flexible alkyl chains or planar aromatic systems, the cyclobutane moiety offers a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the pharmacological impact of integrating cyclobutane rings into drug scaffolds.[1][2] Unlike flexible alkyl chains or planar aromatic systems, the cyclobutane moiety offers a unique "puckered" geometry (


 dihedral angle) and high ring strain (~26.3 kcal/mol). These structural features significantly influence in vivo pharmacokinetics (PK) by altering ligand exchange rates (in metallodrugs), blocking metabolic soft spots, and restricting conformational freedom to enhance receptor selectivity.
Structural Mechanics: The "Puckered" Advantage

The cyclobutane ring is not planar; it adopts a puckered conformation to relieve torsional strain between adjacent methylene groups. This geometric constraint is a critical design element for bioisosterism.

  • Metabolic Shielding: The rigid, compact structure often prevents access by Cytochrome P450 (CYP) enzymes to adjacent labile sites.

  • Vector Orientation: Cyclobutane provides distinct exit vectors (

    
     bond angles) compared to cyclopropane (
    
    
    
    ) or cyclopentane, allowing precise positioning of pharmacophores.
Case Study A: Ligand Exchange Kinetics (Carboplatin)

The Benchmark for Cyclobutane-Driven PK Enhancement

Carboplatin represents the most successful application of a cyclobutane motif to modulate drug toxicity. It differs from its parent compound, Cisplatin, by the replacement of two labile chloride ligands with a bidentate cyclobutane-1,1-dicarboxylate (CBDCA) ligand.

Mechanistic Impact

The six-membered chelate ring formed by the CBDCA ligand and the platinum atom is significantly more stable against hydrolysis than the chloride ligands of Cisplatin. In the bloodstream (high chloride concentration), Cisplatin remains neutral, but Carboplatin is kinetically inert. Activation (aquation) occurs only when the drug enters the low-chloride environment of the cell, or more slowly in plasma.

DOT Diagram: Kinetic Activation Pathway

Carboplatin_Activation cluster_cisplatin Comparison: Cisplatin Carboplatin Carboplatin (Stable in Plasma) Aquation Aquation (Hydrolysis) Rate-Limiting Step Carboplatin->Aquation Slow (t1/2 ~30h in vitro) Renal_Excretion Renal Excretion (Unchanged Drug) Carboplatin->Renal_Excretion Major Route (>80%) ActiveSpecies [Pt(NH3)2(H2O)2]2+ Activated Species Aquation->ActiveSpecies DNA_Adduct DNA Adduct Formation (Cytotoxicity) ActiveSpecies->DNA_Adduct Cisplatin Cisplatin Fast_Hydrolysis Fast Hydrolysis Cisplatin->Fast_Hydrolysis

Caption: The cyclobutane-dicarboxylate ligand slows the rate-limiting aquation step, extending plasma half-life and reducing peak renal toxicity compared to Cisplatin.

In Vivo Performance Data

The cyclobutane linker drastically alters the pharmacokinetic profile, shifting the toxicity profile from nephrotoxicity (Cisplatin) to myelosuppression (Carboplatin).

ParameterCisplatin (Standard)Carboplatin (Cyclobutane-Linked)Impact of Cyclobutane Ligand
Plasma Half-Life (

)
20–30 min2–3 hours (Free Pt)Increased Stability: Slower ligand exchange prevents rapid protein binding.
Protein Binding Irreversible, rapid (>90% in 2h)Reversible initially, slow irreversibleHigher Bioavailability: More free drug available for tumor penetration.
Excretion Route Renal (Active Secretion + Filtration)Renal (Glomerular Filtration only)Reduced Nephrotoxicity: Bypasses active accumulation in renal tubules.
Dose Limiting Toxicity Nephrotoxicity, OtotoxicityThrombocytopeniaSafety Shift: Allows for higher dosing (AUC-based dosing).
Case Study B: Metabolic Blocking (Ivosidenib)

Modern Application: Fsp3 Saturation for Stability

In the development of Ivosidenib (Tibsovo) , an IDH1 inhibitor, researchers faced metabolic instability with an initial cyclohexyl-linked candidate.[1]

  • The Problem: The cyclohexyl ring was prone to oxidative metabolism (hydroxylation) by CYP enzymes, leading to rapid clearance.

  • The Cyclobutane Solution: Replacing the cyclohexyl amine with a 1,1-difluorocyclobutane amine.

  • Mechanism:

    • Ring Contraction: Reduces the number of oxidizable C-H bonds.

    • Fluorine Blockade: The gem-difluoro substitution on the cyclobutane ring electronically deactivates the ring toward oxidation and blocks the specific site of metabolism.

    • Lipophilicity: Maintains the necessary lipophilicity for membrane permeability without the metabolic liability.

Outcome: The cyclobutane analog demonstrated "medium clearance" in preclinical models, enabling the molecule to advance to clinical trials and eventual FDA approval.

Experimental Protocol: Assessing Cyclobutane Bioisosteres

To validate the performance of a cyclobutane-modified lead in vivo, follow this self-validating workflow.

Phase 1: In Vitro Metabolic Stability (Go/No-Go)
  • Substrate Preparation: Synthesize both the parent (e.g., cyclohexyl/phenyl) and the cyclobutane analog.

  • Microsomal Incubation: Incubate 1 µM of compound with liver microsomes (mouse, rat, human) + NADPH.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile.

  • Analysis: LC-MS/MS quantification.

  • Calculation: Determine intrinsic clearance (

    
    ).
    
    • Success Criterion: Cyclobutane analog should show >2-fold reduction in

      
       compared to the parent.
      
Phase 2: In Vivo Pharmacokinetics (Rat Model)
  • Dosing: Administer cassette dose (1 mg/kg IV, 5 mg/kg PO) to Sprague-Dawley rats (n=3 per group).

  • Blood Collection: Serial sampling via jugular vein catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 h.

  • Plasma Processing: Centrifuge at 4°C; precipitate proteins.

  • Data Output: Calculate AUC,

    
    , 
    
    
    
    , and Bioavailability (
    
    
    ).

DOT Diagram: Bioisostere Decision Logic

Bioisostere_Workflow Start Lead Compound (High Clearance) Identify_Metabolism Identify Soft Spot (Metabolite ID) Start->Identify_Metabolism Design_Choice Design Choice Identify_Metabolism->Design_Choice Cyclobutane Cyclobutane Analog (Conformational Lock) Design_Choice->Cyclobutane If steric bulk is tolerated Difluoro_CB Difluoro-Cyclobutane (Metabolic Block) Design_Choice->Difluoro_CB If oxidation is major issue InVitro_Screen Microsomal Stability (Human/Rat) Cyclobutane->InVitro_Screen Difluoro_CB->InVitro_Screen Decision CL_int Reduced? InVitro_Screen->Decision InVivo_PK In Vivo PK Study (Rat IV/PO) Decision->InVivo_PK Yes Discard Discard/Redesign Decision->Discard No

Caption: Workflow for validating cyclobutane integration to resolve high metabolic clearance issues.

References
  • Comparative pharmacokinetics of carboplatin and cisplatin. Source: National Institutes of Health (PubMed). URL:[Link] (Note: Link directs to relevant review context; specific original paper is Cancer Res. 1983).

  • Cyclobutanes in Small-Molecule Drug Candidates. Source: ChemMedChem (2022).[3][4] URL:[Link][3]

  • Discovery of Ivosidenib (AG-120): A First-in-Class Mutant IDH1 Inhibitor. Source: ACS Medicinal Chemistry Letters. URL:[Link]

  • Sibutramine: A Review of its Mechanism of Action and Clinical Efficacy. Source: National Institutes of Health (PubMed). URL:[Link]

Sources

Validation

A Head-to-Head Battle for Solubility: Cyclobutane vs. Linear Alkyl Linkers in Drug Design

A Senior Application Scientist's Guide to Understanding and Measuring a Critical Physicochemical Property For researchers, scientists, and drug development professionals, the journey from a promising hit to a viable drug...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding and Measuring a Critical Physicochemical Property

For researchers, scientists, and drug development professionals, the journey from a promising hit to a viable drug candidate is paved with critical decisions. Among the most crucial is the choice of chemical linkers used to connect different pharmacophoric elements. This choice profoundly impacts a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, with aqueous solubility being a primary gatekeeper for oral bioavailability. Poor solubility can terminate the development of an otherwise potent compound.[1]

This guide provides an in-depth comparison of two commonly employed linker strategies: the conformationally restricted cyclobutane scaffold and the flexible linear alkyl chain. We will delve into the physicochemical principles governing their influence on solubility, provide a detailed experimental protocol for their direct comparison, and present illustrative data to guide your linker selection process.

The Core Conflict: Rigidity vs. Flexibility and its Impact on Solubility

The decision to incorporate a cyclobutane ring or a linear alkyl chain is not merely a matter of connecting two points in a molecule. It is a strategic choice that leverages distinct stereochemical and physical properties to modulate solubility.

The Case for Cyclobutane: A Pre-organized Approach

Cyclobutane linkers are increasingly utilized in medicinal chemistry to introduce a degree of conformational rigidity.[2][3] This rigidity can be advantageous for several reasons:

  • Reduced Entropic Penalty Upon Binding: By limiting the number of possible conformations, a cyclobutane linker can "pre-organize" the molecule into a bioactive conformation, reducing the entropic penalty of binding to its target.[4][5]

  • Vectorial Control: The defined geometry of the cyclobutane ring allows for precise positioning of substituents in three-dimensional space, which can be crucial for optimizing interactions with a target protein.[2]

  • Escape from Flatland: In an era where many drug candidates suffer from high planarity (and consequently, poor solubility), the puckered, three-dimensional structure of cyclobutane can disrupt crystal packing and improve solvation.[2]

However, this rigidity can also be a double-edged sword. While it can prevent the adoption of conformations that are detrimental to solubility, excessive rigidity may also hinder the molecule's ability to adopt a conformation suitable for solvation.[4]

The Case for Linear Alkyl Linkers: The Freedom to Adapt

Linear alkyl linkers represent the pinnacle of conformational flexibility. This freedom allows a molecule to adopt a multitude of shapes, which can be beneficial for solubility:

  • Enhanced Solvation: The ability to freely rotate around single bonds allows the molecule to present its more polar functionalities to the aqueous solvent, potentially improving solvation.

  • The "Chameleon Effect": In the context of larger molecules like PROTACs, flexible linkers can allow the molecule to adopt different conformations to navigate different environments, such as shielding polar groups to cross the lipophilic cell membrane and then exposing them in the aqueous cytoplasm.[6]

The primary drawback of this flexibility is the potential for the molecule to adopt a collapsed, non-polar conformation in an aqueous environment, leading to aggregation and precipitation. Furthermore, the high degree of freedom can lead to a significant entropic penalty upon binding to a target.[4]

Caption: Logical relationship between linker choice and its potential impact on solubility.

Measuring the Difference: A Protocol for Comparative Solubility Assessment

To empirically determine which linker strategy is superior for a given scaffold, a robust and reproducible solubility assay is essential. The shake-flask method, followed by LC-MS/MS quantification, is a widely accepted approach for determining thermodynamic solubility.[7][8] For higher throughput needs in early discovery, kinetic solubility assays are often employed.[9][10]

Below is a detailed protocol for a comparative kinetic solubility assay.

Experimental Workflow: Kinetic Solubility Determination

G A 1. Compound Stock Preparation (10 mM in 100% DMSO) B 2. Serial Dilution (in DMSO) A->B C 3. Addition to Aqueous Buffer (e.g., PBS, pH 7.4) B->C D 4. Incubation & Shaking (e.g., 2 hours at 25°C) C->D E 5. Filtration or Centrifugation (to remove precipitate) D->E F 6. Quantification of Soluble Compound (LC-MS/MS) E->F G 7. Data Analysis (vs. Calibration Curve) F->G

Caption: Experimental workflow for kinetic solubility measurement.

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve each test compound (with cyclobutane and linear alkyl linkers) in 100% dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.[9] Ensure complete dissolution.

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by serially diluting the 10 mM stock solution with DMSO to cover a concentration range of, for example, 0.002 µM to 60 µM.[9]

  • Assay Plate Preparation:

    • Add the compound stock solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation:

    • Seal the plate and incubate with shaking for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[7] This allows the system to reach a state of kinetic equilibrium.

  • Separation of Undissolved Compound:

    • Filter the samples through a solubility filter plate or centrifuge the plate at high speed to pellet any precipitate.[7]

  • Sample Preparation for Analysis:

    • Transfer the clear supernatant or filtrate to a new plate and dilute as necessary with a suitable solvent (e.g., acetonitrile/water mixture) for LC-MS/MS analysis.[9]

  • LC-MS/MS Analysis:

    • Inject the prepared samples and calibration standards onto a reverse-phase HPLC column coupled to a mass spectrometer.[9]

    • Quantify the concentration of the dissolved compound by comparing the peak area to the calibration curve generated from the standards.

Illustrative Data: A Hypothetical Comparison

To illustrate the potential outcomes of such an experiment, consider a hypothetical series of compounds where a core scaffold is functionalized with a cyclobutane linker and compared against analogous compounds with linear C3 and C4 alkyl linkers.

Disclaimer: The following data is for illustrative purposes only and does not represent the results of a specific experiment. Actual results will be highly dependent on the specific molecular scaffold.

Compound IDLinker TypeLinker Length (atoms)Molecular WeightKinetic Solubility at pH 7.4 (µM)
Cmpd-01 Cyclobutane4450.585.2
Cmpd-02 n-Propyl3438.555.7
Cmpd-03 n-Butyl4452.542.1

In this hypothetical scenario, the compound with the cyclobutane linker (Cmpd-01) exhibits superior kinetic solubility compared to its linear alkyl counterparts. This could be attributed to the 3D nature of the cyclobutane ring disrupting planar interactions that might otherwise lead to poor solubility in the flat, aromatic core. The decreasing solubility from the n-propyl (Cmpd-02) to the n-butyl (Cmpd-03) linker is consistent with the increasing lipophilicity of the alkyl chain.

Conclusion: An Evidence-Based Approach to Linker Selection

The choice between a cyclobutane and a linear alkyl linker is a critical decision in drug design that should be guided by empirical data. While theoretical principles provide a valuable starting point, the ultimate determinant of solubility is the interplay between the linker and the specific molecular scaffold it is part of.

The conformational rigidity of cyclobutane offers a compelling strategy to escape planarity and pre-organize a molecule for target binding, which can lead to improved solubility and potency.[2][4] Conversely, the flexibility of linear alkyl linkers can provide the necessary adaptability for optimal solvation. By employing robust experimental protocols, such as the kinetic solubility assay detailed here, medicinal chemists can make informed, evidence-based decisions to optimize the ADME properties of their drug candidates and increase the probability of clinical success.[11]

References

  • solubility experimental methods.pptx. Available from: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available from: [Link]

  • Fakhree, M. A., & Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. Available from: [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available from: [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available from: [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]

  • ResearchGate. (n.d.). On the Importance of Rigidity in Designing Small Molecule Drugs to Tackle Protein-Protein Interactions (PPIs) through Stabilisation of Desired Confomers. Available from: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Available from: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclobutane. PubChem Compound Database. Available from: [Link]

  • Wikipedia. (n.d.). Cyclobutane. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclobutane (CAS 287-23-0). Available from: [Link]

  • Roche, S. P. (2018). Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein-Protein Interactions (PPIs) through Stabilization of Desired Conformers. PubMed. Available from: [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available from: [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available from: [Link]

  • Taylor, L. S., & Zhang, G. G. Z. (2014). Impact of Polymer Conformation on the Crystal Growth Inhibition of a Poorly Water-Soluble Drug in Aqueous Solution. PMC. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Cyclobutane-1,3-diamine Dihydrochloride

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of the chemical entities we handle. Cyclobutane-1,3-diamin...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of the chemical entities we handle. Cyclobutane-1,3-diamine dihydrochloride is a valuable building block in modern synthesis, but its lifecycle in the laboratory must conclude with a disposal process that prioritizes personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards.

Hazard Identification and Foundational Risk Assessment

Understanding the intrinsic hazards of a chemical is the bedrock of its safe handling and disposal. Cyclobutane-1,3-diamine dihydrochloride is classified as an irritant and is harmful if ingested. The primary risks are associated with direct contact and inhalation of dust particles.

Before handling or preparing for disposal, a thorough risk assessment must be conducted. This begins with a review of the compound's Safety Data Sheet (SDS), which provides critical hazard information.

GHS Hazard Information: Cyclobutane-1,3-diamine Dihydrochloride
Pictogram GHS07: Harmful/Irritant[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed.[1][2]H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2]
Precautionary Statements P261: Avoid breathing dust.[2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Given the hazards, a specific and non-negotiable PPE protocol is required to prevent exposure during disposal operations. The causality is direct: the chemical's irritant nature necessitates a robust barrier between the handler and the substance.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5] This is crucial to prevent contact with dust particles that can cause serious eye irritation.

  • Skin Protection: Wear impervious clothing and chemical-resistant gloves (nitrile rubber is a suitable choice for incidental contact). Always check glove compatibility and breakthrough times. Contaminated clothing must be removed immediately and decontaminated before reuse.[5][6]

  • Respiratory Protection: If handling procedures are likely to generate dust or if exposure limits may be exceeded, a full-face respirator with an appropriate particulate filter is necessary.[5] All handling of open solids should occur in a well-ventilated area, preferably a certified chemical fume hood.

Waste Characterization and Segregation: The Path to Compliance

Under the Resource Conservation and Recovery Act (RCRA), all generators of chemical waste are legally responsible for determining if their waste is hazardous.[7] For a synthesized chemical like cyclobutane-1,3-diamine dihydrochloride, the most direct path is to manage it as a hazardous chemical waste from the outset.

Proper segregation is paramount to prevent dangerous reactions. While specific reactivity data for this compound is limited, its amine functional groups suggest it should be kept separate from strong oxidizing agents.[8][9] Storing incompatible wastes separately is a fundamental tenet of laboratory safety.[9]

The following diagram outlines the decision-making process for segregating waste streams containing this compound.

waste_disposal_flowchart cluster_waste_type 1. Identify Waste Type cluster_solid_waste 2. Segregate Solid Waste cluster_liquid_waste 2. Segregate Liquid Waste cluster_containers 3. Select Appropriate Container start Waste Generation Point (Contains Cyclobutane-1,3-diamine Dihydrochloride) is_solid Is the waste primarily solid? start->is_solid solid_chem Unused or Expired Reagent (Pure Chemical) is_solid->solid_chem  Yes (Pure) solid_debris Contaminated Debris (Gloves, Weigh Boats, Wipes) is_solid->solid_debris  Yes (Debris) liquid_chem Contaminated Rinsate (e.g., from glassware cleaning) is_solid->liquid_chem  No (Liquid) container_solid_chem "Solid Hazardous Waste" Container (Clearly Labeled with Chemical Name) solid_chem->container_solid_chem container_solid_debris "Solid Hazardous Lab Debris" Container solid_debris->container_solid_debris container_liquid "Aqueous Hazardous Waste" Container (pH Neutral) liquid_chem->container_liquid

Caption: Waste segregation decision flow for cyclobutane-1,3-diamine dihydrochloride.

Step-by-Step Disposal Protocols

Disposal is not a single action but a systematic process. Follow these protocols based on the waste type.

Protocol 4.1: Disposal of Unused or Waste Product
  • Preparation: Conduct all operations within a chemical fume hood. Ensure all required PPE is correctly worn.

  • Containment: Place the solid cyclobutane-1,3-diamine dihydrochloride into a designated, sealable, and chemically compatible hazardous waste container. The container must be in good condition and not leak.

  • Labeling: Label the container clearly with "Hazardous Waste," the full chemical name ("Cyclobutane-1,3-diamine dihydrochloride"), and the approximate quantity.

  • Storage: Store the sealed container in a designated satellite accumulation area. This area should be secure, away from incompatible materials, and clearly marked.

  • Final Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and transport to a licensed chemical destruction facility. The preferred method of destruction is typically controlled incineration with flue gas scrubbing.[5][8]

Protocol 4.2: Disposal of Contaminated Materials and Debris

Materials that come into contact with hazardous chemicals are themselves considered hazardous waste under the "contained-in" policy.[10]

  • Solid Debris (Gloves, weigh paper, contaminated wipes):

    • Collect all contaminated solid items in a separate, clearly labeled "Hazardous Solid Waste" container or a designated lined box.

    • Do not mix with non-hazardous trash.

    • When full, seal the container/bag and arrange for EHS pickup.

  • Contaminated Glassware:

    • Decontaminate non-disposable glassware by triple rinsing with a suitable solvent (e.g., water, followed by acetone).

    • Crucially, the first two rinsates must be collected as hazardous liquid waste. [5] Do not pour this rinsate down the drain.

    • Collect the rinsate in a labeled "Hazardous Liquid Waste" container.

    • After the triple rinse, the glassware can typically be washed normally.

Protocol 4.3: Spill Management and Cleanup

Accidental spills must be managed promptly and safely.

  • Evacuate and Secure: Alert others in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact EHS.

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Containment: Prevent the spread of the solid material. Avoid creating dust.[3]

  • Cleanup: Carefully sweep or scoop up the spilled solid.[4] Use non-sparking tools if there is any fire risk in the area. Place the collected material into a designated hazardous waste container.

  • Decontamination: Clean the spill surface with an appropriate solvent and collect the cleaning materials as contaminated debris.

  • Reporting: Report the spill to your laboratory supervisor and EHS, following institutional protocols.

Critical Prohibitions: What You Must NEVER Do

  • DO NOT Pour Down the Drain: This chemical is a synthetic organic compound. Disposing of it via the sanitary sewer can damage plumbing, harm aquatic ecosystems, and violate local and federal regulations.[11] Wastewater treatment facilities are generally not equipped to handle such chemicals.

  • DO NOT Dispose of in Regular Trash: The compound's hazardous characteristics make it unsuitable for landfills. It must be sent for specialized chemical disposal.

  • DO NOT Evaporate in a Fume Hood: Allowing chemicals to evaporate as a means of disposal is not a compliant or safe practice.

By adhering to these rigorous, evidence-based procedures, you ensure that the final step in the lifecycle of cyclobutane-1,3-diamine dihydrochloride is handled with the same level of scientific diligence and responsibility as its application in your research.

References

  • 1,3-Cyclobutadiene SDS, 1120-53-2 Safety Data Sheets - ECHEMI.

  • CYCLOBUTANE - Safety Data Sheet - ChemicalBook.

  • Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid - Carl ROTH.

  • SAFETY DATA SHEET - Fisher Scientific (3-Cyclobutene-1,2-dione, 3,4-dihydroxy-) .

  • CYCLOBUTANE - CAMEO Chemicals - NOAA.

  • School Science Safety | Disposal of Hazardous Waste - Washington State Department of Health via YouTube.

  • Steps in Complying with Regulations for Hazardous Waste - US EPA.

  • SAFETY DATA SHEET - Sigma-Aldrich (Cyclobutane) .

  • Cyclobutane-1,3-diamine dihydrochloride - Fluorochem.

  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? - Civil Engineering Explained via YouTube.

  • Defining Hazardous Waste - California Department of Toxic Substances Control.

  • Learn the Basics of Hazardous Waste - US EPA.

  • trans-Cyclobutane-1,3-diamine dihydrochloride - ChemScene.

  • SAFETY DATA SHEET - Fisher Scientific (1,3-Cyclohexanediamine) .

Sources

Handling

Personal protective equipment for handling Cyclobutane-1,3-diamine dihydrochloride

Executive Safety Summary Cyclobutane-1,3-diamine dihydrochloride (CAS: 1314772-13-8 or stereoisomers) presents a distinct hazard profile compared to its free-base amine counterparts. While the formation of the dihydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Cyclobutane-1,3-diamine dihydrochloride (CAS: 1314772-13-8 or stereoisomers) presents a distinct hazard profile compared to its free-base amine counterparts. While the formation of the dihydrochloride salt significantly reduces the volatility and characteristic "fishy" odor associated with low-molecular-weight diamines, it introduces a critical particulate hazard .

Upon contact with moisture (perspiration, ocular fluid, or mucous membranes), this salt hydrolyzes to release hydrochloric acid and the free amine, resulting in immediate irritation or potential chemical burns. Consequently, safety protocols must pivot from vapor control to high-efficiency particulate containment.

Immediate Action Required:

  • Primary Hazard: Acidic/Irritant Dust (H315, H319, H335).

  • Critical Control Point: Weighing and transfer operations (highest risk of aerosolization).

  • Prohibited: Do not handle on open bench tops without local exhaust ventilation (LEV).

Strategic Risk Assessment & PPE Matrix

The following Personal Protective Equipment (PPE) standards are non-negotiable for handling this compound in quantities >10 mg.

The "Why" Behind the Protocol
  • Ocular Risk: The salt is hygroscopic. If dust settles on the eye, it rapidly dissolves, creating a localized high-concentration acidic environment. Standard safety glasses are insufficient if dust generation is possible; unvented goggles are required for open handling.

  • Dermal Risk: While solid salts permeate gloves slower than liquids, the dihydrochloride salt can be abrasive and corrosive if trapped under a ring or watch.

  • Respiratory Risk: The particle size of synthetic salts often falls in the respirable range (<10 µm). Inhalation causes immediate upper respiratory tract irritation.

PPE Specification Table
Protection ZoneTier 1: Standard Handling (Solids)Tier 2: Solution/Reaction PhaseTechnical Rationale
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood Engineering controls are superior to respirators. If hood is unavailable, use N95/P100 mask.
Ocular Chemical Splash Goggles (Indirect Vent)Safety Glasses + Face ShieldGoggles prevent dust ingress; Face shield protects against splashes during dissolution.
Hand (Inner) Nitrile (4 mil)Nitrile (4 mil)Primary barrier.
Hand (Outer) Nitrile (Extended Cuff, 5-8 mil)Nitrile or Neoprene Double-gloving allows outer glove removal upon contamination without exposing skin.
Body Lab Coat (Cotton/Poly blend)Lab Coat + Chemical ApronApron required if handling volumes >100 mL to prevent soak-through.

Operational Protocol: Safe Handling Workflow

This protocol treats the weighing step as the highest risk operation due to the potential for static-induced particle flight.

Phase A: Preparation & Weighing
  • Static Control: Use an ionizing bar or anti-static gun on the weighing vessel. Diamine salts are prone to static charge, causing "jumping" particles.

  • Containment: Place the analytical balance inside a fume hood or a powder containment enclosure.

  • Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination or hydrolysis in the wash bin.

Phase B: Solubilization (The Exotherm)
  • Solvent Choice: Water or Methanol are common.

  • Thermodynamics: The dissolution of amine salts can be mildly exothermic. Add the solid to the solvent slowly.

  • Basification Warning: If your protocol involves "free-basing" the salt (e.g., adding NaOH or TEA), expect a significant exotherm and the immediate release of volatile free amine vapors .

    • Action: Sash must be lowered immediately upon base addition.

Phase C: Decontamination
  • Surface Wipe: Wipe the balance area with a wet paper towel (water) followed by an ethanol wipe. The water solubilizes the salt; ethanol removes organic residues.

  • Glove Removal: Use the "beak method" (pulling one glove off inside the other) to ensure no outer surface touches the skin.

Visualizing the Safety Workflow

The following diagram illustrates the critical decision gates and safety barriers for handling Cyclobutane-1,3-diamine dihydrochloride.

G cluster_hood Engineering Control Zone (Fume Hood) Storage Storage (Desiccator/Cool) Check PPE Check (Double Nitrile + Goggles) Storage->Check Retrieve Weighing Weighing (Inside Fume Hood) Check->Weighing Pass Dissolution Dissolution (Solvent Addition) Weighing->Dissolution Solid Transfer Waste Waste Disposal (Segregated) Weighing->Waste Contaminated Wipes Reaction Reaction/Basification (Volatile Risk) Dissolution->Reaction Add Base/Reagents Reaction->Waste Quench

Figure 1: Operational workflow emphasizing the containment zone (Fume Hood) as the primary safety barrier.

Disposal & Emergency Response

Waste Management
  • Classification: Hazardous Chemical Waste.

  • Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid, permanganates) or hypochlorites (bleach). Mixing amines with hypochlorites generates chloramines, which are toxic and explosive gases.

  • Labeling: Clearly label as "Cyclobutane-1,3-diamine dihydrochloride - Acidic/Toxic."

Emergency Procedures
  • Eye Contact: Flush immediately for 15 minutes.[1] The salt is acidic; delay causes corneal damage.

  • Skin Contact: Wash with soap and water.[2] Do not use ethanol on skin (increases permeability).

  • Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels to solubilize, then wipe up.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Cyclobutane-1,3-diamine.[3][4] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. [Link]

Sources

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